molecular formula C10H8O4 B13747183 Ethylene phthalate CAS No. 4196-98-9

Ethylene phthalate

Cat. No.: B13747183
CAS No.: 4196-98-9
M. Wt: 192.17 g/mol
InChI Key: SENMPMXZMGNQAG-UHFFFAOYSA-N
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Description

Ethylene Phthalate (CAS 4196-98-9), with the molecular formula C10H8O4 and a molecular weight of 192.170 g/mol, is a phthalate ester compound of significant interest in environmental and health research . As a member of the phthalate family, which are primarily used as plasticizers to soften polyvinyl chloride (PVC) plastics, it serves as a critical reference standard in analytical studies . Researchers utilize this compound to investigate the environmental fate and the health impacts of phthalates, which are classified as Endocrine-Disrupting Chemicals (EDCs) . These compounds can interfere with normal hormonal function, and studies have associated phthalate exposure with adverse effects on reproduction, development, and neurological processes . Its application is essential in method development and analysis using reverse-phase (RP) HPLC, crucial for detecting and quantifying phthalate levels in various sample types to assess exposure and contamination . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4196-98-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3,4-dihydro-2,5-benzodioxocine-1,6-dione

InChI

InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2

InChI Key

SENMPMXZMGNQAG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Phthalate: Synthesis, Properties, and Biological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethylene (B1197577) phthalate (B1215562), a diester of phthalic acid and ethylene glycol. It details its synthesis, physicochemical properties, and analytical methods. Furthermore, it explores the broader biological impact of phthalates as a class of compounds, offering context for toxicological and developmental research.

Synthesis of Ethylene Phthalate

This compound is synthesized through the esterification of phthalic anhydride (B1165640) with ethylene glycol. This condensation reaction forms the cyclic diester and releases water as a byproduct.[1] Catalysts, such as mineral acids (e.g., sulfuric acid) or metal oxides (e.g., cobalt oxide), are often employed to increase the reaction rate and yield.[2][3]

This protocol is a generalized procedure based on established esterification principles.[3][4]

Materials:

  • Phthalic anhydride (1.0 molar equivalent)

  • Ethylene glycol (1.0 molar equivalent)

  • Sulfuric acid (catalytic amount, e.g., 0.5% by weight of reactants)

  • Benzene (B151609) or Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution (for washing)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phthalic anhydride, ethylene glycol, and the solvent (e.g., benzene).

  • Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the mixture while stirring.

  • Heating and Reflux: Heat the mixture to reflux (approximately 100-130°C).[3][5] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolves.

  • Washing: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation or recrystallization if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride React Esterification Reaction (Heat + Catalyst) PA->React EG Ethylene Glycol EG->React Wash Neutralization & Washing React->Wash Crude Product Water Water (byproduct) React->Water Dry Drying & Solvent Removal Wash->Dry EP This compound Dry->EP Purified Product

Caption: Synthesis workflow for this compound.

Physicochemical Properties

This compound is a colorless, odorless liquid.[6] Its properties are determined by its molecular structure, which includes a rigid benzene ring and a flexible ethylene bridge within the cyclic ester structure. The quantitative properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 4196-98-9 [7]
Molecular Formula C₁₀H₈O₄ [7]
Molecular Weight 192.17 g/mol
Density 1.308 g/cm³
Boiling Point 457.4°C at 760 mmHg
Flash Point 250.3°C

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg at 25°C | |

Table 2: Computed Molecular Properties of this compound

Property Value Source(s)
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Exact Mass 192.04225873
Complexity 223

| Polar Surface Area (PSA) | 52.6 Ų | |

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.[8][9]

This protocol provides a general method for the analysis of this compound.[10]

Equipment and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size).

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • This compound standard.

  • Sample dissolved in a suitable solvent (e.g., acetonitrile).

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50:50 A:B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standards into the HPLC system.

  • Chromatographic Separation: Run the analysis using an isocratic or gradient elution method. A typical isocratic method might use a mixture of water and acetonitrile.

  • Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for phthalates (e.g., 230 nm).

  • Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the amount by integrating the peak area and comparing it to the calibration curve.

Biological Activity and Signaling Pathways of Phthalates

While specific toxicological data and signaling pathway analyses for this compound are not extensively documented in publicly available literature, the broader class of phthalate esters has been studied as endocrine-disrupting chemicals (EDCs).[11][12] It is crucial to note that the biological activity of individual phthalates can vary significantly based on their structure.[13]

Phthalates can interact with several biological pathways:

  • Hormone Receptors: Many phthalates can bind to nuclear hormone receptors, including estrogen receptors (ER) and androgen receptors (AR), acting as agonists or antagonists and disrupting normal endocrine signaling.[14]

  • PPARγ Activation: Some phthalates are ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[14]

  • Aryl Hydrocarbon Receptor (AhR): Phthalates may also bind to the AhR, influencing the expression of genes involved in xenobiotic metabolism.[12][14]

  • Oxidative Stress: Certain phthalates have been shown to induce oxidative stress, which can lead to cellular damage and activate stress-response pathways like Nrf2 and NF-κB.[12][15]

These interactions can lead to a range of adverse outcomes, particularly concerning reproductive and developmental health.[11][16]

Signaling_Pathways cluster_input Extracellular cluster_nucleus Nucleus Phthalate Phthalate Esters GPCR GPCR Phthalate->GPCR Activate ER Estrogen Receptor (ER) Phthalate->ER Bind AR Androgen Receptor (AR) Phthalate->AR Bind AhR Aryl Hydrocarbon Receptor (AhR) Phthalate->AhR Bind PPARg PPARγ Phthalate->PPARg Bind Transcription Gene Transcription (Hormone Response, Metabolism, Stress) ER->Transcription AR->Transcription AhR->Transcription PPARg->Transcription

Caption: Generalized signaling pathways for phthalate esters.

Disclaimer: The signaling pathways described are generalized for the phthalate class of compounds. The specific interactions and downstream effects of this compound have not been sufficiently characterized and require further investigation.

References

An In-depth Technical Guide to Ethylene Phthalate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding ethylene (B1197577) phthalate (B1215562) (CAS No: 4196-98-9). It is intended for an audience with a professional background in chemistry and related sciences. A significant portion of the available toxicological and biological data pertains to the broader class of phthalate esters, and not specifically to ethylene phthalate. Direct extrapolation of these findings to this compound should be approached with caution.

Introduction

This compound, systematically named 3,4-dihydro-2,5-benzodioxocine-1,6-dione, is a specific chemical compound and a member of the extensive family of phthalate esters. While the broader class of phthalates has been the subject of extensive research due to their widespread use as plasticizers and their potential as endocrine disruptors, specific data on this compound is comparatively limited. This guide aims to consolidate the existing knowledge on its chemical structure, properties, and synthesis, while also contextualizing its potential function within the broader understanding of phthalates.

Chemical Structure and Identification

This compound is the ester of phthalic acid and ethylene glycol. Its cyclic structure is a key feature distinguishing it from many linear phthalate esters.

  • IUPAC Name: 3,4-dihydro-2,5-benzodioxocine-1,6-dione

  • Synonyms: Ethylene glycol phthalate

  • CAS Number: 4196-98-9[1][2][3][4]

  • Molecular Formula: C₁₀H₈O₄[1][2]

  • Molecular Weight: 192.17 g/mol [1]

Physicochemical Properties

A summary of the available quantitative data on the physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, application, and analysis.

PropertyValueReference
Physical State Viscous oily liquid[1]
Boiling Point 457.4 °C at 760 mmHg[1]
Flash Point 250.3 °C[1]
Density 1.308 g/cm³[1]
Molecular Weight 192.17 g/mol [1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of phthalic anhydride (B1165640) with ethylene glycol. The following protocol is based on established methods for phthalate ester synthesis.

Experimental Protocol: Esterification of Phthalic Anhydride with Ethylene Glycol

Materials:

  • Phthalic anhydride

  • Ethylene glycol

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Inert solvent (e.g., benzene (B151609) or toluene)

  • Sodium hydroxide (B78521) solution (for washing)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of phthalic anhydride and ethylene glycol. Add an inert solvent such as benzene to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with a dilute sodium hydroxide solution to neutralize the acid catalyst and then with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. The resulting viscous liquid is this compound. Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow Reactants Phthalic Anhydride + Ethylene Glycol + Acid Catalyst Reaction Esterification (Reflux with Azeotropic Water Removal) Reactants->Reaction Workup Neutralization and Washing Reaction->Workup Purification Solvent Removal (Rotary Evaporation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Function and Biological Activity: A Broader Perspective on Phthalates

Specific research on the function and biological activity of this compound (CAS 4196-98-9) is scarce in publicly available literature. However, as a member of the phthalate family, its potential biological effects can be contextualized by the extensive research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).

Phthalates are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). They are not covalently bound to the polymer matrix and can leach into the environment and be absorbed by living organisms.

The primary concern surrounding phthalates is their potential to act as endocrine-disrupting chemicals (EDCs) . They have been shown to interfere with the endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife.

Potential Signaling Pathways (Based on General Phthalate Research)

While no specific signaling pathways have been elucidated for this compound, research on other phthalates, such as DEHP, has identified several potential molecular targets and pathways. It is crucial to reiterate that the following information is based on studies of other phthalates and may not be directly applicable to this compound.

One of the proposed mechanisms of action for some phthalates involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway . For instance, DEHP has been shown to enhance cell proliferation and migration through the TGF-β/Smad pathway.

Another key pathway implicated in the action of some phthalates is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway . DEHP has been found to inhibit cell proliferation and induce apoptosis via the PPARγ/PTEN/AKT signaling pathway in certain cell types.

The following diagram illustrates a generalized overview of potential molecular signaling induced by phthalates, based on current research.

Phthalate_Signaling cluster_cell Phthalates Phthalates GPCR GPCR Phthalates->GPCR Extracellular ER Estrogen Receptor (ER) Phthalates->ER Intracellular AR Androgen Receptor (AR) Phthalates->AR PPARg PPARγ Phthalates->PPARg AhR Aryl Hydrocarbon Receptor (AhR) Phthalates->AhR CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Downstream Downstream Pathways (e.g., Ca2+ signaling, Protein Kinases) GPCR->Downstream TranscriptionalActivity Transcriptional Activity ER->TranscriptionalActivity AR->TranscriptionalActivity PPARg->TranscriptionalActivity AhR->TranscriptionalActivity

Caption: Generalized potential signaling pathways for phthalates.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of phthalates is reverse-phase HPLC.

Experimental Protocol Outline:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For mass spectrometry detection, a volatile acid like formic acid is added to the mobile phase.

  • Detection: UV detection or mass spectrometry (MS) can be used.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile, before injection.

The following diagram outlines a general workflow for the analysis of this compound by HPLC.

HPLC_Workflow Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis (C18 Column, ACN/Water Gradient) Filtration->HPLC Detection UV or MS Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of this compound.

Conclusion and Future Directions

This compound is a distinct chemical entity within the broader phthalate class. While its chemical structure and methods for its synthesis and analysis are established, there is a notable gap in the scientific literature regarding its specific biological functions and potential toxicological profile. The extensive research on other phthalates provides a valuable framework for hypothesis-driven investigation into the biological activities of this compound. Future research should focus on elucidating its specific interactions with biological systems, including its potential for endocrine disruption and its metabolic fate. Such studies are essential for a comprehensive risk assessment and to understand its potential impact on human health and the environment.

References

An In-depth Technical Guide to Ethylene Phthalate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethylene (B1197577) phthalate (B1215562), including its fundamental chemical properties. Recognizing the limited specific research on ethylene phthalate's biological interactions, this document expands its scope to include the biodegradation of polyethylene (B3416737) terephthalate (B1205515) (PET), from which ethylene glycol—a constituent of this compound—is derived, and the general metabolism and toxicological profiles of phthalates, a broader class of related chemical compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these substances.

Core Properties of this compound

This compound is identified by the following chemical identifiers and properties.

PropertyValue
CAS Number 4196-98-9[1][2][3][4][5][6]
Molecular Formula C₁₀H₈O₄[1][2][3][5][6]
Molecular Weight Approximately 192.17 g/mol [1][2][5][6]

Biodegradation of Polyethylene Terephthalate (PET)

This compound is structurally related to polyethylene terephthalate (PET), a widely used plastic. The biodegradation of PET is a significant area of research, focusing on the enzymatic breakdown of the polymer into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG).[2] Microorganisms secrete enzymes, such as PET hydrolases, that catalyze this breakdown.[1] The resulting monomers can then be assimilated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1]

PET_Biodegradation cluster_extracellular Extracellular Environment cluster_intracellular Microbial Cell PET Polyethylene Terephthalate (PET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET PET Hydrolase MHET Mono(2-hydroxyethyl) terephthalate (MHET) BHET->MHET PET Hydrolase TPA_ext Terephthalic Acid (TPA) MHET->TPA_ext MHETase EG_ext Ethylene Glycol (EG) MHET->EG_ext TPA_int Terephthalic Acid (TPA) TPA_ext->TPA_int Transport EG_int Ethylene Glycol (EG) EG_ext->EG_int Transport TCA Tricarboxylic Acid (TCA) Cycle TPA_int->TCA EG_int->TCA

Diagram 1: PET Biodegradation Pathway
  • High-Performance Liquid Chromatography (HPLC): This technique is utilized to detect and quantify the degradation products of PET, such as terephthalic acid (TPA).[3]

  • Scanning Electron Microscopy (SEM): SEM is employed to observe morphological changes on the surface of PET films, such as erosion, scratching, and roughening, which are indicative of microbial degradation.[3]

General Metabolism of Phthalates

Phthalates, as a class of compounds, are recognized as endocrine-disrupting chemicals.[6][7] Their metabolism in the body typically involves a two-phase process. Initially, phthalate diesters are hydrolyzed by esterases and lipases to their corresponding monoesters.[8] These monoesters can then undergo further oxidation by cytochrome P450 enzymes.[9]

Phthalate_Metabolism Phthalate_Diester Phthalate Diester (e.g., DEHP) Phthalate_Monoester Phthalate Monoester (e.g., MEHP) Phthalate_Diester->Phthalate_Monoester Hydrolysis (Esterases, Lipases) Oxidized_Metabolites Oxidized Metabolites Phthalate_Monoester->Oxidized_Metabolites Oxidation (Cytochrome P450) Excretion Excretion (Urine, Feces) Phthalate_Monoester->Excretion Oxidized_Metabolites->Excretion

Diagram 2: General Phthalate Metabolism
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive analytical method is used for the simultaneous determination of multiple phthalate metabolites in biological samples, such as urine.[10] This allows for the assessment of human exposure to various phthalates.

Biological Activities and Toxicological Significance

While specific data on this compound is scarce, the broader class of phthalates has been studied for various biological activities. Some phthalates have demonstrated antimicrobial and larvicidal potential.[11][12] However, the primary concern for human health is their endocrine-disrupting properties, which can interfere with hormone systems and potentially lead to adverse reproductive and developmental effects.[6][7][13] Phthalate exposure in humans is widespread, with metabolites detectable in the majority of the population.[14]

References

A Comprehensive Literature Review of Ethylene Phthalate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the toxicity of phthalate (B1215562) esters, with a primary focus on di(2-ethylhexyl) phthalate (DEHP) and its principal active metabolite, mono(2-ethylhexyl) phthalate (MEHP). The term "ethylene phthalate" is often used colloquially to refer to this class of compounds, which are widely used as plasticizers. This document summarizes key toxicological data, details common experimental protocols for toxicity assessment, and elucidates the primary signaling pathways implicated in phthalate-induced toxicity.

Executive Summary

Phthalate esters, particularly DEHP, are ubiquitous environmental contaminants that have been the subject of extensive toxicological research. These compounds are recognized as endocrine disruptors and have been shown to exert a wide range of adverse effects on various organ systems. The toxicity of DEHP is largely attributed to its metabolite, MEHP. This guide synthesizes the current understanding of their toxicological profiles to inform research and development in the pharmaceutical and environmental health sciences.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of DEHP, providing a comparative overview of its effects across different species and exposure routes.

Compound Species Route LD50 Reference
Di(2-ethylhexyl) phthalate (DEHP)RatOral30 g/kg[1](2)
Di(2-ethylhexyl) phthalate (DEHP)RabbitDermal25 g/kg[1](2)
Di(2-ethylhexyl) phthalate (DEHP)RabbitOral33.9 g/kg[3](4)
Di(2-ethylhexyl) phthalate (DEHP)Guinea pigDermal10 g/kg[3](4)
Di(2-ethylhexyl) phthalate (DEHP)RatIntraperitoneal30.7 g/kg[3](4)
Compound Endpoint Species NOAEL LOAEL Reference
Di(2-ethylhexyl) phthalate (DEHP)Liver and Kidney ToxicityRat28.9 mg/kg bw/day146.6 mg/kg bw/day[5](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)Testicular EffectsRat3.7 mg/kg bw/day37.6 mg/kg bw/day[5](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)Developmental Toxicity (Testicular Effects)Rat4.8 mg/kg bw/day14 mg/kg bw/day[5](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)Fertility EffectsMouse14 mg/kg bw/day140 mg/kg bw/day[5](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)Reproductive Malformations (F1 & F2 Generations)Rat4.8 mg/kg/day (100 ppm)-[6](7)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are protocols for key in vivo and in vitro experiments commonly used to assess phthalate toxicity.

In Vivo Reproductive and Developmental Toxicity Screening

These studies are often conducted following OECD Test Guidelines 421 (Reproduction/Developmental Toxicity Screening Test) and 414 (Prenatal Developmental Toxicity Study).[8][9][10][11][12]

Objective: To assess the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and development of the offspring.

Methodology:

  • Animal Model: Typically, Sprague-Dawley rats are used.[5] Animals are randomly assigned to control and treatment groups.

  • Dosing: The test substance (e.g., DEHP) is administered orally, often mixed in the diet at various concentrations (e.g., 1.5, 10, 30, 100, 300, 1000, 7500, and 10,000 ppm).[5]

  • Exposure Period:

    • Males: Dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period.[9]

    • Females: Dosed throughout the study, from pre-mating, during mating, gestation, and lactation.[9]

  • Mating: Animals are paired for mating, and evidence of mating is recorded (e.g., vaginal plug, sperm in vaginal lavage).

  • Endpoints Evaluated:

    • Parental (P0) Generation:

      • Clinical observations for signs of toxicity.

      • Body weight and food/water consumption.

      • Estrous cycle monitoring in females.

      • Fertility indices (e.g., mating index, fertility index, gestation index).

      • Gross necropsy and histopathology of reproductive organs.

    • First Filial (F1) Generation:

      • Number of live and dead pups, sex ratio.

      • Pup weight and survival.

      • Anogenital distance in pups (an indicator of endocrine disruption).

      • Nipple retention in male pups.

      • Evaluation for gross reproductive tract malformations (the "phthalate syndrome"), including effects on the testes, epididymides, seminal vesicles, and prostate.[5]

  • Continuous Breeding Protocol: In some study designs, the F1 generation is raised to maturity and mated to produce an F2 generation to assess transgenerational effects.[5]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is a common method to determine the cytotoxicity of a substance on cultured cells.[13][14][15][16][17]

Objective: To quantify the viability of cells after exposure to a test substance.

Methodology:

  • Cell Culture: Adherent cells (e.g., human cell lines) are seeded in a 96-well plate and incubated overnight to allow for attachment.[16]

  • Compound Treatment: The test substance (e.g., MEHP) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a defined period (e.g., 24 or 48 hours).[16]

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[13][16]

  • Dye Extraction: After incubation, the cells are washed to remove excess dye. A solubilization solution (e.g., acidified ethanol) is then added to each well to extract the neutral red from the lysosomes.[13][16]

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). The intensity of the color is directly proportional to the number of viable cells.[16]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. Dose-response curves are generated to determine the IC50 (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of DEHP and MEHP are mediated through the disruption of several key signaling pathways. The following diagrams illustrate these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP and its metabolites are known to activate PPARs, particularly PPARα and PPARγ.[18][19] This activation is a key mechanism underlying their effects on lipid metabolism and reproductive function.

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEHP DEHP MEHP MEHP DEHP->MEHP Metabolism PPAR PPARα / PPARγ MEHP->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Gene_Expression Regulates

DEHP/MEHP Activation of PPAR Signaling Pathway
NF-κB and Akt Signaling Pathways

MEHP has been shown to modulate the NF-κB and Akt signaling pathways, which are critical in regulating inflammation, cell survival, and apoptosis, particularly in testicular germ cells.[20][21][22][23][24]

NFkB_Akt_Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway MEHP MEHP Akt Akt MEHP->Akt Activates IKK IKK Akt->IKK Activates Bcl_xL Bcl-xL (Anti-apoptotic) Akt->Bcl_xL Promotes Expression IκBα IκBα IKK->IκBα Phosphorylates Apoptosis Germ Cell Apoptosis Bcl_xL->Apoptosis Inhibits NF_kB NF-κB (p50/p65) IκBα->NF_kB Releases NF_kB_Active Active NF-κB NF_kB->NF_kB_Active Translocates to Nucleus NF_kB_Active->Apoptosis Can Promote or Inhibit (Context-dependent)

MEHP-Induced Modulation of Akt and NF-κB Signaling
Endocrine Disruption: Hypothalamic-Pituitary-Gonadal (HPG) Axis

Phthalates can interfere with the HPG axis, leading to disruptions in hormone synthesis and regulation, which can result in reproductive and developmental abnormalities.[1][3][6][25][26]

HPG_Axis_Disruption DEHP_MEHP DEHP / MEHP Hypothalamus Hypothalamus DEHP_MEHP->Hypothalamus Inhibits Pituitary Pituitary Gland DEHP_MEHP->Pituitary Inhibits Gonads Gonads (Testes / Ovaries) DEHP_MEHP->Gonads Inhibits Steroidogenesis GnRH GnRH Hypothalamus->GnRH Releases LH_FSH LH / FSH Pituitary->LH_FSH Releases Sex_Hormones Sex Hormones (Testosterone / Estrogen) Gonads->Sex_Hormones Produces GnRH->Pituitary Stimulates LH_FSH->Gonads Stimulates Reproductive_Effects Adverse Reproductive and Developmental Effects Sex_Hormones->Reproductive_Effects Leads to (when disrupted)

Phthalate-Induced Disruption of the HPG Axis

Conclusion

The available literature robustly demonstrates that di(2-ethylhexyl) phthalate and its primary metabolite, mono(2-ethylhexyl) phthalate, pose significant toxicological risks, primarily through endocrine disruption and modulation of key cellular signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the mechanisms of phthalate toxicity and the development of safer alternatives. The elucidation of the involved signaling pathways, including PPAR, NF-κB, and the HPG axis, offers potential targets for mitigating the adverse health effects associated with phthalate exposure. This in-depth technical guide serves as a critical resource for professionals in the fields of toxicology, pharmacology, and drug development, enabling a more informed approach to addressing the challenges posed by these prevalent environmental contaminants.

References

Ethylene Phthalate in the Environment: A Technical Guide to Its Occurrence and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental presence and breakdown of ethylene (B1197577) phthalates, a class of compounds more formally known as phthalic acid esters (PAEs). Due to their widespread use as plasticizers, PAEs are ubiquitous environmental contaminants, detected in various ecosystems worldwide. This document details their occurrence in different environmental compartments, explores their degradation pathways, and provides standardized experimental protocols for their analysis, with a focus on diethyl phthalate (B1215562) (DEP) as a representative compound.

Environmental Occurrence of Diethyl Phthalate (DEP)

Diethyl phthalate (DEP) has been identified in numerous environmental samples, reflecting its extensive use and subsequent release from consumer and industrial products. Concentrations can vary significantly based on the environmental matrix and proximity to emission sources.[1] A summary of reported concentrations in water and air is presented below.

Environmental MatrixConcentration RangeNotes
Water
Drinking Water0.01 - 4.6 µg/LDetected in treated drinking water supplies in various urban areas.[1][2]
Surface Water0.06 - 44 µg/LCommonly found in river systems.[1][2]
GroundwaterMean of 12.5 µg/LDetected in samples from National Priorities List (NPL) hazardous waste sites.[3]
Wastewater (Influent)7.00 - 36.03 µg/LConcentrations in raw sewage prior to treatment.[1]
Wastewater (Effluent)0.38 - 6.77 µg/LConcentrations in final treated wastewater.[1]
Industrial Wastewater0.01 - 60 µg/LWide variation depending on the industrial source.[1][2]
Air
Indoor Air1.60 - 2290 ng/m³Significantly higher concentrations indoors due to off-gassing from consumer products.[1]
Outdoor Air0.40 - 0.52 ng/m³Lower concentrations are generally observed in ambient outdoor air.[1]
Workplace AirUp to 5000 µg/m³Regulated occupational exposure limits due to higher potential concentrations.[1]

Degradation of Diethyl Phthalate (DEP)

The environmental persistence of DEP is determined by both abiotic and biotic degradation processes. While abiotic processes like hydrolysis and photolysis occur, biodegradation is the primary mechanism for the mineralization of phthalate esters in the environment.[4][5]

Abiotic Degradation

Abiotic degradation of DEP in the environment is generally a slow process.[6]

  • Hydrolysis : The hydrolysis of DEP to its monoester, monoethyl phthalate, and subsequently to phthalic acid is a slow process, particularly at neutral pH.[6][7] The estimated half-life for hydrolysis at a neutral pH and 25°C is approximately 2.9 to 8.8 years.[8]

  • Photolysis : In the atmosphere, DEP is expected to degrade through reactions with hydroxyl radicals, with an estimated half-life ranging from 1.8 to 18 days.[8][9] However, in aquatic environments, direct photolysis is not considered a significant removal process.[8]

Biotic Degradation

Biodegradation is the most significant pathway for the removal of DEP from the environment.[4] A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalates under both aerobic and anaerobic conditions.[10]

The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds.[10] This process is initiated by esterase enzymes, which cleave the two ethyl side chains to first form monoethyl phthalate and then phthalic acid.[10] The resulting phthalic acid is then further mineralized by microorganisms into carbon dioxide and water.[3]

The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations.[4]

The following diagram illustrates the general aerobic biodegradation pathway of Diethyl Phthalate.

Aerobic Biodegradation Pathway of Diethyl Phthalate DEP Diethyl Phthalate (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Esterase PA Phthalic Acid MEP->PA Esterase PCA Protocatechuic Acid PA->PCA Dioxygenase Metabolites Further Metabolites PCA->Metabolites Ring Cleavage CO2_H2O CO2 + H2O Metabolites->CO2_H2O

Aerobic biodegradation pathway of DEP.

A summary of the degradation half-life of DEP under various conditions is presented in the table below.

ConditionHalf-lifeReference(s)
Abiotic
Hydrolysis (pH 7)2.9 - 8.8 years[8]
Atmospheric Photolysis1.8 - 18 days[8][9]
Biotic
Aerobic Soil0.75 - 1.83 days[4][9]
Anaerobic Soil~5 days[9]
Aerobic Aquatic~3 days[9]
Anaerobic Aquatic~28 days[9]
Activated Sewage Sludge2.21 days[3][4]

Experimental Protocols for Analysis

The accurate quantification of DEP in environmental samples is crucial for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the analysis of phthalates.[11]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of phthalates from aqueous samples, which helps in removing interfering substances and improving detection limits.[12]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • Glassware (pre-cleaned by baking at a high temperature to remove organic contaminants)[11]

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through it.[12]

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge by passing nitrogen gas through it.[12]

  • Elution: Elute the retained phthalates from the cartridge using a suitable solvent, such as a 50:50 (v/v) mixture of methanol and dichloromethane.[12]

  • Concentration: Concentrate the eluent to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.[13]

The following diagram illustrates a typical workflow for the analysis of DEP.

Analytical Workflow for Diethyl Phthalate cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Concentration Concentration SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS Injection Data Data Acquisition & Processing GCMS->Data

A typical workflow for the analysis of DEP.
GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.[13]

GC Conditions:

  • Injector: Splitless mode.[1][13]

  • Injection Volume: 1 µL.[1]

  • Carrier Gas: Helium or Hydrogen.[1][14]

  • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]

  • Oven Temperature Program: A typical program starts at 60-80°C, holds for a few minutes, then ramps up to 280-295°C.[1][13]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[13]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[13]

  • Key Ions for DEP (m/z): 149 (base peak), 177, and 121.[13][15]

Conclusion

Phthalic acid esters, exemplified by diethyl phthalate, are prevalent environmental contaminants due to their extensive industrial applications. While they can persist under certain conditions, biodegradation serves as the primary mechanism for their removal from the environment. The analytical methods outlined in this guide, particularly SPE followed by GC-MS, provide a robust framework for the accurate monitoring of these compounds in various environmental matrices. A thorough understanding of their occurrence, fate, and analysis is essential for assessing their environmental impact and ensuring the safety of ecosystems and human health.

References

Ethylene Phthalate: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) phthalate (B1215562) (CAS No. 4196-98-9), a cyclic diester of phthalic acid and ethylene glycol, represents a fundamental structure in the broader class of phthalates. While not as commercially prominent as its polymeric counterpart, polyethylene (B3416737) terephthalate (B1205515) (PET), or other phthalate plasticizers, its study provides valuable insights into the chemistry of cyclic esters and the historical development of polyesters. This technical guide offers a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of ethylene phthalate, along with a discussion of the general biological impact of phthalates.

Discovery and History

The specific moment of the first synthesis of this compound is not prominently documented in historical records. However, its existence and synthesis were established in the early era of polymer chemistry. A 1934 patent granted to Henry C. Brubaker and assigned to E.I. du Pont de Nemours & Company, with an application date of January 24, 1928, describes the production of "ethylene glycol phthalate" as a new composition of matter. This work was part of the broader exploration of polyesters, a field significantly advanced by Wallace Carothers at DuPont during the same period. Carothers' foundational research in the 1920s and 1930s on polymerization and the synthesis of polyesters and polyamides laid the groundwork for the development of synthetic fibers like nylon and the commercialization of polyesters.[1][2] The synthesis of this compound can be seen as a logical step in the systematic investigation of reactions between diols and dicarboxylic acids (or their anhydrides), which was a central theme of this pioneering era of polymer science.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 4196-98-9[3][4]
Molecular Formula C₁₀H₈O₄[3][4]
Molecular Weight 192.17 g/mol [3][4]
Boiling Point 457.4 °C at 760 mmHgN/A
Melting Point >235 °CN/A
Density 1.308 g/cm³N/A
Flash Point 250.3 °CN/A
Synonyms 3,4-Dihydro-2,5-benzodioxocine-1,6-dione, Ethylene glycol phthalate, Phthalic acid cyclic ethylene ester[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with ethylene glycol. The following protocol is a representative method based on the principles of Fischer esterification and historical patent literature.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Ethylene glycol (1.0 eq)

  • Sulfuric acid (catalytic amount)

  • Benzene or Toluene (as a solvent for azeotropic removal of water)

  • Sodium carbonate solution (for washing)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, ethylene glycol, and the solvent.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium carbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring and the methylene (B1212753) protons of the ethylene glycol moiety. The aromatic protons will likely appear as a multiplet in the range of 7.5-7.8 ppm. The four equivalent methylene protons of the ethylene bridge would be expected to show a singlet around 4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups (around 167 ppm), the aromatic carbons (in the 128-134 ppm range), and the methylene carbons of the ethylene glycol bridge (around 65 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of phthalates. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The retention time of the this compound peak can be used for identification. The mass spectrometer will show a molecular ion peak (m/z = 192) and characteristic fragmentation patterns that can confirm the structure of the compound. A common fragment ion for many phthalates is observed at m/z 149, corresponding to the protonated phthalic anhydride fragment.

Visualizations

General Signaling Pathway for Endocrine Disruption by Phthalates

While a specific signaling pathway for this compound has not been elucidated, many phthalates are known to act as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system by interacting with nuclear receptors. The following diagram illustrates a generalized signaling pathway for phthalate-mediated endocrine disruption. Phthalates can enter the cell and bind to nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) or the Estrogen Receptor (ER). This binding can lead to the activation or inhibition of the receptor, which then translocates to the nucleus, binds to specific DNA sequences (hormone response elements), and modulates the transcription of target genes, leading to various biological effects.[2][3][5][6][7]

Phthalate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Phthalate_in Phthalate Phthalate->Phthalate_in Diffusion NR Nuclear Receptor (e.g., PPAR, ER) Phthalate_in->NR Binding NR_Phthalate Phthalate-Receptor Complex NR->NR_Phthalate NR_Phthalate_in Phthalate-Receptor Complex NR_Phthalate->NR_Phthalate_in Translocation HRE Hormone Response Element (DNA) NR_Phthalate_in->HRE Binding Gene_Transcription Gene Transcription (Activation/Repression) HRE->Gene_Transcription Modulation Biological_Effects Altered Protein Synthesis & Biological Effects Gene_Transcription->Biological_Effects

Generalized signaling pathway for phthalate endocrine disruption.
Experimental Workflow for Synthesis and Characterization of this compound

The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of this compound in a laboratory setting.

Ethylene_Phthalate_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Phthalic Anhydride + Ethylene Glycol Esterification Acid-Catalyzed Esterification (Azeotropic Water Removal) Reactants->Esterification Workup Neutralization & Washing Esterification->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR GCMS GC-MS Analysis Product->GCMS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation GCMS->Structure_Confirmation

References

An In-depth Technical Guide on the Conformational Characteristics of Ethylene Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Ethylene (B1197577) Phthalate (B1215562) Conformational Analysis

Ethylene phthalate is a cyclic diester formed from phthalic acid and ethylene glycol. Its three-dimensional structure and conformational flexibility are dictated by the interplay of the rigid benzene (B151609) ring and the flexible ethylene glycol linker. Understanding the conformational landscape of this compound is crucial for predicting its physical, chemical, and biological properties, including its interaction with biological macromolecules.

The primary degrees of freedom in the this compound molecule that determine its conformation are the torsion angles within the seven-membered ring. These include the rotation around the C-C bond of the ethylene glycol moiety and the C-O bonds of the ester linkages. The planarity of the phthalate group imposes significant constraints on the overall structure.

Expected Conformational Preferences

While specific quantitative data for this compound is unavailable, insights can be drawn from studies on analogous structures like poly(ethylene terephthalate) (PET) oligomers and other phthalate esters. The seven-membered ring in this compound is expected to adopt a limited number of low-energy conformations to minimize steric strain and torsional strain.

The conformation of the ethylene glycol fragment within the cyclic structure is of particular interest. In linear systems like ethylene glycol itself, both gauche and trans conformations of the O-C-C-O dihedral angle are observed, with their relative populations depending on the environment. In the constrained cyclic structure of this compound, the accessible dihedral angles will be restricted. It is plausible that the molecule exists in a dynamic equilibrium between a few stable conformers.

Methodologies for Conformational Analysis

The determination of the conformational characteristics of a molecule like this compound would typically involve a combination of experimental and computational techniques.

3.1.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1][2]

  • Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecule.

  • Experimental Workflow:

    • The sample is vaporized and introduced into a high-vacuum chamber.

    • A monochromatic electron beam is directed through the gas stream.

    • The scattered electrons are detected, and the diffraction pattern is recorded.

    • The radial distribution function is derived from the diffraction pattern, which provides information about the probability of finding two nuclei at a certain distance from each other.

    • By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the average conformation in solution.

  • Principle: The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them (Karplus relationship). NOEs provide information about through-space distances between protons.

  • Experimental Workflow:

    • A solution of this compound in a suitable deuterated solvent is prepared.

    • One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR spectra are acquired.

    • Coupling constants are measured from the high-resolution ¹H spectrum.

    • NOE cross-peaks are identified and integrated in the NOESY spectrum.

    • This data is used to restrain molecular models and determine the predominant solution-phase conformation.

Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

3.2.1. Molecular Mechanics (MM)

  • Principle: MM methods use classical mechanics to model the energy of a molecule as a function of its geometry. This approach is computationally efficient for scanning the conformational space.

  • Workflow:

    • A starting 3D structure of this compound is generated.

    • A systematic or random conformational search is performed by rotating the flexible dihedral angles.

    • The energy of each conformation is minimized using a suitable force field (e.g., MMFF, AMBER).

    • The resulting low-energy conformers are clustered and ranked by their relative energies.

3.2.2. Density Functional Theory (DFT)

  • Principle: DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energy of a molecule.

  • Workflow:

    • The geometries of the low-energy conformers identified by molecular mechanics are used as starting points.

    • The geometry of each conformer is optimized at a higher level of theory (e.g., B3LYP/6-31G*).

    • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

    • The relative energies of the conformers are calculated to determine their populations at a given temperature.

Data Presentation

Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, a table of quantitative conformational data (bond lengths, bond angles, dihedral angles, and energy differences) cannot be provided. Should such data become available, it would be presented in a structured tabular format for clear comparison of different conformers.

Visualization of Methodological Workflow

The following diagram illustrates a general workflow for the conformational analysis of a molecule like this compound, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_synthesis Synthesis & Conclusion comp_start Initial 3D Structure mm_search Molecular Mechanics Conformational Search comp_start->mm_search dft_opt DFT Geometry Optimization & Frequency Calculation mm_search->dft_opt energy_analysis Relative Energy & Population Analysis dft_opt->energy_analysis comparison Comparison of Computational & Experimental Data energy_analysis->comparison exp_ged Gas-Phase Electron Diffraction (GED) exp_data Structural Parameters (Bond Lengths, Angles) exp_ged->exp_data exp_nmr NMR Spectroscopy (Solution) exp_nmr->exp_data exp_data->comparison final_model Refined Conformational Model comparison->final_model

General workflow for conformational analysis.

References

Thermal and physical properties of ethylene phthalate polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal and Physical Properties of Ethylene (B1197577) Phthalate (B1215562) Polymers

Introduction

Ethylene phthalate polymers are a class of thermoplastic polyesters widely utilized across numerous industries due to their excellent combination of mechanical, thermal, and chemical properties. These polymers are primarily derived from the polymerization of a diol with terephthalic acid or its derivatives. The most prominent members of this family are Polyethylene Terephthalate (B1205515) (PET), Polytrimethylene Terephthalate (PTT), and Polybutylene Terephthalate (PBT). Their versatility stems from a highly symmetrical molecular structure which allows for a controlled degree of crystallinity, leading to properties ranging from high transparency in amorphous states to high strength and stiffness in semi-crystalline forms.

This guide provides a comprehensive overview of the core thermal and physical properties of these polymers, details the experimental protocols used for their characterization, and presents logical workflows for their synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of these materials.

Polymer Synthesis

The synthesis of this compound polymers is typically achieved through a condensation reaction, also known as step-growth polymerization. The process generally involves two main stages: esterification or transesterification, followed by polycondensation.

For instance, Polyethylene Terephthalate (PET) is synthesized from the reaction of terephthalic acid or dimethyl terephthalate with ethylene glycol. The initial reaction forms a monomer or oligomer, bis(2-hydroxyethyl) terephthalate, with the elimination of water or methanol. The subsequent polycondensation step involves heating this intermediate under high vacuum and temperature to increase the molecular weight, forming the long polymer chains of PET.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Terephthalic Acid Terephthalic Acid Esterification Esterification / Transesterification Terephthalic Acid->Esterification Ethylene Glycol Ethylene Glycol Ethylene Glycol->Esterification Monomer BHET Monomer (bis(2-hydroxyethyl) terephthalate) Esterification->Monomer Forms Prepolymer Water Water / Methanol (Byproduct) Esterification->Water Polycondensation Polycondensation Polycondensation->Ethylene Glycol Byproduct PET Polyethylene Terephthalate (PET) Polycondensation->PET Forms Polymer Monomer->Polycondensation Heat & Vacuum

Caption: Synthesis of Polyethylene Terephthalate (PET).

Data Presentation: Thermal and Physical Properties

The properties of this compound polymers are dictated by the length of the diol chain and the degree of crystallinity. The following tables summarize key quantitative data for PET, PTT, and PBT.

Table 1: Thermal Properties of this compound Polymers
PropertyPolyethylene Terephthalate (PET)Polytrimethylene Terephthalate (PTT)Polybutylene Terephthalate (PBT)Test Standard (Typical)
Glass Transition Temp. (Tg) 65 - 80 °C~72 °C50 - 60 °CISO 11357 / ASTM D3418
Melting Temperature (Tm) 240 - 270 °C~228 °C223 - 226 °CISO 11357 / ASTM D3418
Heat Deflection Temp. @ 0.45 MPa 115 - 125 °C-150 - 160 °CISO 75 / ASTM D648
Heat Deflection Temp. @ 1.82 MPa 65 - 80 °C-55 - 65 °CISO 75 / ASTM D648
Upper Working Temperature 115 - 130 °C-120 - 140 °C-
Thermal Conductivity ~0.24 W/(m·K)-0.25 - 0.29 W/(m·K)ASTM E1530

Note: Values can vary significantly based on crystallinity, molecular weight, and the presence of additives or reinforcements.

Table 2: Physical and Mechanical Properties of this compound Polymers
PropertyPolyethylene Terephthalate (PET)Polytrimethylene Terephthalate (PTT)Polybutylene Terephthalate (PBT)Test Standard (Typical)
Density 1.37 - 1.45 g/cm³~1.35 g/cm³1.30 - 1.38 g/cm³ISO 1183 / ASTM D792
Tensile Strength 40 - 60 MPa45 - 55 MPa50 - 58 MPaISO 527 / ASTM D638
Tensile Modulus 2.0 - 3.5 GPa~2.3 GPa2.3 - 2.7 GPaISO 527 / ASTM D638
Elongation at Break 20 - 50 %30 - 150 %50 - 250 %ISO 527 / ASTM D638
Izod Impact Strength (Notched) 20 - 40 J/m-50 - 60 J/mISO 180 / ASTM D256
Water Absorption (24h) 0.1 - 0.6 %~0.2 %0.1 - 0.2 %ISO 62 / ASTM D570

Experimental Protocols

Accurate characterization of polymer properties relies on standardized experimental procedures. Below are detailed methodologies for key thermal and mechanical analyses.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: A heat-flux or power-compensation DSC instrument is used. An empty, sealed aluminum pan is placed on the reference sensor. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program: A standard "heat-cool-heat" cycle is employed to erase the material's prior thermal history and analyze its intrinsic properties.

    • First Heat: The sample is heated from ambient temperature to a temperature well above its expected melting point (e.g., 30°C to 300°C for PET) at a constant rate (e.g., 10°C/min). This scan reveals properties from its processed state.

    • Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization from the melt (Tc).

    • Second Heat: A final heating scan, identical to the first, is performed. This scan is typically used for analysis as it reflects the properties of the material under controlled crystallization conditions.

  • Data Analysis: The heat flow to the sample is plotted against temperature.

    • Tg is identified as a step-like change in the baseline of the heat flow curve.

    • Tc is the peak of the exothermic curve during cooling.

    • Tm is the peak of the endothermic curve during the second heating scan.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Weigh 5-10 mg of polymer sample B 2. Seal sample in hermetic aluminum pan A->B C 3. Place sample & empty reference pan in DSC cell B->C D 4. Purge cell with inert gas (N2) C->D E 5. Run Heat-Cool-Heat Cycle (e.g., 10°C/min) D->E F 6. Plot Heat Flow vs. Temperature E->F G 7. Identify Transitions: - Tg (Baseline Step) - Tc (Exothermic Peak) - Tm (Endothermic Peak) F->G

A Technical Guide to the Biodegradation Pathways of Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a prominent member of the phthalic acid ester (PAE) family, is extensively used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its widespread application in consumer products, medical devices, and industrial materials has led to its ubiquitous presence in the environment as a persistent organic pollutant. Due to its classification as an endocrine-disrupting chemical with potential carcinogenic and teratogenic effects, there is a pressing need to understand and harness natural degradation processes for the remediation of DEHP-contaminated environments. Microbial biodegradation represents the most effective and eco-friendly strategy for the complete mineralization of DEHP. This guide provides an in-depth technical overview of the core metabolic pathways, quantitative degradation parameters, and key experimental methodologies relevant to the biodegradation of DEHP.

Core Biodegradation Pathway of DEHP

The aerobic biodegradation of DEHP is a multi-step process initiated by the enzymatic hydrolysis of its ester bonds, followed by the aromatic ring cleavage of the phthalate backbone. This process ultimately converts the complex organic molecule into basic cellular components.

The primary pathway proceeds as follows:

  • Initial Hydrolysis: The degradation cascade begins with the hydrolysis of one of the two ester linkages in the DEHP molecule. This reaction is catalyzed by enzymes such as esterases or dialkyl phthalate hydrolases, yielding mono(2-ethylhexyl) phthalate (MEHP) and the alcohol 2-ethylhexanol.

  • Secondary Hydrolysis: The intermediate MEHP is then subjected to a second hydrolysis step, where the remaining ester bond is cleaved by a monoalkyl phthalate hydrolase. This releases phthalic acid (PA), the central aromatic intermediate, and a second molecule of 2-ethylhexanol.

  • Aromatic Ring Activation: Phthalic acid undergoes hydroxylation by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring to form protocatechuate (3,4-dihydroxybenzoate). This step is critical for destabilizing the aromatic ring for subsequent cleavage.

  • Ring Fission: The aromatic ring of protocatechuate is cleaved by specific dioxygenases. This can occur through two main routes:

    • Ortho (intradiol) Cleavage: The ring is broken between the two hydroxyl groups.

    • Meta (extradiol) Cleavage: The ring is broken adjacent to one of the hydroxyl groups.

  • Central Metabolism: The aliphatic products resulting from ring fission are further metabolized through established central pathways, such as the beta-ketoadipate pathway, and are ultimately funneled into the Tricarboxylic Acid (TCA) cycle. This leads to the complete mineralization of the original pollutant into carbon dioxide (CO₂) and water (H₂O).

Biodegradation_Pathway DEHP Di(2-ethylhexyl) Phthalate (DEHP) MEHP Mono(2-ethylhexyl) Phthalate (MEHP) DEHP->MEHP Esterase / Hydrolase ALC1 2-Ethylhexanol DEHP->ALC1 PA Phthalic Acid (PA) MEHP->PA Monoalkyl Phthalate Hydrolase ALC2 2-Ethylhexanol MEHP->ALC2 PROT Protocatechuate PA->PROT Dioxygenase RING Ring Cleavage Products PROT->RING Dioxygenase (ortho/meta cleavage) TCA TCA Cycle Intermediates RING->TCA END CO₂ + H₂O TCA->END Mineralization

Caption: Core aerobic biodegradation pathway of DEHP.

Alternative and Anaerobic Pathways

While the core pathway is well-documented, several microbial strains exhibit variations in their metabolic routes.

  • Side-Chain Degradation: Some microorganisms can initially metabolize the 2-ethylhexanol side chain, producing intermediates like 2-ethylhexanoic acid.

  • Transesterification: In some cases, DEHP is first converted into phthalates with shorter alkyl chains, such as dibutyl phthalate (DBP) or dimethyl phthalate (DMP), before hydrolysis to phthalic acid occurs.

  • Anaerobic Degradation: Under anoxic conditions, the degradation strategy is fundamentally different. Aerobic pathways rely on oxygenases to activate the aromatic ring. In contrast, anaerobic bacteria activate phthalic acid by converting it into a thioester, typically phthaloyl-CoA. This intermediate is then decarboxylated to benzoyl-CoA, a central hub in the anaerobic catabolism of aromatic compounds, before the ring is eventually cleaved.

Quantitative Biodegradation Data

The efficiency of DEHP biodegradation is highly dependent on the microbial species or consortium, as well as environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: DEHP Degradation Efficiency by Various Microorganisms

Microorganism/SystemInitial DEHP Conc.TimeDegradation %Optimal ConditionsCitation(s)
Rhodococcus ruber YC-YT1100 mg/L3 days100%30°C, pH 7.0
Rhodococcus sp. PFS1Not SpecifiedNot Specified~90% (PAEs)30°C, Neutral pH
Immobilized Bacillus sp.5 mg/LNot Specified91.9%Not Specified
Consortium K1420 mg/LNot Specified99.07%31.4°C, pH 7.3
Consortium LF1000 mg/L48 hours93.84%30°C, pH 6.0
Ochrobactrum anthropi L1-W200 mg/L72 hours98.7%30°C, pH 6.0
Aspergillus niger JZ1450 mg/L60 hours68.75%30°C, pH 5.0
Food Waste Composting2167 mg/kg35 days99%Thermophilic phase

Table 2: Optimal Environmental Conditions for DEHP Biodegradation

MicroorganismOptimal pHOptimal Temp (°C)Salinity ToleranceCitation(s)
Rhodococcus ruber YC-YT17.0 (Tolerates 4.0-10.0)30 (Tolerates 10-50)0-12% NaCl
Rhodococcus sp. PFS1Neutral30Up to 50 g/L NaCl
Consortium LF6.0300-3% NaCl
Ochrobactrum anthropi L1-W6.030Up to 100 g/L NaCl
Aspergillus niger JZ15.030Not Specified
Escherichia coli JZ37.035Not Specified
Bacillus subtilis JZ47.035Not Specified
Gordonia sp. YC-JH110.0 (Tolerates 5.0-12.0)40 (Tolerates 20-50)0-8% NaCl

Table 3: Kinetic Parameters of DEHP Biodegradation

Microorganism/SystemKinetic ModelRate Constant (k)Half-life (t₁/₂)Citation(s)
Consortium K1First-OrderNot SpecifiedNot Specified
Consortium LFFirst-OrderNot SpecifiedNot Specified
Ochrobactrum anthropi L1-WFirst-OrderNot Specified10.21 hours (at 200 mg/L)
Aspergillus niger JZ1First-OrderNot SpecifiedNot Specified

Experimental Protocols

Standardized methodologies are crucial for studying and comparing the biodegradation of DEHP. Below are detailed protocols for key experimental procedures.

Protocol 1: Isolation and Identification of DEHP-Degrading Microorganisms

This protocol outlines the process of isolating potent DEHP-degrading microbes from environmental samples.

  • Sample Collection: Collect soil or sludge samples from a site with a history of plastic or industrial contamination.

  • Enrichment Culture:

    • Prepare a Mineral Salts Medium (MSM) containing essential minerals but lacking a carbon source.

    • Add 5 g of the environmental sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Spike the medium with DEHP (e.g., 100 mg/L) as the sole source of carbon and energy.

    • Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for 7 days.

  • Subculturing and Acclimatization:

    • Transfer 1 mL of the enriched culture into 100 mL of fresh MSM with a higher concentration of DEHP (e.g., 200 mg/L).

    • Repeat this process, gradually increasing the DEHP concentration to select for highly efficient degraders.

  • Isolation of Pure Cultures:

    • Perform serial dilutions of the final enriched culture.

    • Spread-plate the dilutions onto MSM agar (B569324) plates coated with DEHP.

    • Incubate the plates until distinct colonies appear.

  • Identification:

    • Pick individual colonies and purify by re-streaking.

    • Extract genomic DNA from a pure colony.

    • Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

    • Sequence the PCR product and compare it against a public database (e.g., NCBI BLAST) to identify the bacterial species.

Isolation_Workflow cluster_0 Enrichment & Isolation cluster_1 Identification A 1. Environmental Sample (Soil, Sludge) B 2. Enrichment Culture (MSM + DEHP) A->B C 3. Serial Dilution & Plating B->C D 4. Isolate Pure Colonies C->D E 5. Genomic DNA Extraction D->E F 6. 16S rRNA Gene PCR E->F G 7. DNA Sequencing F->G H 8. BLAST Analysis & Identification G->H Assay_Workflow A 1. Prepare Inoculum (Wash & Resuspend Cells) C 3. Inoculate Test Flasks A->C B 2. Set up Flasks (MSM + DEHP) B->C D 4. Incubate at Optimal Temp, pH, Agitation C->D E 5. Collect Samples at Time Intervals D->E F 6. Liquid-Liquid Extraction E->F G 7. Analyze by HPLC/GC-MS F->G H 8. Calculate Degradation Rate G->H

Ethylene Phthalate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ethylene (B1197577) phthalate (B1215562) in common organic solvents. Due to a lack of publicly available quantitative data for ethylene phthalate, this document focuses on its predicted solubility characteristics, detailed experimental protocols for determining solubility, and the analytical methods required for quantification.

Introduction to this compound

This compound, with the CAS number 4196-98-9, is a cyclic ester of phthalic acid and ethylene glycol.[1][2][3][4][5][6][7][8] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and material science. The molecular structure of this compound suggests it is a relatively polar molecule due to the presence of two ester groups.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4196-98-9[1][2][3][4][5][6][7][8]
Molecular Formula C10H8O4[1][2][3][4][5][6][7]
Molecular Weight 192.17 g/mol [2][8]
Melting Point >235 °C[4]
Boiling Point 457.4 °C at 760 mmHg[3][4]
Density 1.308 g/cm³[3][4]
LogP (predicted) 1.4[8]

Predicted Solubility of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale
Methanol (B129727) CH3OHPolar ProticHighThe hydroxyl group in methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the ester groups of this compound.
Ethanol (B145695) C2H5OHPolar ProticHighSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to good solvation of this compound.
Acetone C3H6OPolar AproticHighAcetone is a polar aprotic solvent with a significant dipole moment, allowing for strong dipole-dipole interactions with the polar ester groups of this compound.
Dichloromethane CH2Cl2Polar AproticModerate to HighDichloromethane is a polar aprotic solvent that can effectively solvate polar organic molecules like this compound.
Chloroform (B151607) CHCl3Polar AproticModerate to HighSimilar to dichloromethane, chloroform is a polar aprotic solvent that should be a good solvent for this compound.
Ethyl Acetate (B1210297) C4H8O2Polar AproticHighAs an ester itself, ethyl acetate has similar intermolecular forces to this compound, making it a very compatible solvent.
Toluene C7H8NonpolarLow to ModerateToluene is a nonpolar aromatic solvent. While some interaction with the benzene (B151609) ring of this compound is possible, the overall polarity difference would likely limit solubility.

Experimental Determination of Solubility

The solubility of this compound in organic solvents can be determined experimentally using established methods. The following protocols are based on general guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[9][10][11][12][13][14]

General Experimental Workflow

The determination of solubility typically involves creating a saturated solution at a specific temperature, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., shaking water bath) B->C D Allow to settle for sufficient time to reach equilibrium C->D E Centrifuge or filter to separate solid from supernatant D->E F Take a known volume of the saturated supernatant E->F G Dilute with a suitable solvent F->G H Quantify concentration using an analytical technique (e.g., HPLC, GC-MS) G->H

Figure 1. Experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocol (Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, and is suitable for determining the solubility of solid organic compounds in various solvents.[10]

1. Materials and Apparatus:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Glass flasks with stoppers

  • Constant temperature shaking water bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass flasks.

    • Add a known volume of the desired organic solvent to each flask.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaking water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) is recommended.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or GC-MS.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

3. Analytical Method - High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. The exact ratio should be optimized for good separation and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV-Vis detector at a wavelength where this compound has maximum absorbance.

  • Quantification: Based on the peak area of the analyte compared to the calibration curve.

Conclusion

References

Methodological & Application

Application Note & Protocol: Detection of Diethyl Phthalate (DEP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer in a variety of consumer and industrial products. Due to its potential endocrine-disrupting properties and widespread human exposure, sensitive and reliable analytical methods for its detection are crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the determination of DEP in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common and robust analytical techniques for phthalate analysis.[1][2][3]

Analytical Methods Overview

The two primary analytical techniques for the quantification of diethyl phthalate are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[2][3][4] GC-MS is a well-established and cost-effective method for the analysis of semi-volatile compounds like DEP.[1][2] LC-MS/MS offers an alternative approach, particularly for samples that are not suitable for the high temperatures used in GC analysis and can provide very low detection limits.[4][5][6]

The choice between GC-MS and LC-MS/MS depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] Both methods typically involve a sample preparation step to extract and concentrate the analyte of interest and remove potential interferences.[7][8]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of diethyl phthalate and other common phthalates. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

AnalyteMatrixMethodLODLOQRecovery (%)Reference
DEPIndoor AirGC-MS--91.3 - 99.9[9]
DEPWaterGC-IT/MS1-8 ng/mL5-14 ng/mL-[10]
Various PhthalatesCosmeticsGC-MS-0.5 or 2.5 µg/g-[11]
Various PhthalatesFoodGC-MS-50 ppb-[6]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

AnalyteMatrixMethodLODLOQRecovery (%)Reference
DEPStandard SolutionLC-MS/MS--85-115[5]
DEPDistilled BeveragesUPLC-TQD---[4]
Various PhthalatesFoodLC-MS/MS-1 ppb-[6]
Phthalate MetabolitesBiological FluidsLC-MS/MS--71-107[12]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating phthalates from liquid samples, offering advantages over traditional liquid-liquid extraction such as higher recovery, improved selectivity, and reduced solvent consumption.[7]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.

  • Loading: Load the aqueous sample (e.g., 100 mL of a water sample) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the retained phthalates with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone.[1]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS or methanol for LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of semi-volatile compounds like diethyl phthalate.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or similar.[13]

  • Mass Spectrometer: Agilent 5977B MS or similar.[13]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for phthalate separation.[11]

GC Conditions:

  • Injector Temperature: 280 °C.[9]

  • Injection Mode: Splitless.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[14]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.[9]

    • Ramp 1: Increase to 210 °C at 8 °C/min, hold for 5 min.[9]

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 min.[9]

  • Transfer Line Temperature: 290 °C.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[13]

  • Quantifier Ion for DEP: m/z 149 (characteristic for many phthalates) and 177.[1][5]

  • Qualifier Ions for DEP: To be determined from the mass spectrum of a DEP standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and selectivity for the analysis of phthalates, often with simpler sample preparation compared to GC-MS.[4][5]

Instrumentation:

  • Liquid Chromatograph: Agilent 1260 RRLC system or similar.[6]

  • Mass Spectrometer: QSight 220 Triple Quadrupole Mass Spectrometer or similar.[5]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.[5]

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Gradient Elution: A gradient program should be optimized to achieve good separation of the target analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.[5]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For DEP, positive mode is common.

  • Source Temperature: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions for DEP: Precursor ion (Q1) m/z 223 -> Product ions (Q3) m/z 177 and 149.[5]

  • Collision Energy: Optimized for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Water, Pharmaceutical Product) SPE Solid-Phase Extraction (SPE) Sample->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Acquisition Data Acquisition (SIM or MRM) GCMS->Data_Acquisition LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of diethyl phthalate.

signaling_pathway cluster_exposure Exposure & Uptake cluster_metabolism Metabolism cluster_effects Potential Biological Effects cluster_excretion Excretion DEP_Source Diethyl Phthalate Source (e.g., Consumer Products) Exposure Human Exposure (Ingestion, Inhalation, Dermal) DEP_Source->Exposure Absorption Absorption & Distribution Exposure->Absorption DEP Diethyl Phthalate (DEP) Absorption->DEP MEP Monoethyl Phthalate (MEP) (Primary Metabolite) DEP->MEP Hydrolysis Endocrine_Disruption Endocrine Disruption MEP->Endocrine_Disruption Excretion Excretion (Urine) MEP->Excretion Reproductive_Toxicity Reproductive Toxicity Endocrine_Disruption->Reproductive_Toxicity Developmental_Effects Developmental Effects Endocrine_Disruption->Developmental_Effects

References

Application Note: Analysis of Ethylene Phthalate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of ethylene (B1197577) phthalate (B1215562) and other phthalates using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics.[1] Due to their widespread use, they have become ubiquitous environmental contaminants, raising concerns about their potential adverse effects on human health.[2][3] Consequently, robust and sensitive analytical methods are crucial for their detection and quantification in various matrices.

GC-MS is a powerful and commonly employed technique for phthalate analysis due to its simplicity, speed, and affordability.[2] It offers excellent chromatographic separation and mass spectral information, making it a powerful tool for the determination of these compounds.[2][3]

This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation, supported by quantitative data and visual workflows.

Experimental Protocols

A critical aspect of accurate phthalate analysis is meticulous sample preparation to extract the analytes of interest and remove potential matrix interferences. The choice of method depends on the sample matrix.

Sample Preparation

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

This method is suitable for extracting phthalates from liquid matrices like soft drinks.[4]

  • Transfer 5 mL of the liquid sample into a clean glass centrifuge tube. To avoid contamination, it is vital to use scrupulously clean glassware and avoid contact with plastics.[4]

  • For alcoholic beverages, the ethanol (B145695) should be removed by heating the sample in a boiling water bath until the volume is reduced to 2-3 mL.[5]

  • After cooling to room temperature, add 5 mL of dichloromethane (B109758) or n-hexane as the extraction solvent.[4][5]

  • If an internal standard is used, it should be added to the extraction solvent. Benzyl benzoate (B1203000) is a commonly used internal standard.[4]

  • Vigorously shake the mixture for several minutes to ensure thorough extraction.

  • Allow the phases to separate. The organic layer (bottom layer for dichloromethane, top for n-hexane) contains the extracted phthalates.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is an alternative to LLE that can reduce background interference and speed up the extraction process.[6]

  • Load a glass SPE cartridge with a suitable sorbent material, such as Agilent Chem Elut.[6]

  • Apply 5 mL of the aqueous sample to the cartridge, allowing it to be absorbed by the sorbent.[6]

  • Wash the sorbent three times with 5 mL of dichloromethane to elute the phthalates while leaving contaminants behind.[6]

  • Collect the eluate and concentrate it under a gentle stream of nitrogen to a final volume of 2.5 mL before GC-MS analysis.[6]

c) Dissolution-Precipitation for Solid Samples (e.g., Polymers, Consumer Products)

This method is effective for extracting phthalates from solid matrices like PVC.[7]

  • Completely dissolve a known amount of the sample in tetrahydrofuran (B95107) (THF).[7]

  • Precipitate the polymer by adding hexane.[7]

  • Filter the solution to remove the precipitated polymer.[7]

  • The resulting filtrate, containing the phthalates, is then diluted with cyclohexane (B81311) for GC-MS analysis.[7]

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for phthalate analysis. These may need to be optimized depending on the specific instrument and target analytes.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC, Shimadzu QP2010 Plus GC-MS, or equivalent[2][8]
Injector Split/Splitless or Pulsed Splitless
Inlet Temperature: 280-320 °C[4][9]
Injection Volume: 1 µL
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[1][10]
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm), Rtx-440, or Rxi-XLB[2][8][10]
Oven Temperature Program Initial: 100 °C (hold for 1-2 min)
Ramp 1: 10-30 °C/min to 280-310 °C
Hold: 5 min[9][10]
Mass Spectrometer Agilent 5977B MSD, Shimadzu QP2010 Plus, or equivalent[2][8]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Acquisition Mode Scan Mode (for qualitative analysis) and Selected Ion Monitoring (SIM) Mode (for quantitative analysis)[8]
Transfer Line Temp. 280-310 °C[9][10]
Solvent Delay 1-5 min[9][10]

Data Presentation

Quantitative analysis of phthalates is typically performed using an external standard calibration. A series of standard solutions of known concentrations are analyzed to generate a calibration curve.

Calibration Data

The following table summarizes typical calibration ranges for the quantitative analysis of various phthalates.

PhthalateAbbreviationCalibration Range (ng/mL)Linearity (R²)
Dimethyl phthalateDMP1 - 1000> 0.99
Diethyl phthalateDEP1 - 1000> 0.99
Diisobutyl phthalateDIBP1 - 1000> 0.99
Dibutyl phthalateDBP1 - 1000> 0.99
Bis(2-ethylhexyl) phthalateDEHP2.5 - 1000> 0.99 (linear)
Diisononyl phthalateDINP50 - 20000> 0.99 (linear)
Diisodecyl phthalateDIDP50 - 20000> 0.99 (linear)

Data synthesized from multiple sources demonstrating typical performance.[1]

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, SIM mode is employed for quantitative analysis. The mass spectrometer is set to monitor specific ions characteristic of each phthalate. Many phthalates share a common fragment ion at m/z 149, which is often used for quantification.[3]

PhthalateQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Dimethyl phthalate (DMP)163194
Diethyl phthalate (DEP)149177, 222
Di-n-butyl phthalate (DBP)149205, 223
Benzyl butyl phthalate (BBP)14991, 206
Bis(2-ethylhexyl) phthalate (DEHP)149167, 279

Note: The specific ions and their ratios should be confirmed by analyzing a standard of the pure compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for ethylene phthalate analysis.

Sample Preparation Workflow cluster_liquid Liquid Samples (e.g., Beverages) cluster_solid Solid Samples (e.g., Polymers) Liquid Sample Liquid Sample Extraction Extraction Liquid Sample->Extraction LLE or SPE Analysis Analysis Extraction->Analysis Solid Sample Solid Sample Dissolution Dissolution Solid Sample->Dissolution e.g., in THF Precipitation Precipitation Dissolution->Precipitation Add anti-solvent Filtration Filtration Precipitation->Filtration Filtration->Analysis

Caption: Sample preparation workflows for liquid and solid matrices.

GC-MS Analysis Workflow Sample_Injection Sample Injection GC_Separation GC Separation (e.g., DB-5MS column) Sample_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: General workflow for GC-MS analysis of phthalates.

Quantitative_Analysis_Logic Standards Prepare Calibration Standards (Known Concentrations) GCMS_Analysis Analyze Standards & Samples by GC-MS Standards->GCMS_Analysis Samples Prepare Samples (Unknown Concentrations) Samples->GCMS_Analysis Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) GCMS_Analysis->Calibration_Curve Quantification Quantify Phthalates in Samples (Interpolate from Calibration Curve) Calibration_Curve->Quantification

Caption: Logical flow for quantitative analysis of phthalates.

Conclusion

The GC-MS methods outlined in this application note provide a robust and sensitive framework for the analysis of this compound and other phthalates in a variety of matrices. Careful sample preparation is paramount to achieving accurate and reliable results, with the specific protocol being dependent on the sample type. The use of appropriate GC columns and MS parameters, particularly operating in SIM mode, allows for the selective and sensitive quantification of target analytes at levels relevant for regulatory compliance and research purposes. The provided workflows and data tables serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these important compounds.

References

Application Notes & Protocols for Quantification of Diethyl Phthalate Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the quantification of diethyl phthalate (B1215562) (DEP), a common plasticizer, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Diethyl phthalate (DEP) is an ester of phthalic acid, widely utilized as a plasticizer in a vast array of consumer and industrial products, including cosmetics, personal care items, and pharmaceutical formulations. Due to its potential for migration from packaging materials and its classification as a potential endocrine disruptor, regulatory bodies have set limits on its presence in various products. Consequently, the development of robust and validated analytical methods for the precise quantification of DEP is of paramount importance for ensuring product safety and regulatory adherence. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a prevalent and accessible technique for this purpose.[1]

This document details established HPLC methods for DEP quantification, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Method 1: HPLC-UV for DEP in Alcoholic Beverages

This method is adapted from a validated procedure for the determination of a similar phthalate ester in alcoholic beverages and is suitable for DEP analysis with minor modifications.[2]

1. Instrumentation and Reagents:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size) is commonly used.[2]

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Ultrapure water, Diethyl Phthalate (analytical standard).

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of diethyl phthalate standard and dissolve it in 100 mL of methanol or acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[3]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Transfer 10 mL of the liquid sample (e.g., beverage) into a separating funnel.

  • Add 10 mL of hexane (B92381) to the funnel.

  • Shake vigorously for 2 minutes to ensure thorough mixing and extraction of DEP into the hexane phase.

  • Allow the layers to separate completely.

  • Discard the lower aqueous phase.

  • Collect the upper organic (hexane) phase.

  • Evaporate the hexane to dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (acetonitrile/water).[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[4][5]

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.[1][6] For example, an isocratic mobile phase of 75% acetonitrile and 25% water can be effective.[4]

  • Flow Rate: 1.0 to 1.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 25-30°C.[2][4]

  • Detection: UV detection at 225 nm or 230 nm.[2][4][7]

  • Run Time: Approximately 10-15 minutes, ensuring complete elution of the DEP peak.[4]

Method 2: HPLC-UV for DEP in Cosmetics

This protocol is based on a method developed for the analysis of various phthalates in cosmetic products.[7]

1. Instrumentation and Reagents:

  • HPLC System: As described in Method 1.

  • Column: Reversed-phase ACE-5 C18 column (4.6 x 250 mm, 5.0 µm).[7]

  • Reagents: Acetonitrile (HPLC grade), 5 mM Potassium Phosphate Monobasic (KH2PO4) buffer, Diethyl Phthalate (analytical standard).

2. Standard Preparation:

  • Follow the same procedure as described in Method 1.

3. Sample Preparation (for creams, lotions, etc.):

  • Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 5 minutes to disperse the sample.

  • Ultrasonicate for 15 minutes to ensure complete extraction of DEP.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile extract).

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using 5 mM KH2PO4 and acetonitrile.[7] A typical gradient could be starting with 50% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.[7]

  • Run Time: Approximately 21 minutes.[7]

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated HPLC methods for the quantification of diethyl phthalate.

Table 1: Chromatographic and Detection Parameters

ParameterMethod 1 (Beverages)Method 2 (Cosmetics)
Column C18 (250 x 4.0 mm, 5 µm)[2]ACE-5 C18 (4.6 x 250 mm, 5.0 µm)[7]
Mobile Phase Acetonitrile/Water[1][6]Acetonitrile/5 mM KH2PO4[7]
Elution Mode Isocratic or GradientGradient[7]
Flow Rate 1.0 - 1.5 mL/min[1]1.5 mL/min[7]
Detection Wavelength 225 nm or 230 nm[2][7]230 nm[7]
Retention Time ~7 mins (will vary with conditions)[4]Varies with gradient program

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²) ≥0.999[7]
Limit of Quantification (LOQ) < 0.64 µg/mL[7]
Accuracy (Recovery) 94.8% - 99.6%[7]
Precision (RSD%) ≤ 6.2%[7]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of diethyl phthalate using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Diethyl Phthalate Standard StockSolution Prepare Stock Solution (1000 µg/mL) Standard->StockSolution WorkingStandards Prepare Working Standards (Calibration Curve) StockSolution->WorkingStandards HPLC_System HPLC System (Pump, Injector, Column, Detector) WorkingStandards->HPLC_System Inject Standards Sample Obtain Sample (e.g., Beverage, Cosmetic) Extraction Sample Extraction (LLE or other) Sample->Extraction Filtration_Sample Filter Sample Extract (0.45 µm) Extraction->Filtration_Sample Filtration_Sample->HPLC_System Inject Sample Chromatogram Generate Chromatogram HPLC_System->Chromatogram CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->CalibrationCurve Quantification Quantify DEP in Sample CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: General workflow for diethyl phthalate quantification by HPLC.

References

Application Notes and Protocols for the Use of Ethylene Phthalate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymers using ethylene (B1197577) glycol and various isomers of phthalic acid, collectively referred to here as "ethylene phthalates." The primary focus is on polyethylene (B3416737) terephthalate (B1205515) (PET), with additional protocols for polyethylene isophthalate (B1238265) (PEI) and polyethylene phthalate (B1215562) derived from phthalic anhydride (B1165640).

Application Notes

Polymers derived from ethylene phthalates are a cornerstone of the modern materials landscape due to their excellent thermal and mechanical properties. For researchers in drug development and biomedical sciences, these polymers, particularly PET, are of interest for applications such as medical device coatings, surgical implants, and drug delivery systems due to their biocompatibility and biostability.[1][2]

1. Polyethylene Terephthalate (PET)

PET is the most common thermoplastic polymer resin of the polyester (B1180765) family, synthesized from ethylene glycol and terephthalic acid or dimethyl terephthalate.[3] Its notable characteristics include high strength, stiffness, and resistance to chemicals and moisture.[2] In the biomedical field, PET is utilized in sutures, vascular grafts, surgical meshes, and heart valves.[1][2] Its surface can be modified to enhance biocompatibility and reduce bacterial adhesion.[1]

2. Polyethylene Isophthalate (PEI)

PEI is synthesized from ethylene glycol and isophthalic acid. The meta-substitution of the phenyl ring in isophthalic acid imparts a kinked structure to the polymer chain, which disrupts crystallinity.[4] This results in a more amorphous polymer compared to PET, with a lower glass transition temperature.[4] PEI's reduced crystallinity can be advantageous in applications requiring greater flexibility or specific gas barrier properties. Copolymers of PET and PEI (PETI) are also common, allowing for tunable properties by adjusting the monomer ratio.[3][5]

3. Poly(ethylene phthalate) from Phthalic Anhydride

The reaction of phthalic anhydride with ethylene glycol produces a linear polyester.[6] This polymer generally has a lower melting point than PET, making it less suitable for high-temperature applications but potentially useful for coatings and adhesives where lower processing temperatures are desirable.[7]

Logical Relationship of Phthalate Isomers in Polymer Synthesis

The choice of phthalic acid isomer significantly impacts the final polymer's properties. The following diagram illustrates the relationship between the monomer structure and the resulting polymer characteristics.

G cluster_monomers Phthalic Acid Isomers cluster_polymers Resulting Polymers cluster_properties Key Properties Terephthalic Acid Terephthalic Acid PET Polyethylene Terephthalate (PET) Terephthalic Acid->PET Isophthalic Acid Isophthalic Acid PEI Polyethylene Isophthalate (PEI) Isophthalic Acid->PEI Phthalic Anhydride Phthalic Anhydride PEP Polythis compound Phthalic Anhydride->PEP High Crystallinity High Crystallinity PET->High Crystallinity Amorphous Amorphous PEI->Amorphous Lower Melting Point Lower Melting Point PEP->Lower Melting Point

Caption: Relationship between phthalic acid isomers and polymer properties.

Data Presentation

Table 1: Reaction Conditions for Polyethylene Terephthalate (PET) Synthesis
ParameterDirect EsterificationTransesterificationSolid-State Polymerization (SSP)
Reactants Terephthalic Acid (TPA), Ethylene Glycol (EG)Dimethyl Terephthalate (DMT), Ethylene Glycol (EG)PET Prepolymer
Catalyst Antimony Trioxide (Sb₂O₃), Titanium-based, Aluminum-basedZinc Acetate (B1210297), Manganese Acetate-
Catalyst Conc. 200-300 ppm (Antimony)Varies-
Temperature (°C) 240-260 (Esterification), 270-285 (Polycondensation)180-220 (Transesterification), 270-285 (Polycondensation)200-230
Pressure 2-4 bar (Esterification), Vacuum (Polycondensation)Atmospheric (Transesterification), Vacuum (Polycondensation)Vacuum or Inert Gas Flow
Byproduct WaterMethanolEthylene Glycol, Water
Table 2: Mechanical and Thermal Properties of this compound Polymers
PropertyPolyethylene Terephthalate (PET)Polyethylene Isophthalate (PEI)
Tensile Strength (MPa) 55-75Varies with MW
Young's Modulus (GPa) 2.8-3.1Varies with MW
Elongation at Break (%) 30-300Varies with MW
Glass Transition Temp. (°C) 67-8155-60[4]
Melting Temperature (°C) 250-265Amorphous[4]
Molecular Weight ( g/mol ) 20,000 - 50,000+up to 21,000[4]

Experimental Protocols

Protocol 1: Synthesis of Polyethylene Terephthalate (PET) via Transesterification (Lab Scale)

This protocol describes a two-step process involving transesterification followed by polycondensation.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Three-neck round-bottom flask

  • Distillation column and condenser

  • Vacuum pump

Workflow Diagram:

G Start Start Charge_Reactants Charge DMT, EG, and Zinc Acetate Start->Charge_Reactants Transesterification Heat to 180-220°C under N₂ Distill off Methanol Charge_Reactants->Transesterification Add_Sb_Catalyst Add Antimony Trioxide Transesterification->Add_Sb_Catalyst Polycondensation Heat to 270-285°C Apply Vacuum Add_Sb_Catalyst->Polycondensation Extrude_Cool Extrude and Cool Polymer Polycondensation->Extrude_Cool End End Extrude_Cool->End G TPA Terephthalic Acid (TPA) BHET Bis(2-hydroxyethyl) terephthalate (BHET) TPA->BHET + EG (Esterification) EG Ethylene Glycol (EG) EG->BHET PET Polyethylene Terephthalate (PET) BHET->PET Polycondensation Water Water BHET->Water - H₂O EG_byproduct Ethylene Glycol PET->EG_byproduct - EG

References

Phthalate Plasticizers in Research: Application Notes and Protocols for Diethyl Phthalate (DEP) and Dimethyl Phthalate (DMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ethylene phthalate" is not a commonly recognized plasticizer in scientific literature. It is likely a conflation of terms related to phthalate (B1215562) esters and polyethylene (B3416737) terephthalate (B1205515) (PET), a common polyester (B1180765) plastic that does not typically contain phthalate plasticizers. This document will focus on two widely researched low-molecular-weight phthalate plasticizers: Diethyl Phthalate (DEP) and Dimethyl Phthalate (DMP), which are frequently used in laboratory and pharmaceutical applications.

Application Notes

Diethyl Phthalate (DEP) and Dimethyl Phthalate (DMP) are extensively used as plasticizers to enhance the flexibility and durability of various polymers, notably cellulose (B213188) derivatives and polyvinyl chloride (PVC).[1][2][3] In a research context, scientists and drug development professionals may encounter these substances as leachates from plastic labware, as components of medical device coatings, or as excipients in drug formulations.[4][5][6] Their potential as endocrine-disrupting chemicals necessitates a thorough understanding of their properties and effects in experimental systems.[7]

Key Research Applications:

  • Toxicology and Endocrine Disruption Studies: DEP and DMP are frequently investigated for their potential to interfere with hormonal signaling pathways, particularly estrogen and androgen pathways.[4][8][9] These studies are crucial for assessing the safety of these compounds and understanding their mechanism of action.

  • Cell Culture: Researchers must be aware of the potential for DEP and DMP to leach from plastic consumables (e.g., flasks, tubing, and plates) into cell culture media, which can influence experimental outcomes. Controlled studies may intentionally expose cell lines to these phthalates to investigate their cellular and molecular effects.

  • Drug Formulation and Delivery: DEP is used in some pharmaceutical coatings to modify the release properties of drugs.[2] Its use as a solvent and fixative in fragrances is also relevant for studies on dermal absorption and toxicology.[1]

  • Environmental Science: As ubiquitous environmental contaminants, DEP and DMP are studied to understand their fate, transport, and impact on ecosystems.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of DEP and DMP is essential for designing and interpreting experiments.

PropertyDiethyl Phthalate (DEP)Dimethyl Phthalate (DMP)
CAS Number 84-66-2131-11-3
Molecular Formula C₁₂H₁₄O₄C₁₀H₁₀O₄
Molecular Weight 222.24 g/mol [2]194.18 g/mol [6]
Appearance Colorless, oily liquid[2]Colorless, oily liquid[6]
Boiling Point 298 °C[10]282 °C
Melting Point -40.5 °C[10]5.5 °C
Density 1.118 g/mL at 25 °C[10]1.19 g/mL at 25 °C[1]
Water Solubility Approximately 1080 mg/L[11]~4 g/L
log Kow (Octanol-Water Partition Coefficient) 2.38 - 2.47[10]1.6[6]
Vapor Pressure 1 x 10⁻³ mmHg at 25 °C[10]4.19 x 10⁻³ mmHg at 25°C[12]

Experimental Protocols

Below are generalized protocols for studying the effects of DEP and DMP in a cell culture setting. Specific parameters should be optimized for the cell line and research question of interest.

Protocol 1: In Vitro Cytotoxicity Assessment of DEP and DMP

Objective: To determine the cytotoxic effects of DEP and DMP on a selected cell line (e.g., HepG2 human liver cancer cells).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Diethyl Phthalate (DEP) and Dimethyl Phthalate (DMP)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10⁵ cells per well in 100 µL of complete medium and allow them to attach for 24 hours.[13]

  • Preparation of Phthalate Solutions: Prepare stock solutions of DEP and DMP in DMSO. A typical starting stock concentration is 1 M. Perform serial dilutions in DMSO to create working stocks.

  • Cell Treatment: Further dilute the working stocks in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[13] The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Incubation: Remove the initial medium from the cells and replace it with the medium containing the different concentrations of DEP, DMP, or a vehicle control (medium with 0.1% DMSO). Incubate the cells for 48 hours.[13]

  • MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Apoptosis Induction by DEP

Objective: To evaluate the induction of apoptosis in a human cell line (e.g., TK6 lymphoblastoid cells) following exposure to DEP.

Materials:

  • TK6 cells

  • RPMI 1640 medium with 10% FBS

  • Diethyl Phthalate (DEP)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 3.0 x 10⁶ TK6 cells and treat them for 24 hours with a predetermined concentration of DEP (e.g., the GI₅₀ dose determined from a cytotoxicity assay).[14] Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).

  • Cell Harvesting and Staining: After treatment, harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

DEP and DMP are known endocrine disruptors that can interfere with steroid hormone signaling. The following diagrams illustrate a simplified overview of their potential interactions with the estrogen and androgen signaling pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEP Diethyl Phthalate (DEP) ER Estrogen Receptor (ER) DEP->ER Indirectly Activates Estrogen Estrogen (E2) Estrogen->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates (e.g., DMP) AR Androgen Receptor (AR) Phthalates->AR May Antagonize (Inhibits Binding) Testosterone Testosterone Testosterone->AR Binds AR->AR HSP_AR Heat Shock Proteins AR->HSP_AR Dissociation ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription_AR Gene Transcription ARE->Gene_Transcription_AR Activates Male_Development Normal Male Reproductive Development Gene_Transcription_AR->Male_Development Promotes Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition and Analysis select_cell_line Select Appropriate Cell Line prepare_phthalate_stocks Prepare Phthalate Stock Solutions select_cell_line->prepare_phthalate_stocks cell_seeding Cell Seeding prepare_phthalate_stocks->cell_seeding cell_treatment Cell Treatment with Phthalates and Controls cell_seeding->cell_treatment incubation Incubation cell_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay gene_expression_analysis Gene/Protein Expression Analysis (Optional) incubation->gene_expression_analysis data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis gene_expression_analysis->data_analysis

References

Application Notes and Protocols for Ethylene Phthalate Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide detailed methodologies for studying the effects of di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP). The information is designed to assist in the design and execution of toxicological and pharmacological studies.

Overview of DEHP and MEHP Toxicity

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure.[1][2] Following ingestion, DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is considered the primary toxic metabolite.[3] Both DEHP and MEHP are classified as endocrine-disrupting chemicals (EDCs) and have been shown to exert a range of toxic effects on various organ systems, with the reproductive system being a primary target.[1][2]

Key Toxicological Endpoints and Experimental Models

The toxicological evaluation of DEHP and MEHP involves a variety of in vivo and in vitro models to assess a range of endpoints.

Table 1: Common Experimental Models and Toxicological Endpoints for DEHP/MEHP Studies

Experimental ModelKey Toxicological EndpointsReferences
In Vivo (Rodents) Reproductive toxicity (testicular atrophy, decreased sperm count and motility, altered anogenital distance), Hepatotoxicity (increased liver weight, elevated liver enzymes), Nephrotoxicity, Neurotoxicity, Developmental toxicity.[1][2][4]
In Vitro (Cell Lines) Leydig Cells (e.g., MA-10, TM3): Inhibition of steroidogenesis (reduced testosterone (B1683101) and progesterone (B1679170) production). Sertoli Cells: Disruption of cell junctions and support of spermatogenesis. Granulosa Cells: Altered folliculogenesis and steroidogenesis. Hepatocytes (e.g., HepG2): Cytotoxicity, oxidative stress, altered lipid metabolism. Placental Cells (e.g., HTR-8/SVneo): Apoptosis, oxidative stress, altered hormone production.[5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various DEHP and MEHP exposure studies.

Table 2: In Vivo Effects of DEHP Exposure in Rodents

SpeciesDoseDurationOrganObserved EffectReference
Rat100 mg/kg/day28 daysTestisDecreased testosterone levels and spermatogenesis.[1]
Rat500-2000 mg/kgSingle dose (acute)MultipleLethal or sub-lethal effects.[1]
Rat50-500 mg/kg/dayGestationMale offspring testisDamage to testes.[1]
Mouse500, 1000 mg/kg/dayGestation Day 4-18LiverIncreased serum ALT and AST levels.[9]
Mouse500 mg/kg/day14 daysLiverSignificantly elevated ALT, AST, and total bilirubin.[10]
Rat5, 50, 500 mg/kg/day8 weeksLiver, AdiposeIncreased body weight, serum lipids, insulin, and leptin levels.[11][12]
Rat300, 600 mg/kg/day (oral gavage)21 daysTestisPartial depletion of germinal epithelium, decreased seminiferous tubule diameter.[13]

Table 3: In Vitro Effects of MEHP Exposure

Cell LineConcentrationDurationEndpointObserved EffectReference
MA-10 Leydig Cells0.5, 10, 30, 75, 150 µM24 hoursStar promoter activityNo effect on basal activity, but repression of cAMP-induced activity at higher doses.[5]
MA-10 Leydig Cells1 µMNot specifiedTestosterone productionInhibition of LH-stimulated testosterone production.
MLTC-1 Leydig Cells100 µMNot specifiedSteroid productionSignificant reduction in hCG-induced progesterone and testosterone production.[14]
HTR-8/SVneo Placental Cells180 µMNot specifiedApoptosis & ROSIncreased ROS generation, oxidative DNA damage, and caspase 3/7 activity.
3T3-L1 preadipocytes10, 50, 250 µMDifferentiation phaseGene ExpressionIncreased expression of Notch-1 and Jagged-2.[15]
SH-SY5Y neuroblastoma cellsNot specifiedNot specifiedCell ProliferationPromoted cell proliferation and altered the cell cycle.[8]

Experimental Protocols

In Vivo DEHP Exposure in Rodents (Oral Gavage)

This protocol describes the oral administration of DEHP to rodents for reproductive toxicity studies.

Materials:

  • DEHP (Di(2-ethylhexyl) phthalate)

  • Corn oil (vehicle)

  • Animal gavage needles (stainless steel, appropriate size for the animal)

  • Syringes

  • Balance

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the study. House animals under standard conditions (e.g., 12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dose Preparation: Prepare the desired concentrations of DEHP in corn oil. Ensure DEHP is fully dissolved. Prepare a vehicle control group with corn oil only.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the appropriate volume of the DEHP solution or vehicle based on the animal's body weight.

    • Insert the gavage needle orally, passing it over the tongue and down the esophagus into the stomach.

    • Administer the dose slowly to prevent regurgitation.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any adverse reactions.

  • Dosing Schedule: Administer doses daily at the same time each day for the duration of the study (e.g., 28 days for sub-acute studies).[1]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weight regularly.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., testes, liver, kidneys) for further analysis.

In Vitro MEHP Exposure of Leydig Cells

This protocol details the culture and treatment of Leydig cells (e.g., MA-10 or TM3) with MEHP to assess effects on steroidogenesis.

Materials:

  • Leydig cell line (e.g., MA-10)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • MEHP (Mono(2-ethylhexyl) phthalate)

  • DMSO (vehicle)

  • Human chorionic gonadotropin (hCG) or 8-Br-cAMP

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture Leydig cells in appropriate medium in a humidified incubator.

  • Cell Seeding: Seed cells into culture plates at a desired density and allow them to adhere overnight.

  • MEHP Treatment:

    • Prepare stock solutions of MEHP in DMSO.

    • Dilute the MEHP stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).

    • Remove the old medium from the cells and replace it with the MEHP-containing medium or vehicle control medium.

  • Stimulation of Steroidogenesis: After the desired MEHP exposure duration (e.g., 24 hours), stimulate steroidogenesis by adding hCG or 8-Br-cAMP to the culture medium for a specified period (e.g., 2-4 hours).

  • Sample Collection:

    • Collect the culture medium for hormone analysis (e.g., testosterone, progesterone) by ELISA or other immunoassays.

    • Lyse the cells to collect protein for Western blot analysis or RNA for qPCR analysis of steroidogenic enzyme expression.

Assessment of Oxidative Stress

This protocol outlines methods to measure common markers of oxidative stress in tissues or cells following DEHP/MEHP exposure.

Markers:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.

  • Superoxide Dismutase (SOD): An antioxidant enzyme.

  • Glutathione Peroxidase (GPx): An antioxidant enzyme.

Procedure (General):

  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer on ice. Centrifuge the homogenate/lysate to obtain the supernatant for analysis.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the results.

  • Assays: Perform commercially available colorimetric or fluorometric assays for MDA, SOD, and GPx according to the manufacturer's instructions. These assays typically involve measuring the change in absorbance or fluorescence resulting from the reaction of the marker with a specific reagent.

  • Data Analysis: Calculate the levels of MDA and the activities of SOD and GPx, and normalize to the protein concentration. Compare the results between treated and control groups.[2][15][16]

Quantification of DEHP Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of DEHP metabolites (e.g., MEHP, MEHHP, MEOHP) in biological samples like urine or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical standards for DEHP metabolites

  • Internal standards (isotope-labeled)

  • Enzymes for deconjugation (e.g., β-glucuronidase)

  • Solid-phase extraction (SPE) cartridges

  • Appropriate solvents (e.g., acetonitrile, methanol, water)

Procedure:

  • Sample Preparation:

    • Deconjugation: Treat the sample with β-glucuronidase to hydrolyze glucuronidated metabolites.

    • Spiking: Add internal standards to the sample.

    • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.

  • LC Separation: Inject the extracted sample onto an appropriate LC column (e.g., C18) and separate the metabolites using a gradient elution program.

  • MS/MS Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for each analyte and internal standard.

  • Data Analysis: Generate a calibration curve using the analytical standards. Quantify the concentration of each metabolite in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by DEHP/MEHP

DEHP and its metabolites have been shown to interfere with several key signaling pathways, leading to their toxic effects.

The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. DEHP and MEHP have been shown to modulate this pathway, often leading to apoptosis.[15][17]

PI3K_Akt_Pathway DEHP DEHP/MEHP PI3K PI3K DEHP->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates (Anti-apoptotic) Bax Bax Akt->Bax Inhibits (Pro-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

PI3K/Akt signaling pathway modulation by DEHP/MEHP.

The NF-κB pathway is a key regulator of inflammation. DEHP has been shown to activate this pathway, leading to an inflammatory response.[2][6][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm DEHP DEHP IKK IKK DEHP->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Promotes

NF-κB signaling pathway activation by DEHP.
  • JAK/STAT Pathway: DEHP exposure can lead to the activation of the JAK/STAT pathway, particularly JAK3 and STAT5a, in adipose tissue, which is associated with altered lipid metabolism.[1][11][18] In the liver, however, this pathway's activation may be inhibited.[1]

  • Notch Signaling Pathway: MEHP has been shown to upregulate the expression of Notch pathway components, such as Notch-1 and its ligand Jagged-2, which may play a role in abnormal lipid metabolism.[7][8][12][15]

  • Endoplasmic Reticulum (ER) Stress Pathway: DEHP can induce ER stress, leading to the activation of the PERK/ATF4/CHOP pathway, which can result in apoptosis.[1]

Experimental Workflow for In Vivo Reproductive Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the reproductive toxicity of DEHP in a rodent model.

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing DEHP Administration (e.g., Oral Gavage) acclimatization->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight) dosing->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy analysis Analysis necropsy->analysis histopathology Histopathology (Testis, Epididymis) analysis->histopathology sperm Sperm Analysis (Count, Motility, Morphology) analysis->sperm hormone Hormone Analysis (Serum Testosterone) analysis->hormone gene Gene Expression (Steroidogenic Enzymes) analysis->gene end End histopathology->end sperm->end hormone->end gene->end

Workflow for in vivo reproductive toxicity assessment.
Experimental Workflow for In Vitro Steroidogenesis Assay

This diagram outlines the workflow for an in vitro assay to evaluate the effects of MEHP on steroidogenesis in Leydig cells.

InVitro_Workflow start Start cell_culture Leydig Cell Culture (e.g., MA-10 cells) start->cell_culture treatment MEHP Treatment cell_culture->treatment stimulation Stimulation with hCG or cAMP treatment->stimulation sample_collection Sample Collection stimulation->sample_collection analysis Analysis sample_collection->analysis hormone_assay Hormone Assay (ELISA) (Testosterone, Progesterone) analysis->hormone_assay gene_expression Gene Expression (qPCR) (Star, Cyp11a1, etc.) analysis->gene_expression cell_viability Cell Viability Assay (e.g., MTT) analysis->cell_viability end End hormone_assay->end gene_expression->end cell_viability->end

Workflow for in vitro steroidogenesis assay.

References

Application Notes and Protocols for Ring-Opening Polymerization of Ethylene Phthalate Cyclic Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-opening polymerization (ROP) of cyclic oligomers presents a compelling alternative to traditional polycondensation methods for synthesizing high molecular weight polyesters like poly(ethylene phthalate) (PET). This technique offers several advantages, including rapid polymerization times, lower processing temperatures, and the production of polymers with higher crystallinity and molecular weights.[1] The low viscosity of the molten cyclic oligomers makes them particularly suitable for applications requiring good resin flow and impregnation, such as in the manufacturing of fiber-reinforced composites.[2][3]

For drug development professionals, polyesters are a cornerstone of biodegradable drug delivery systems. While PET itself is generally considered non-biodegradable, its copolymers and blends with other biodegradable polymers synthesized via ROP are of significant interest for creating novel drug carriers, scaffolds for tissue engineering, and biomedical devices.[4][5] Understanding the synthesis of the PET backbone through ROP is a foundational step for designing such advanced materials.

These application notes provide detailed protocols for the synthesis of ethylene (B1197577) phthalate (B1215562) cyclic oligomers and their subsequent ring-opening polymerization to produce high molecular weight PET.

Data Presentation

Table 1: Synthesis of Poly(this compound) (PET) via Ring-Opening Polymerization (ROP) of this compound Cyclic Oligomers (ETCs)
CatalystCatalyst Conc. (mol%)Temperature (°C)Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Antimony Trioxide-29315≥25,000---[6]
Bismuth Trioxide-2931532,000---[6]
Dibutyltin (B87310) Oxide-270-290480-720---up to 91[7]
Cyclic Dibutyltin Initiator-230-Low---[3]
Titanium(IV) Butoxide*0.25--~40,000---[8]

*Data for Poly(trimethylene terephthalate) (PTT), analogous conditions may be applicable to PET.

Table 2: Characterization Parameters for Poly(this compound) (PET)
TechniqueParameterValue/ConditionReference
GPC/SEC Mobile PhaseHexafluoroisopropanol (HFIP) with 0.05 M potassium trifluoroacetateAgilent Application Note
Columns2 x Agilent PL HFIPgelAgilent Application Note
Temperature40 °CAgilent Application Note
CalibrationPolymethylmethacrylate (PMMA) standardsAgilent Application Note
¹H-NMR SolventTrifluoroacetic acid-d (TFA-d) or a mixture of deuterated chloroform (B151607) and hexafluoroisopropanolGeneral Knowledge
Chemical Shift (Ar-H )~8.1 ppmGeneral Knowledge
Chemical Shift (-O-CH ₂-CH ₂-O-)~4.6 ppmGeneral Knowledge
DSC Melting Temperature (Tm)255-265 °C[9]
Glass Transition Temp (Tg)67-81 °C[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Cyclic Oligomers (ETCs) via Cyclodepolymerization

This protocol describes the synthesis of ETCs from commercial PET via a ring-chain equilibrium process.

Materials:

  • Poly(ethylene terephthalate) (PET), dried under vacuum

  • High boiling point solvent (e.g., 1,2,4-trichlorobenzene, o-dichlorobenzene)

  • Catalyst (e.g., dibutyltin oxide)

  • Precipitating agent (e.g., ethanol (B145695), n-hexane)[10]

  • Dichloromethane (B109758)

  • Tetrahydrofuran

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve the dried PET in the high boiling point solvent to a low concentration (e.g., 1% w/v).

  • Add the catalyst (e.g., 0.5 mol% dibutyltin oxide relative to the PET repeating unit).

  • Heat the mixture to reflux under a nitrogen atmosphere for several hours (e.g., 4-8 hours) to establish ring-chain equilibrium.

  • Cool the reaction mixture to room temperature.

  • Add a precipitating agent (e.g., ethanol or n-hexane) to precipitate the cyclic oligomers. The use of n-hexane can yield a purer product free of linear oligomers.[10]

  • Filter the precipitate and wash thoroughly with the precipitating agent.

  • For further purification, dissolve the crude ETCs in a minimal amount of dichloromethane and precipitate by adding it to a large volume of a non-solvent like methanol.

  • To remove linear oligomers and other impurities, the precipitate can be further purified by Soxhlet extraction with dichloromethane followed by recrystallization from a suitable solvent like tetrahydrofuran.[6]

  • Dry the purified ETCs under vacuum.

Protocol 2: Ring-Opening Polymerization (ROP) of this compound Cyclic Oligomers (ETCs)

This protocol outlines the bulk polymerization of purified ETCs to form high molecular weight PET.

Materials:

  • Purified this compound Cyclic Oligomers (ETCs)

  • Catalyst (e.g., antimony trioxide, bismuth trioxide, or a tin-based catalyst)

Procedure:

  • Thoroughly dry the purified ETCs under vacuum to remove any residual solvent and moisture, as impurities can lead to lower molecular weight polymer.[3]

  • In a dry reaction vessel, add the ETCs and the catalyst (e.g., 0.1-0.5 mol%).

  • Heat the mixture under a nitrogen atmosphere to a temperature above the melting point of the ETCs (typically 150-200 °C) to form a homogenous, low-viscosity melt.[1]

  • Increase the temperature to the desired polymerization temperature (e.g., 293 °C for antimony or bismuth trioxide catalysts).[6]

  • Maintain the reaction at this temperature for the specified time (e.g., 15 minutes).[6] The polymerization is typically rapid.

  • Cool the reaction vessel to room temperature to obtain the solid polymer.

  • The resulting PET can be removed from the vessel for subsequent characterization.

Visualizations

ROP_Workflow cluster_synthesis Cyclic Oligomer Synthesis cluster_rop Ring-Opening Polymerization PET PET Pellets Reaction_Vessel Reaction at High Temperature PET->Reaction_Vessel Solvent High Boiling Solvent Solvent->Reaction_Vessel Catalyst_Syn Catalyst (e.g., Dibutyltin Oxide) Catalyst_Syn->Reaction_Vessel Precipitation Precipitation with Non-Solvent Reaction_Vessel->Precipitation Purification Purification (Washing/Recrystallization) Precipitation->Purification ETCs Purified this compound Cyclic Oligomers (ETCs) Purification->ETCs Melt Melt Polymerization ETCs->Melt Catalyst_ROP ROP Catalyst (e.g., Sb₂O₃) Catalyst_ROP->Melt PET_Polymer High Molecular Weight PET Melt->PET_Polymer

Caption: Experimental workflow for the synthesis of high molecular weight PET via ROP of ETCs.

ROP_Mechanism CyclicOligomer This compound Cyclic Oligomer Activation Activation of Carbonyl Group CyclicOligomer->Activation Catalyst Catalyst (e.g., Sn, Ti, Sb based) Catalyst->Activation RingOpening Nucleophilic Attack & Ring-Opening Activation->RingOpening Propagation Chain Propagation RingOpening->Propagation Addition of more oligomers Polymer Poly(this compound) (PET) Propagation->Polymer

Caption: Simplified signaling pathway of the ring-opening polymerization of this compound.

Applications in Drug Development

The synthesis of polyesters via ring-opening polymerization is a cornerstone of modern drug delivery research. While PET itself is not biodegradable, the ROP methodology is highly versatile. By copolymerizing this compound cyclic oligomers with other cyclic esters, such as lactide or caprolactone, it is possible to create random or block copolymers with tailored properties. These copolymers can exhibit a range of degradation rates, mechanical strengths, and hydrophilicities, making them suitable for various drug delivery applications, including:

  • Controlled Release Formulations: The polyester (B1180765) matrix can be designed to degrade at a specific rate, providing sustained release of an encapsulated drug over an extended period.

  • Nanoparticles for Targeted Delivery: Copolymers can self-assemble into nanoparticles that can be surface-functionalized with targeting ligands to deliver drugs to specific cells or tissues.

  • Biodegradable Scaffolds: In tissue engineering, ROP-synthesized polyesters can be fabricated into porous scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.

The ability to precisely control the polymer architecture through ROP allows for the fine-tuning of these properties to meet the specific requirements of a given therapeutic application. Therefore, the protocols and data presented here for the ROP of this compound cyclic oligomers provide a valuable foundation for researchers and professionals in drug development who are interested in designing and synthesizing novel polyester-based biomaterials.

References

Application Note: Analysis of Polyethylene Terephthalate (PET) using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely used thermoplastic polymer of the polyester (B1180765) family, valued for its excellent mechanical and barrier properties. It is extensively used in packaging, textiles, and films. The analysis of PET is crucial for quality control, recycling processes, and the study of microplastic pollution. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of polymeric materials. This method involves the thermal degradation of the polymer in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography (GC) and their identification by mass spectrometry (MS). Py-GC/MS offers a rapid and sensitive means to determine the chemical composition of PET, identify additives, and quantify degradation products.

Principles and Mechanism

The pyrolysis of PET involves the thermal cleavage of its ester bonds, leading to the formation of a variety of characteristic smaller molecules. The primary degradation mechanism involves a C-O bond scission adjacent to the carbonyl group, which can result in the formation of key pyrolysis products.[1] The specific products and their relative abundances are dependent on pyrolysis conditions such as temperature and heating rate. Common pyrolysis products of PET include benzoic acid, vinyl benzoate, benzene, and biphenyl.[1][2] For more detailed structural elucidation, reactive pyrolysis using a derivatizing agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be employed. This technique promotes the hydrolysis and methylation of the polymer, yielding methylated derivatives of the constituent monomers, such as the dimethyl ester of terephthalic acid.[3]

Experimental Workflow

The general workflow for the analysis of PET by Py-GC/MS is depicted below.

PET_PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Analysis Sample PET Sample (e.g., pellet, fiber, film) Weighing Weighing (0.1-0.5 mg) Sample->Weighing Cup Placement in Pyrolysis Cup Weighing->Cup Pyrolyzer Pyrolyzer (e.g., 600 °C) Cup->Pyrolyzer Introduction GC Gas Chromatograph (Separation of Pyrolyzates) Pyrolyzer->GC Transfer of Pyrolyzates MS Mass Spectrometer (Detection & Identification) GC->MS Pyrogram Pyrogram Generation MS->Pyrogram Library Library Matching & Peak Identification Pyrogram->Library Quant Quantification Library->Quant

Caption: Experimental workflow for PET analysis by Py-GC/MS.

Quantitative Data

The following table summarizes the major pyrolysis products of PET and their relative abundance under specific pyrolysis conditions.

Pyrolysis ProductRetention Time (min)Characteristic Ions (m/z)Relative Area (%)
Benzene~3.578, 51, 52Varies
AcetaldehydeNot always reported44, 29Varies
Benzoic acid~12.5122, 105, 77Major Product
Vinyl benzoate~13.2105, 77, 148Major Product
Biphenyl~14.8154, 153, 152Varies
4-(vinyloxycarbonyl)benzoic acidNot always reported192, 148, 105, 77Varies

Note: Retention times and relative areas can vary significantly depending on the specific instrument and analytical conditions.

A study on the fast pyrolysis of PET at 600°C reported the following major product yields:

Pyrolysis ProductYield (wt %)
Benzoic acidup to 20.20 ± 1.46
Carbon Dioxide (CO2)up to 21.28 ± 1.46

Detailed Experimental Protocol

This protocol provides a general procedure for the analysis of PET using a micro-furnace pyrolyzer coupled with a GC/MS system.

1. Instrumentation and Materials

  • Pyrolyzer: Micro-furnace pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer).

  • Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a suitable capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane).

  • Sample Cups: Deactivated stainless steel sample cups.

  • PET Samples: Standards and unknown samples.

  • Microbalance: For accurate weighing of samples.

  • Carrier Gas: Helium (99.999% purity).

2. Sample Preparation

  • Cut the PET sample into small pieces (if necessary) to ensure a representative portion can be weighed.

  • Using a microbalance, accurately weigh approximately 0.1 to 0.5 mg of the PET sample directly into a deactivated sample cup.

  • Record the exact weight of the sample.

3. Py-GC/MS Parameters

The following are typical starting parameters that may require optimization for a specific instrument and application.

  • Pyrolyzer Conditions:

    • Pyrolysis Temperature: 600 °C. This temperature is generally suitable for the complete decomposition of PET.[4]

    • Interface Temperature: 300 °C.

    • Pyrolysis Time: 0.2 - 1 minute.

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 300 °C.

    • Split Ratio: 50:1 to 100:1.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 320 °C.

      • Final hold: 10 minutes at 320 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Scan Speed: 1000 amu/s.

4. Data Analysis

  • Peak Identification: Identify the individual pyrolysis products by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The retention times of the peaks should also be consistent with known PET pyrolyzates.

  • Pyrogram Interpretation: The resulting chromatogram, or pyrogram, will show a characteristic pattern of peaks for PET. Key marker peaks for PET include benzoic acid and vinyl benzoate.[2]

  • Quantification: For quantitative analysis, a calibration curve can be prepared using known amounts of a PET standard. The peak area of a characteristic pyrolysis product is then used to determine the amount of PET in an unknown sample.

Signaling Pathway of PET Pyrolysis

The thermal degradation of PET follows a complex pathway. The initial and key steps are visualized in the diagram below.

PET_Pyrolysis_Pathway PET Polyethylene Terephthalate (PET) Heat Heat (Pyrolysis) PET->Heat Intermediate1 Carboxylic Acid End-group & Vinyl Ester End-group Heat->Intermediate1 Ester Cleavage BenzoicAcid Benzoic Acid Intermediate1->BenzoicAcid VinylBenzoate Vinyl Benzoate Intermediate1->VinylBenzoate Acetaldehyde Acetaldehyde Intermediate1->Acetaldehyde Other Other Products (e.g., Benzene, Biphenyl) Intermediate1->Other

Caption: Simplified PET pyrolysis degradation pathway.

Py-GC/MS is a highly effective technique for the detailed analysis of polyethylene terephthalate. It provides valuable information on the polymer's composition, thermal stability, and can be used to identify and quantify additives and contaminants. The detailed protocol and data presented in this application note serve as a comprehensive guide for researchers, scientists, and professionals in drug development for the successful application of Py-GC/MS in the analysis of PET.

References

Application Notes and Protocols for the Synthesis of Polyesters from Ethylene Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a crucial class of polymers widely utilized in various fields, including textiles, packaging, and biomedical applications. The synthesis of polyesters from ethylene (B1197577) phthalate (B1215562) monomers, such as phthalic anhydride (B1165640) or terephthalic acid and ethylene glycol, is a fundamental process in polymer chemistry. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of these polyesters, with a focus on poly(ethylene terephthalate) (PET) and related polymers derived from phthalic anhydride.

The synthesis of polyesters from these precursors typically involves a two-stage process: an initial esterification or transesterification reaction followed by a polycondensation step at high temperature and under vacuum to achieve a high molecular weight polymer.[1] The properties of the resulting polyester (B1180765) are highly dependent on the reaction conditions, including temperature, time, catalyst type, and concentration.[2][3]

Synthesis of Poly(ethylene terephthalate) (PET)

The industrial production of PET primarily utilizes two main routes: the direct esterification of purified terephthalic acid (PTA) with ethylene glycol (EG) and the transesterification of dimethyl terephthalate (B1205515) (DMT) with ethylene glycol.[1] Both methods converge to form the monomer bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation.[4]

Key Synthesis Parameters and Their Effects

The molecular weight, and consequently the intrinsic viscosity, of the final PET polymer is a critical quality parameter that is influenced by several factors during synthesis.

  • Temperature: The polymerization of PET in the solid state typically begins around 175°C, with a preferable temperature range between 200°C and 250°C.[2] Increasing the temperature generally increases the rate of polymerization.[2]

  • Reaction Time: The optimal reaction time is dependent on other variables, but longer reaction times generally lead to higher molecular weights, up to a certain point where degradation may occur.[5]

  • Catalyst: Various catalysts are used to increase the rate of both the initial esterification/transesterification and the final polycondensation. Common catalysts include antimony compounds (e.g., antimony trioxide), titanium compounds, and zinc acetate (B1210297).[2][3] The choice and concentration of the catalyst can significantly impact the reaction rate and the properties of the final polymer.[3]

  • Reactant Ratio: The molar ratio of ethylene glycol to the diacid or diester is a crucial parameter. An excess of ethylene glycol is typically used in the initial stage to drive the reaction towards the formation of the monomer.[6]

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester from Phthalic Anhydride and Ethylene Glycol

This protocol describes a simple and rapid method for synthesizing a linear polyester, suitable for small-scale laboratory preparations.[7]

Materials:

  • Phthalic anhydride (2.0 g)

  • Ethylene glycol (0.8 mL)

  • Anhydrous sodium acetate (0.1 g) (catalyst)

  • Large test tube (20 x 150-mm)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamps and stand

Procedure:

  • Place 2.0 g of phthalic anhydride and 0.1 g of anhydrous sodium acetate into a large test tube.

  • Add 0.8 mL of ethylene glycol to the test tube.

  • Clamp the test tube at a 45° angle.

  • Gently heat the mixture until the solution begins to boil.

  • Continue gentle heating for approximately 3 minutes. Avoid overheating, which can cause the mixture to darken.

  • Allow the test tube to cool to room temperature. The resulting product will be a viscous polymer.

Expected Outcome:

A linear polyester is formed. The viscosity of the resulting polymer can be observed upon cooling.

Protocol 2: Laboratory-Scale Synthesis of Poly(ethylene terephthalate) (PET) via Transesterification

This protocol is adapted from an undergraduate laboratory experiment and outlines the synthesis of PET from dimethyl terephthalate and ethylene glycol.

Materials:

  • Dimethyl terephthalate (DMT) (5 g)

  • Ethylene glycol (EG) (80 mL)

  • Sodium metal (small piece, ~0.1 g) (catalyst)

  • 250-mL round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Ester Interchange:

    • Place 5 g of dimethyl terephthalate, 80 mL of ethylene glycol, and a few anti-bumping granules into a 250-mL round-bottom flask.

    • Carefully add a small piece (~0.1 g) of sodium metal to the flask.

    • Set up the apparatus for reflux and heat the mixture for 45 minutes using a heating mantle.

  • Polycondensation (Methanol Removal):

    • After reflux, allow the mixture to cool slightly and reconfigure the apparatus for distillation.

    • Distill off the methanol (B129727) byproduct. The collection should be stopped when the head temperature reaches 180°C.

    • Decant the hot, viscous solution from the anti-bumping granules and allow it to cool.

Expected Outcome:

As the methanol is removed, the equilibrium shifts, and the polycondensation reaction proceeds, leading to the formation of PET. Upon cooling, the polyester will solidify.

Data Presentation

The following tables summarize the quantitative data on how various reaction parameters influence the properties of the synthesized polyesters.

Table 1: Effect of Catalyst Concentration on PET Conversion and DMT Yield in Methanolysis of PET

Catalyst Concentration (wt%)PET Conversion (%)DMT Yield (%)
18560
29070
39580
49885
59988

Data derived from studies on the alcoholysis of PET. Conditions: 180°C, 30 min, methanol to PET weight ratio of 5.[8]

Table 2: Effect of Temperature on PET Conversion and DMT Yield in Methanolysis of PET

Temperature (°C)PET Conversion (%)DMT Yield (%)
1608055
1709065
1809988
1909985

Data derived from studies on the alcoholysis of PET. Conditions: 5 wt% catalyst, 30 min, methanol to PET weight ratio of 5.[8]

Table 3: Effect of Reaction Time on PET Conversion and DMT Yield in Methanolysis of PET

Reaction Time (min)PET Conversion (%)DMT Yield (%)
108060
209580
309988
409987

Data derived from studies on the alcoholysis of PET. Conditions: 180°C, 5 wt% catalyst, methanol to PET weight ratio of 5.[8]

Table 4: Properties of Commercial Poly(ethylene terephthalate)

PropertyValue
Intrinsic Viscosity0.45 - 1.2 dL/g[9]
Melting Point255 - 265 °C[9]
Density~1.38 g/cm³[9]

Visualizations

Synthesis Pathway of Poly(ethylene terephthalate)

PET_Synthesis PTA Terephthalic Acid (PTA) Esterification Direct Esterification PTA->Esterification DMT Dimethyl Terephthalate (DMT) Transesterification Transesterification DMT->Transesterification EG Ethylene Glycol (EG) EG->Esterification EG->Transesterification BHET Bis(2-hydroxyethyl) terephthalate (BHET) Esterification->BHET Water Water (byproduct) Esterification->Water Transesterification->BHET Methanol Methanol (byproduct) Transesterification->Methanol Polycondensation Polycondensation BHET->Polycondensation Polycondensation->EG EG (byproduct) PET Poly(ethylene terephthalate) (PET) Polycondensation->PET

Caption: General synthesis routes for Poly(ethylene terephthalate) (PET).

Experimental Workflow for Laboratory-Scale PET Synthesis

Lab_Workflow Start Start Reactants Charge Flask: - Dimethyl Terephthalate - Ethylene Glycol - Catalyst (e.g., Na) Start->Reactants Reflux Reflux at Elevated Temperature Reactants->Reflux Ester Interchange Distill Distill off Methanol Reflux->Distill Polycondensation Cool Cool and Solidify Distill->Cool Characterize Characterize Polymer: - Viscosity - Molecular Weight - Thermal Properties Cool->Characterize End End Characterize->End

Caption: Workflow for the laboratory synthesis and characterization of PET.

References

Application Notes and Protocols: Phthalates in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ethylene phthalate" is not a standard chemical name. In the context of food contact materials, this could refer to two distinct classes of substances:

  • Poly(ethylene terephthalate) (PET): A common and stable polymer used for items like beverage bottles and food jars. PET is synthesized from ethylene (B1197577) glycol and terephthalic acid. It is generally considered safe for food contact and does not contain phthalates as plasticizers.[1][2][3] Its chemical inertness and barrier properties make it highly suitable for food packaging.[2][3][4]

  • Phthalate (B1215562) Plasticizers: These are esters of phthalic acid (e.g., Di(2-ethylhexyl) phthalate - DEHP, Dibutyl phthalate - DBP) that are added to plastics, most notably polyvinyl chloride (PVC), to increase flexibility and durability.[5][6][7] Unlike the components of PET, these plasticizers are not chemically bound to the polymer and can migrate into food, which is a significant health concern.[6][8]

Given the focus on migration, analytical protocols, and toxicology, these notes will primarily address phthalate plasticizers , as their potential to migrate from packaging into food is a key area of research and regulation.

Application Notes

Phthalates are a class of chemical compounds used as plasticizers to enhance the flexibility and durability of plastics like PVC.[5][6] Their applications in the context of food contact materials (FCMs) include flexible PVC films (cling wrap), tubing for dairy and other liquid processing, gaskets in metal lids for glass jars, and conveyor belts.[5][7][9]

The primary concern with phthalates in FCMs is their ability to migrate from the plastic matrix into the food product.[5][8] This migration is a physical process, as the phthalates are not chemically bonded to the polymer structure.[6][10] The rate and extent of migration are influenced by several factors:

  • Food Type: Migration is significantly higher into fatty or oily foods because phthalates are lipophilic (fat-soluble).[9]

  • Temperature: Higher temperatures during processing or storage increase the rate of migration.[8]

  • Contact Time: Longer contact duration between the FCM and the food results in greater migration.[8]

  • Plasticizer Concentration: Higher initial concentrations of phthalates in the material can lead to higher migration levels.[8]

Due to evidence suggesting that certain phthalates are endocrine disruptors and can pose risks to reproductive health, their use is strictly regulated worldwide.[7][9][11]

Data Presentation

Regulatory Limits for Common Phthalates in Food Contact Materials

Regulatory bodies like the European Food Safety Authority (EFSA) have established specific migration limits (SMLs) and tolerable daily intakes (TDIs) to protect consumers.

PhthalateAcronymSpecific Migration Limit (SML) in mg/kg of foodTolerable Daily Intake (TDI) in mg/kg of body weight/day
Di(2-ethylhexyl) phthalateDEHP1.5[8]0.05 (Group TDI with DBP, BBP, DINP)[6]
Dibutyl phthalateDBP0.3[8]0.05 (Group TDI with DEHP, BBP, DINP)[6]
Benzyl butyl phthalateBBP30.0[8]0.05 (Group TDI with DEHP, BBP, DINP)[6]
Di-isononyl phthalateDINPNot specified (Group restriction)0.05 (Group TDI with DEHP, DBP, BBP)[6]
Di-isodecyl phthalateDIDPNot specified (Group restriction)0.15[6]

Note: The Group TDI for DBP, BBP, DEHP, and DINP is 50 micrograms (0.05 mg) per kilogram of body weight per day.[6] The overall migration limit for all substances from a plastic FCM into food is 60 mg/kg of food or 10 mg/dm² of surface area.[8]

Experimental Protocols

Protocol 1: Determination of Phthalate Migration into Food Simulants

This protocol outlines a standard method for testing the migration of phthalates from a plastic FCM into a food simulant, based on European Union regulations.

1. Objective: To quantify the amount of specific phthalates that migrate from an FCM into a food simulant under controlled conditions.

2. Materials:

  • FCM sample (e.g., PVC film, tubing).
  • Food Simulants (as per regulation, e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, or olive oil for fatty foods).
  • Migration cell or glass container with a lid.
  • Incubator or oven for controlled temperature.
  • Analytical grade solvents (n-hexane, acetonitrile).
  • Glassware (pipettes, flasks).

3. Methodology:

  • Sample Preparation: Cut the FCM sample to a known surface area (e.g., 1 dm²). Clean the surface gently if required, ensuring no contamination.
  • Migration Test Setup: Place the FCM sample into the migration cell or glass container. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. The ratio of surface area to simulant volume is typically 6 dm²/L.
  • Incubation: Seal the container and place it in an incubator at the specified test conditions (e.g., 10 days at 40°C for long-term storage simulation, or 2 hours at 70°C for hot-fill simulation). These conditions are chosen to represent the intended use of the FCM.
  • Sample Collection: After the incubation period, remove the container and allow it to cool to room temperature. The food simulant now contains the migrated phthalates.
  • Extraction from Simulant:
  • For Aqueous Simulants (Ethanol): Perform a liquid-liquid extraction (LLE). Transfer the simulant to a separatory funnel and add n-hexane. Shake vigorously and allow the layers to separate. Collect the n-hexane layer. Repeat the extraction twice more. Combine the hexane (B92381) extracts.
  • For Fatty Simulants (Olive Oil): This requires a more complex cleanup. A common method is solvent extraction followed by solid-phase extraction (SPE) to separate the phthalates from the fat matrix.
  • Concentration and Analysis: Evaporate the combined solvent extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for analysis via GC-MS or LC-MS as described in Protocol 2.

4. Calculation: The migration (M) is calculated in mg/kg of food simulant using the formula: M = (C * V) / (A * F) where C is the concentration in the final extract (mg/L), V is the final volume of the extract (L), A is the surface area of the FCM sample (dm²), and F is the food simulant volume (kg or L). The result is often expressed in mg/kg or mg/dm².

Protocol 2: Analysis of Phthalates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis of the extracts prepared in Protocol 1.

1. Objective: To identify and quantify specific phthalates in a sample extract.

2. Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Spectrometry detector (GC-MS).
  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
  • Helium (carrier gas).
  • Phthalate analytical standards and internal standards.
  • Sample extract from Protocol 1.

3. GC-MS Parameters (Example):

  • Injector: Splitless mode, 280°C.
  • Oven Program: Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Detector: Electron Ionization (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target and qualifier ions for each phthalate are monitored.[12]

4. Procedure:

  • Calibration: Prepare a series of calibration standards of the target phthalates at different concentrations (e.g., 0.05 to 5.0 µg/mL) in the final solvent (e.g., n-hexane). Spike each standard with a known amount of an internal standard. Analyze these standards to create a calibration curve for each phthalate.
  • Sample Analysis: Spike the sample extract with the same internal standard. Inject 1 µL of the sample extract into the GC-MS.
  • Data Analysis:
  • Identification: Identify the phthalates in the sample by comparing their retention times and mass spectra to those of the analytical standards.
  • Quantification: Quantify the amount of each phthalate using the calibration curve, based on the ratio of the analyte peak area to the internal standard peak area.

5. Quality Control:

  • Blanks: Analyze a procedural blank (a sample without the FCM) to check for background contamination. Phthalates are ubiquitous, so this is a critical step.[12][13]
  • Spike Recovery: Analyze a spiked matrix sample to determine the recovery and efficiency of the extraction method.

Mandatory Visualization

Diagrams of Workflows and Pathways

G cluster_0 Experimental Workflow for Phthalate Migration Analysis FCM Food Contact Material (Known Surface Area) Incubation Incubation (Controlled Time & Temp) FCM->Incubation Simulant Food Simulant (e.g., Olive Oil, Ethanol) Simulant->Incubation LLE_SPE Extraction & Cleanup (LLE or SPE) Incubation->LLE_SPE Concentration Solvent Evaporation & Concentration LLE_SPE->Concentration GCMS Analysis by GC-MS or LC-MS Concentration->GCMS Quant Quantification (vs. Calibration Curve) GCMS->Quant

Caption: Workflow for migration testing and analysis of phthalates.

G cluster_1 Phthalate Exposure and Potential Health Concerns FCM Phthalate-Containing FCM (e.g., PVC Tubing, Gaskets) Migration Migration into Food (Influenced by Fat, Temp, Time) FCM->Migration Ingestion Dietary Ingestion by Consumer Migration->Ingestion Absorption Absorption & Metabolism Ingestion->Absorption Endocrine Potential Endocrine Disruption (e.g., Anti-androgenic effects) Absorption->Endocrine Regulation Regulatory Action (TDI, SML) Endocrine->Regulation

Caption: Pathway from food contact material to potential health risk.

References

Application Notes and Protocols for Melt Polycondensation of Ethylene Phthalate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and characterization data for the synthesis of various ethylene (B1197577) phthalate (B1215562) copolymers via melt polycondensation. The methodologies outlined are crucial for developing biodegradable polymers with tailored thermal and mechanical properties for applications in drug delivery, medical devices, and specialty materials.

Introduction to Melt Polycondensation of Ethylene Phthalate Copolymers

Melt polycondensation is a widely utilized industrial method for synthesizing high molecular weight polyesters. This solvent-free process typically involves two stages: an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures. This technique allows for the synthesis of a variety of copolyesters by incorporating different diacids or diols into the polymer backbone, thereby tuning the material's properties.

This document details the synthesis and characterization of three key this compound copolymers:

  • Poly(ethylene terephthalate-co-ethylene adipate) (PETA)

  • Poly(ethylene terephthalate-co-ethylene succinate) (PEST)

  • Poly(ethylene terephthalate-co-glycolate) (PET-GA)

General Experimental Workflow

The synthesis of this compound copolymers via melt polycondensation follows a general two-stage process. The workflow diagram below illustrates the key steps involved.

G cluster_0 Stage 1: Esterification / Transesterification cluster_1 Stage 2: Polycondensation cluster_2 Product Isolation & Characterization Monomers Monomers Catalyst_Addition Catalyst Addition Monomers->Catalyst_Addition Esterification Esterification/ Transesterification Catalyst_Addition->Esterification Polycondensation Polycondensation Esterification->Polycondensation Oligomer Formation Vacuum_Application Gradual Vacuum Application Polycondensation->Vacuum_Application High_Vacuum High Vacuum & High Temperature Vacuum_Application->High_Vacuum Extrusion Polymer Extrusion & Quenching High_Vacuum->Extrusion High Molecular Weight Polymer Pelletization Pelletization Extrusion->Pelletization Characterization Characterization (GPC, DSC, TGA, NMR) Pelletization->Characterization

Caption: General workflow for the two-stage melt polycondensation of this compound copolymers.

Synthesis Protocols and Characterization Data

Poly(ethylene terephthalate-co-ethylene adipate) (PETA)

Protocol:

This protocol describes a representative synthesis of PETA. The reaction is performed in a two-stage melt polycondensation process.

Materials:

  • Dimethyl terephthalate (B1205515) (DMT)

  • Adipic acid (AA)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst (e.g., rare earth acetates)

Experimental Procedure:

Stage 1: Transesterification

  • Charge the reactor with dimethyl terephthalate, adipic acid, and ethylene glycol. The molar ratio of diacids (DMT + AA) to ethylene glycol is typically 1:2.2.

  • Add the catalyst, for instance, antimony trioxide, at a concentration of 200-400 ppm relative to the polymer weight.

  • Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.

  • Methanol (B129727) is produced as a byproduct and should be distilled off. The reaction is continued until approximately 90% of the theoretical amount of methanol is collected.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 260-280°C.

  • Gradually reduce the pressure to below 1 Torr over a period of about 1 hour to facilitate the removal of excess ethylene glycol.

  • Maintain the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.

  • Pelletize the resulting solid copolymer for further characterization.

Characterization Data:

The properties of PETA copolymers are highly dependent on the molar ratio of terephthalate to adipate (B1204190) units.

Copolymer Composition (TA:AA molar ratio)Mn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)
90:1018,00046,0002.56-8None
80:20-----
70:30-----
50:50-----
Poly(ethylene terephthalate-co-ethylene succinate) (PEST)

Protocol:

The synthesis of PEST is analogous to that of PETA, employing a two-stage melt polycondensation process.

Materials:

  • Succinic acid (SA)

  • Terephthalic acid (TA) or Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃)

Experimental Procedure:

Stage 1: Esterification

  • Charge the reactor with succinic acid, terephthalic acid (or DMT), and ethylene glycol. A typical molar ratio of total diacids to ethylene glycol is 1:1.2 to 1:1.5.

  • Add antimony trioxide as a catalyst (approx. 300 ppm).

  • Under a nitrogen purge and with mechanical stirring, heat the mixture to 190-230°C.

  • Water (if using TA) or methanol (if using DMT) will be evolved and should be collected. Continue this stage for 2-3 hours.

Stage 2: Polycondensation

  • Increase the reaction temperature to 250-270°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over about 60-90 minutes.

  • Continue the polycondensation under high vacuum for 2-4 hours to increase the molecular weight.

  • Once the desired viscosity is reached, extrude the polymer into strands, quench in water, and pelletize.

Characterization Data:

The thermal properties of PEST copolymers show a clear dependence on the composition. As the aromatic content increases, the glass transition temperature rises.[2]

Copolymer Composition (ET unit mol%)Tg (°C)Tm (°C)Thermal Decomposition Temp (5% weight loss, °C)
0 (PES)--337.6
10---
20---
50---
100 (PET)--384.7

Note: The glass-transition temperatures (Tg) of the PEST copolyesters increase linearly with increasing ethylene terephthalate (ET) content, while the melting temperature (Tm) initially decreases and then increases.[2] Specific values for each composition require more detailed literature data.

Poly(ethylene terephthalate-co-glycolate) (PET-GA)

Protocol:

This protocol is based on the successful synthesis of spinnable PET-GA with enhanced degradability.

Materials:

  • Terephthalic acid (TPA)

  • Glycolic acid (GA)

  • Ethylene glycol (EG)

  • Tetrabutyl titanate (TBT) or Stannous octanoate (B1194180) (Sn(Oct)₂)

Experimental Procedure:

Stage 1: Esterification

  • Charge a suitable reactor with terephthalic acid, glycolic acid, and ethylene glycol. The molar ratio of GA to TPA can be varied, for example, a 20/80 ratio has been reported.

  • Add the catalyst. For instance, stannous octanoate can be used at 0.02 mol% of the total acid.

  • Heat the reaction system to 230°C at a pressure of 120 kPa.

  • Continue the esterification until the yield of water is close to the theoretical value.

Stage 2: Polycondensation

  • Increase the temperature to 250°C.

  • Reduce the pressure to 100 Pa to initiate polycondensation.

  • Monitor the reaction until the intrinsic viscosity of the copolyester reaches the target value (e.g., around 0.65 dL/g).

  • Cool and pelletize the resulting copolyester chips.

Characterization Data:

The following table summarizes the properties of PET-GA synthesized with different catalysts.

CatalystCcat (mol %)*t₁ (min)**t₂ (min)***[η] (dL/g)FGA (%)****Mw ( g/mol )PDI
Sn(Oct)₂0.021651100.6510.14.8 x 10⁴2.1
TBT0.0041801250.669.85.0 x 10⁴2.2
Sb₂(EG)₃0.042101500.659.94.9 x 10⁴2.1
Sb₂O₃0.042251600.6410.04.7 x 10⁴2.2

* Ccat: Molar percentage of catalyst based on the total acid group.[3] ** t₁: Esterification time.[3] *** t₂: Polymerization time.[3] **** FGA: Molar ratio of GA in the copolyesters.[3]

Signaling Pathways and Logical Relationships

The synthesis of these copolymers involves a step-growth polymerization mechanism. The following diagram illustrates the logical relationship of the two-stage reaction.

G cluster_esterification Esterification/Transesterification Stage cluster_polycondensation Polycondensation Stage Monomers Diacid/Diester + Diol (e.g., TPA/DMT + EG + Co-monomer) Oligomers Low Molecular Weight Oligomers + Byproduct (Water/Methanol) Monomers->Oligomers Heat (180-230°C) + N₂ Atmosphere Catalyst Catalyst (e.g., Sb₂O₃, TBT) Catalyst->Oligomers High_Polymer High Molecular Weight Copolyester + Byproduct (Ethylene Glycol) Oligomers->High_Polymer Heat (250-280°C) + High Vacuum (<1 Torr)

Caption: Logical diagram of the two-stage melt polycondensation process.

References

Application Notes and Protocols for the Enzymatic Synthesis of Poly(ethylene phthalate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic synthesis of poly(ethylene phthalate) (PET). While the enzymatic degradation of PET is widely studied, its synthesis using enzymes represents a growing field of interest in green chemistry and biocompatible polymer development. The protocols outlined below are based on established principles of lipase-catalyzed polycondensation of aromatic polyesters.

Introduction

Poly(this compound) is a widely used thermoplastic polymer with numerous applications in packaging, textiles, and biomedical devices. Conventional chemical synthesis of PET often requires high temperatures, high pressures, and metal-based catalysts, which can lead to undesirable side reactions and environmental concerns. Enzymatic synthesis offers a milder and more selective alternative, potentially leading to polymers with controlled structures and enhanced biocompatibility.[1][2]

The key enzymes for polyester (B1180765) synthesis are lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435.[3][4] These enzymes can catalyze the polycondensation of diacids or their esters with diols to form polyesters.[5][6] The reaction is a reversible esterification, and to drive the equilibrium towards polymerization, the removal of the condensation byproduct (e.g., water or methanol) is crucial.[7]

Key Reaction Pathways

The enzymatic synthesis of PET can be approached through two primary polycondensation routes:

Quantitative Data on Enzymatic Synthesis of Aromatic Polyesters

Due to the limited availability of extensive data specifically for the enzymatic synthesis of PET, the following tables summarize quantitative data from studies on the enzymatic synthesis of various aromatic-aliphatic polyesters. This data provides valuable insights into expected outcomes and effective reaction conditions.

Table 1: Lipase-Catalyzed Polycondensation of Aromatic Diesters and Diols

Diacid/DiesterDiolEnzymeSolventTemp. (°C)Time (h)Mₙ (Da)PDIReference
Dimethyl terephthalate1,4-ButanediolProtease (B. licheniformis)THF--400-1000-[7]
Divinyl adipate1,4-ButanediolLipase PCDiisopropyl ether454821,000-[5]
Divinyl isophthalate1,6-HexanediolLipase CAHeptane60487,200-[5]
Adipic acid1,8-OctanediolCALB-702417,800-[10]
Sebacic acid1,6-HexanediolNovozym 435Solvent-free9096>27,000 (Mw)-[10]
Dimethyl furan-2,5-dicarboxylate1,10-DecanediolNovozym 435Diphenyl ether140-51,600-[2]

Mₙ: Number-average molecular weight; PDI: Polydispersity Index (Mₙ/Mₙ)

Experimental Protocols

The following are detailed protocols for the lab-scale enzymatic synthesis of PET.

Protocol 1: Enzymatic Polycondensation of Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG)

1. Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent)

  • Methanol (B129727) (for washing)

  • Chloroform (B151607) (for polymer dissolution)

  • Hexane (B92381) (for polymer precipitation)

  • Molecular sieves (3Å, activated)

2. Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump and vacuum line with a cold trap

  • Condenser

  • Nitrogen inlet

  • Thermometer/temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3. Procedure:

  • Monomer and Enzyme Preparation:

    • Dry DMT and EG under vacuum prior to use.

    • Activate molecular sieves by heating at 250-300°C for at least 3 hours under vacuum.

    • Dry Novozym® 435 under vacuum at room temperature for 24 hours.

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser connected to a vacuum line, add DMT (e.g., 1 molar equivalent) and diphenyl ether (e.g., 200% w/w of total monomers).

    • Heat the mixture to the desired reaction temperature (e.g., 90°C) under a gentle stream of nitrogen with stirring until the DMT is completely dissolved.

    • Add ethylene glycol (e.g., 1.2 molar equivalents) to the reaction mixture.

    • Add activated molecular sieves (e.g., 10% w/w of monomers) to adsorb water.

    • Add Novozym® 435 (e.g., 10% w/w of total monomers).[11]

  • Polycondensation Reaction:

    • Maintain the reaction mixture at the set temperature (e.g., 90°C) with continuous stirring.

    • After an initial period under nitrogen (e.g., 2 hours), apply a vacuum (e.g., reduced pressure) to facilitate the removal of the methanol byproduct, which will be collected in the cold trap.[7]

    • Continue the reaction for the desired duration (e.g., 48-72 hours).

  • Polymer Isolation and Purification:

    • Stop the reaction by cooling the flask to room temperature and removing the vacuum.

    • Add chloroform to dissolve the polymer.

    • Remove the enzyme and molecular sieves by filtration. The enzyme can be washed with methanol, dried, and stored for potential reuse.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the chloroform and diphenyl ether.

    • Precipitate the polymer by adding the concentrated solution dropwise into an excess of cold hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh hexane to remove any residual solvent and unreacted monomers.

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of Synthesized Poly(this compound)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized PET and to determine the number-average molecular weight (Mₙ) by end-group analysis.

  • Procedure:

    • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform and trifluoroacetic acid).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Identify the characteristic peaks for the repeating units and the end groups (hydroxyl and methyl ester).

    • Calculate Mₙ by comparing the integral of the repeating unit protons to the integral of the end-group protons.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Procedure:

    • Dissolve the polymer in a suitable GPC solvent (e.g., hexafluoroisopropanol or a mixture of chloroform and trifluoroacetic acid).

    • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE).

    • Inject the sample into the GPC system.

    • Analyze the data using a calibration curve generated from polystyrene or poly(methyl methacrylate) standards.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the synthesized polymer and confirm the formation of ester bonds.

  • Procedure:

    • Prepare a thin film of the polymer by casting from a solution or by preparing a KBr pellet.

    • Acquire the FTIR spectrum.

    • Identify the characteristic absorption bands for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching (around 1240 cm⁻¹ and 1100 cm⁻¹), and the aromatic ring.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).

  • Procedure:

    • Accurately weigh a small amount of the polymer into a DSC pan.

    • Heat the sample to a temperature above its expected melting point, then cool it down, and heat it again at a controlled rate (e.g., 10°C/min).

    • Determine T₉ and Tₘ from the second heating scan.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_PET_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_characterization Characterization Monomers Monomers (DMT/TPA + EG) ReactionVessel Reaction Vessel (Heated, Stirred) Monomers->ReactionVessel Enzyme Novozym 435 Enzyme->ReactionVessel Solvent Solvent (e.g., Diphenyl Ether) Solvent->ReactionVessel Dissolution Dissolution in Chloroform ReactionVessel->Dissolution Polymer Solution Filtration Filtration (Remove Enzyme) Dissolution->Filtration Precipitation Precipitation in Hexane Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Product Purified PET Drying->Product Analysis Analysis (NMR, GPC, FTIR, DSC) Product->Analysis

Caption: Workflow for the enzymatic synthesis of PET.

Proposed Lipase Catalysis Mechanism

Lipase_Mechanism cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Nucleophilic Attack by Diol cluster_step3 Step 3: Chain Propagation E_DMT Lipase + DMT AcylEnzyme Acyl-Enzyme Intermediate + Methanol E_DMT->AcylEnzyme AcylEnzyme_EG Acyl-Enzyme Intermediate + Ethylene Glycol E_Monomer Lipase + Monomer (BHET) AcylEnzyme_EG->E_Monomer E_Oligomer Lipase + Oligomer AcylEnzyme_Oligomer Acyl-Enzyme-Oligomer Intermediate E_Oligomer->AcylEnzyme_Oligomer AcylEnzyme_Oligomer_EG Acyl-Enzyme-Oligomer + Ethylene Glycol AcylEnzyme_Oligomer->AcylEnzyme_Oligomer_EG E_LongerOligomer Lipase + Longer Oligomer AcylEnzyme_Oligomer_EG->E_LongerOligomer

Caption: Proposed mechanism for lipase-catalyzed PET synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Ethylene Phthalate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethylene (B1197577) phthalate (B1215562). Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in overcoming common challenges encountered during this process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of ethylene phthalate.

Q1: My reaction seems to be incomplete, or the yield of this compound is very low. What are the common causes and solutions?

A1: Low conversion or yield is a frequent issue in esterification reactions. Several factors can contribute to this problem.[1][2]

  • Insufficient Reaction Time or Temperature: The esterification of phthalic anhydride (B1165640) with ethylene glycol requires sufficient time and heat to proceed to completion. Ensure the reaction mixture is heated at the appropriate temperature for the recommended duration.

  • Ineffective Water Removal: The formation of water as a byproduct can inhibit the forward reaction. If water is not effectively removed, the reaction may reach equilibrium with a low product yield.[3] Consider using a Dean-Stark apparatus or carrying out the reaction under a vacuum to continuously remove water.

  • Catalyst Issues: An inadequate amount or inactive catalyst can lead to a slow or incomplete reaction. Ensure the correct catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in the proper concentration.[4]

  • Reagent Purity: Impurities in the starting materials, particularly water in the ethylene glycol or phthalic acid in the phthalic anhydride, can negatively impact the reaction. Use anhydrous reagents and ensure the phthalic anhydride is pure.[5]

  • Side Reactions: At higher temperatures, side reactions such as polymerization can occur, consuming the starting materials and reducing the yield of the desired this compound.[4] Careful temperature control is crucial.

Q2: During the workup, I'm having trouble separating my product from the aqueous layer. What could be the reason?

A2: Emulsion formation or unexpected solubility can complicate the workup process.

  • Emulsion: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making layer separation difficult. Gentle inversion of the separatory funnel is recommended. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Hydrolysis of Phthalic Anhydride: If the workup is performed with an aqueous base to neutralize the acid catalyst, unreacted phthalic anhydride can hydrolyze to form phthalic acid, which is soluble in the aqueous basic layer.[6][7] This can be avoided by ensuring the reaction goes to completion or by using a non-aqueous workup if possible.

Q3: The purified product is a viscous oil or a waxy solid, not the expected crystalline solid. Why is this happening?

A3: The physical state of the final product is highly dependent on its purity and the presence of oligomers.

  • Presence of Oligomers: The reaction between phthalic anhydride and ethylene glycol can lead to the formation of higher molecular weight oligoesters, which are often viscous liquids or amorphous solids.[4] These impurities can prevent the crystallization of the desired this compound.

  • Residual Solvent: Incomplete removal of the recrystallization solvent can result in an oily or waxy product. Ensure the purified product is thoroughly dried under a vacuum.

Q4: How can I effectively remove unreacted starting materials and byproducts from my crude this compound?

A4: A combination of purification techniques is often necessary to obtain pure this compound.

  • Washing: The crude product can be washed with a sodium bicarbonate solution to remove any unreacted phthalic anhydride (as the sodium salt of phthalic acid) and the acid catalyst.[4] A subsequent wash with water will remove any remaining water-soluble impurities.

  • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Common solvent systems for esters include ethanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381).[8][9]

  • Column Chromatography: For difficult separations or to remove closely related impurities like oligomers, column chromatography is a powerful technique. A silica (B1680970) gel stationary phase is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane.[10][11][12]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[5][13][14]

  • Procedure: Spot the starting materials (phthalic anhydride and ethylene glycol) and the reaction mixture on a TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Interpretation: As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, and a new spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible.

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound from phthalic anhydride and ethylene glycol.

Materials:

  • Phthalic anhydride

  • Ethylene glycol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a slight excess of ethylene glycol (e.g., 1:1.2 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% by weight of the phthalic anhydride).

  • Heating: Heat the reaction mixture to a temperature of 120-150°C with continuous stirring. If using toluene for azeotropic removal of water, set up a Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours, or when the theoretical amount of water has been collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted phthalic anhydride), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification of this compound

A. Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol or a mixture of ethyl acetate and hexane are good starting points. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum.

B. Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides illustrative data for a typical this compound synthesis. Actual results may vary depending on the specific experimental conditions.

ParameterValue
Reactants
Phthalic Anhydride1.0 eq
Ethylene Glycol1.2 eq
Catalyst
p-Toluenesulfonic acid0.02 eq
Reaction Conditions
Temperature140 °C
Reaction Time3 hours
Purification Method Recrystallization
Recrystallization SolventEthanol/Water
Results
Yield75-85%
Purity (by NMR)>98%
Melting Point~190-192 °C

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix Phthalic Anhydride & Ethylene Glycol B Add Catalyst (e.g., H₂SO₄) A->B C Heat and Reflux (120-150°C) B->C D Monitor by TLC C->D E Cool and Dilute D->E Reaction Complete F Wash with NaHCO₃, Water, Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield A Low Yield of This compound B Incomplete Reaction? A->B E Ineffective Water Removal? A->E G Side Reactions? A->G I Impure Reagents? A->I C Increase Reaction Time and/or Temperature B->C Yes D Check Catalyst Activity and Amount B->D Yes F Use Dean-Stark Trap or Vacuum E->F Yes H Optimize Temperature to Minimize Polymerization G->H Yes J Use Anhydrous Reagents I->J Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimization of reaction conditions for ethylene phthalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyethylene (B3416737) Terephthalate (B1205515) (PET) Polymerization.

This guide provides researchers, scientists, and professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the optimization of reaction conditions for polyethylene terephthalate (PET) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing PET?

A1: The two main commercial routes for producing PET are the Direct Esterification of terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), and the Transesterification of dimethyl terephthalate (DMT) with EG.[1][2] The TPA route is more modern and widely used due to its cost-effectiveness and the elimination of methanol (B129727) as a byproduct.[1][2] A third, less common method involves the reaction of ethylene oxide (EO) directly with TPA.[1]

Q2: What are the key stages in the PET polymerization process?

A2: PET production generally involves two or three main stages:

  • Esterification or Transesterification: In this initial stage, either TPA or DMT reacts with EG to form the monomer, bis(2-hydroxyethyl) terephthalate (BHET), and some short-chain oligomers.[3][4] Water is produced as a byproduct in the TPA route, while methanol is produced in the DMT route.[2]

  • Pre-Polycondensation: The temperature is increased and pressure is reduced to begin linking the BHET monomers, forming a pre-polymer while removing excess ethylene glycol.

  • Polycondensation: This is the final and most critical stage, conducted at high temperatures (260-300°C) and under a high vacuum (<2 mm Hg).[3] This process significantly increases the polymer chain length and molecular weight to the desired level by removing ethylene glycol.[3][5]

Q3: What catalysts are commonly used in PET synthesis?

A3: A variety of catalysts are used to accelerate the reaction rates. Antimony compounds, particularly antimony trioxide (Sb₂O₃), are the most widely used catalysts in industrial PET production, accounting for a dominant market share.[6][7] However, due to toxicity concerns, there is a growing shift towards alternatives.[7] Other effective catalysts include titanium-based compounds, which show high activity, and compounds of germanium, zinc, and aluminum.[6][7]

Q4: Which reaction parameters have the most significant impact on the final polymer quality?

A4: The final properties of PET are highly dependent on several key reaction parameters:

  • Temperature: Controls the reaction rate and the formation of side products. Different temperatures are required for each stage of the process.[3][8]

  • Pressure (Vacuum): A high vacuum in the polycondensation stage is crucial for removing ethylene glycol and driving the reaction toward a high molecular weight polymer.[3][5]

  • Catalyst Type and Concentration: Affects the reaction kinetics and can influence the final polymer's color and thermal stability.[6]

  • Monomer Ratio (EG:TPA/DMT): The initial molar ratio of reactants affects the reaction equilibrium and the properties of the resulting oligomers.

  • Mixing/Agitation: Proper mixing is essential, especially as the viscosity of the reaction mass increases, to ensure uniform heat and mass transfer.[5]

Q5: What are the typical properties of bottle-grade PET?

A5: Bottle-grade PET is characterized by specific physical and thermal properties. It typically has a melting point between 225°C and 255°C and a glass transition temperature between 67°C and 81°C.[9][10] For applications like beverage bottles, the polymer is processed to be amorphous to maintain transparency and impact resistance.[11]

Troubleshooting Guide

Q1: Why is the final polymer yellow or discolored?

A1: Yellowing of PET is a common issue that can arise from several factors:

  • Thermal Degradation: Prolonged exposure to high temperatures during polycondensation can cause the polymer chains to degrade, leading to the formation of color bodies. It is recommended to operate at the optimal temperature for the shortest time necessary.[3]

  • Catalyst Residues: Certain catalysts, particularly some titanium-based ones, can cause a yellowish tint. The choice of catalyst and the use of stabilizers like phosphorus compounds can mitigate this.

  • Impurities: Contaminants in the raw materials (TPA or EG) or the presence of oxygen in the reactor can lead to oxidative degradation and discoloration.

  • Contaminants in Recycled PET: When using recycled PET (r-PET), impurities like PVC can enhance heat-induced yellowing.[12]

Q2: What causes the production of low molecular weight PET?

A2: Achieving the target molecular weight is critical for the mechanical properties of PET. Common causes for low molecular weight include:

  • Presence of Moisture: Water present in the reaction system can lead to hydrolytic degradation of the polymer chains, reducing the molecular weight.[10] It is crucial to ensure all reactants and the reactor itself are thoroughly dry.

  • Inefficient Vacuum: An inadequate vacuum during the polycondensation stage is one of the most common reasons for low molecular weight. The vacuum system must be efficient enough to remove the ethylene glycol byproduct, shifting the equilibrium towards polymer formation.[3][5]

  • Insufficient Reaction Time or Temperature: The polycondensation reaction may not have proceeded to completion if the time is too short or the temperature is too low.

  • Improper Catalyst Concentration: Too little catalyst will result in a slow reaction that does not reach the desired molecular weight in the allotted time.

Q3: How can the formation of diethylene glycol (DEG) be minimized?

A3: Diethylene glycol (DEG) is a common byproduct formed from the etherification of ethylene glycol. Its presence in the polymer chain disrupts the regularity, leading to a lower melting point, reduced crystallinity, and decreased thermal stability.[13]

  • Temperature Control: DEG formation is more pronounced at higher temperatures. Optimizing the reaction temperature profile can help minimize this side reaction.[13]

  • pH Control: The reaction is catalyzed by acidic conditions. Maintaining a neutral or slightly basic pH can suppress DEG formation.

  • Addition of Inhibitors: Certain additives can be used to inhibit the etherification reaction.

Q4: What is the source of gels in the final product and how can they be eliminated?

A4: Gels are small, often crosslinked, particles that distort the final product, such as films or fibers.[14]

  • Crosslinking Reactions: Gels can be formed by oxidation processes during the reaction, leading to crosslinked polymer chains.[14] Ensuring an inert atmosphere (e.g., nitrogen) and using antioxidants can prevent this.

  • Catalyst Agglomerates: Poorly dispersed catalyst particles can act as nucleation sites for gel formation.

  • Unmelted Polymer: In continuous reactors, solid polymer fragments that have not fully melted or mixed can appear as gels.[14] Optimizing extruder screw design and temperature profiles can improve melting and mixing.

  • Contaminants: Foreign particles or different polymer types can act as contaminants and appear as gel-like defects.[14]

Quantitative Data on Reaction Conditions

The tables below summarize typical reaction parameters for the two main stages of PET synthesis via the TPA route.

Table 1: Typical Conditions for Direct Esterification (TPA + EG)

ParameterValuePurpose
Temperature225 - 260°C[15]To initiate the esterification reaction and remove water byproduct.
Pressure1 - 4 bar (Atmospheric to slightly pressurized)To maintain the reaction temperature and control EG loss.
EG:TPA Molar Ratio1.1:1 to 1.5:1An excess of EG drives the reaction forward.
Reaction Time1 - 4 hoursTo achieve a high conversion of TPA (>95%).[15]

Table 2: Typical Conditions for Polycondensation

ParameterValuePurpose
Temperature260 - 300°C[3]To increase polymer chain mobility and facilitate the reaction.
Pressure< 2 mm Hg (High Vacuum)[3]To effectively remove the ethylene glycol byproduct and achieve high molecular weight.
Catalyst Conc. (Antimony)200 - 400 ppmTo catalyze the transesterification between oligomer chains.
Reaction Time2 - 4 hoursTo allow the polymer chains to grow to the desired length.

Experimental Protocols

Protocol 1: Lab-Scale PET Synthesis via Transesterification (DMT Route)

This protocol describes a general procedure for synthesizing PET in a laboratory setting.

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, charge dimethyl terephthalate (DMT) and ethylene glycol (EG) in a molar ratio of 1:2.2.

  • Catalyst Addition: Add a suitable transesterification catalyst, such as zinc acetate (B1210297) (approx. 200 ppm).

  • First Stage (Transesterification): Heat the mixture to 150-200°C under a nitrogen atmosphere.[10] Methanol will be produced as a byproduct and should be collected via the distillation column. Continue this stage until approximately 95% of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation): Add a polycondensation catalyst, such as antimony trioxide (approx. 300 ppm), and a stabilizer like phosphoric acid.

  • Temperature and Vacuum Ramp: Gradually increase the temperature to 270-285°C while slowly reducing the pressure to below 1 mm Hg.

  • Polycondensation Reaction: Maintain these conditions for 2-3 hours. The viscosity of the mixture will increase significantly. The reaction is complete when the desired viscosity (indicated by stirrer torque) is reached.

  • Product Recovery: Extrude the molten polymer from the reactor into a water bath to cool and solidify it. The resulting strand can then be pelletized.

Protocol 2: Lab-Scale PET Synthesis via Direct Esterification (TPA Route)

  • Reactant Charging: In a suitable reactor, create a paste of terephthalic acid (TPA) and ethylene glycol (EG) with a molar ratio of 1:1.2.

  • Esterification: Heat the slurry under pressure (approx. 2-3 bar) to 240-260°C.[2] Water will be generated and removed. This stage is complete when the formation of water ceases. The product is a low molecular weight pre-polymer.

  • Catalyst Addition: Transfer the molten pre-polymer to a second reactor. Add the polycondensation catalyst (e.g., antimony trioxide, 300 ppm).

  • Polycondensation: Gradually increase the temperature to 270-285°C while reducing the pressure to below 1 mm Hg. Ethylene glycol will be distilled off.

  • Monitoring and Completion: Monitor the reaction progress by measuring the melt viscosity or stirrer torque. The reaction is typically continued for 2-4 hours until the target molecular weight is achieved.

  • Product Recovery: Cool and pelletize the final polymer as described in the DMT route.

Visualizations

PET_Production_Workflow cluster_raw_materials Raw Materials cluster_process Polymerization Process cluster_byproducts Byproducts cluster_product Final Product TPA Terephthalic Acid (TPA) Esterification Esterification Reactor (240-260°C, 2-3 bar) TPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation Reactor (270-285°C, <1 mmHg) Esterification->Polycondensation BHET Monomer / Oligomers Water Water Esterification->Water Pelletizer Pelletizing Polycondensation->Pelletizer EG_Vapor Ethylene Glycol Polycondensation->EG_Vapor PET_Chips PET Chips Pelletizer->PET_Chips

Caption: Workflow for PET production via the Direct Esterification (TPA) route.

Troubleshooting_Low_MW Start Problem: Low Molecular Weight PET Check_Vacuum Is polycondensation vacuum level adequate (<2 mmHg)? Start->Check_Vacuum Check_Moisture Are raw materials and reactor completely dry? Check_Vacuum->Check_Moisture Yes Sol_Vacuum Solution: Improve vacuum system efficiency. Check for leaks. Check_Vacuum->Sol_Vacuum No Check_TimeTemp Were reaction time and temperature sufficient? Check_Moisture->Check_TimeTemp Yes Sol_Moisture Solution: Thoroughly dry EG/TPA and purge reactor. Check_Moisture->Sol_Moisture No Check_Catalyst Is catalyst concentration correct? Check_TimeTemp->Check_Catalyst Yes Sol_TimeTemp Solution: Optimize temperature profile and/or extend reaction time. Check_TimeTemp->Sol_TimeTemp No Sol_Catalyst Solution: Verify catalyst dosage and activity. Check_Catalyst->Sol_Catalyst No

Caption: Troubleshooting decision tree for low molecular weight PET.

Parameter_Relationships Temp Temperature Color Color (Yellowing) Temp->Color + (if excessive) DEG DEG Content Temp->DEG + Rate Reaction Rate Temp->Rate ++ Vacuum Vacuum MW Molecular Weight Vacuum->MW ++ Catalyst Catalyst Catalyst->Color +/- (type dependent) Catalyst->Rate ++ Time Time Time->MW + Time->Color + (if excessive) DEG->MW - Rate->MW +

Caption: Key parameters influencing final PET properties.

References

Technical Support Center: Phthalate Quantification & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalate (B1215562) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of phthalates, such as diethyl phthalate (DEP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous plasticizers, and contamination can be introduced at nearly any stage of the analytical process.[1] Common sources include:

  • Solvents and Reagents: Even high-purity solvents like methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain trace levels of phthalates.[1]

  • Laboratory Consumables: Plastic items are a primary source of contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, sample vials, and caps.[1][2] Parafilm is also a known source of DEHP.[1]

  • Glassware: Improperly cleaned or even new glassware can have coatings or residues containing phthalates.[1][3] It is vital to use scrupulously clean glassware.[3]

  • Laboratory Equipment: Tubing (especially PVC), solvent filters (frits) in HPLC systems, and parts of automated extraction systems can leach phthalates.[1][4]

  • Laboratory Environment: Phthalates are present in lab air and dust, originating from flooring, paints, cables, and other building materials.[1][4] This airborne contamination can enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates into the workspace.[1]

Q2: What is the difference between analyzing for phthalate plasticizers and analyzing for Poly(ethylene terephthalate) (PET)?

While both involve phthalic acid derivatives, the analysis targets different forms. Phthalate plasticizer analysis, as discussed in this guide, quantifies free mono- and di-esters of phthalic acid (like DEP, DBP, DEHP) that are mixed into polymers to impart flexibility. PET analysis, on the other hand, quantifies the amount of the polymer itself. This is often done by breaking down the polymer (depolymerization) into its monomer, terephthalic acid dimethyl ester, which is then measured, typically by GC-MS.[5]

Q3: Which analytical technique is most common for phthalate analysis?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of phthalates.[6][7] It offers excellent chromatographic resolution and specificity.[7][8] High-performance liquid chromatography (HPLC) with UV or MS detection is also used.[8][9]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Issue 1: High Phthalate Levels Detected in Analytical Blanks

Q: My analytical blanks show significant peaks for DBP and DEHP. What is the cause and how can I fix it?

A: High background levels in blanks are the most common problem in phthalate analysis and almost always point to contamination. The goal is to systematically identify and eliminate the source.

Possible Causes & Solutions:

  • Contaminated Solvents: Test your solvents directly. If they are contaminated, open a fresh bottle from a different lot. Consider re-distilling solvents as an additional purification step.[6]

  • Leaching from Consumables: Plastic items are a primary suspect.[2] Avoid plastic pipettes, syringes, and filters wherever possible.[3][10] If their use is unavoidable, thoroughly rinse them with a clean solvent before use.[11]

  • System Contamination: Phthalates can accumulate in the GC-MS system, particularly the injector port.[1] This can lead to carryover and ghost peaks.

    • Injector Maintenance: Clean and replace the GC inlet liner and septum.[1] Use high-quality, low-bleed septa.[11]

    • Column Bake-out: Bake the GC column at the manufacturer's recommended maximum temperature to strip it of contaminants.[1]

    • Syringe Contamination: The outer surface of the autosampler syringe needle can absorb airborne phthalates.[1][12] Ensure the needle wash function is effective and uses a clean, phthalate-free solvent.[1]

Below is a systematic workflow for troubleshooting high background contamination.

G start High Phthalate Background in Blank Detected check_solvent Analyze Pure Solvent (e.g., Hexane) start->check_solvent solvent_cont Is Solvent Contaminated? check_solvent->solvent_cont prep_blank Prepare a 'Method Blank' (all reagents, no sample) solvent_cont->prep_blank No source_solvent Source: Solvents/Reagents Action: Use new lot or distill. solvent_cont->source_solvent Yes blank_cont Is Method Blank Contaminated? prep_blank->blank_cont system_check Perform System Maintenance blank_cont->system_check No source_prep Source: Sample Prep (Consumables, Glassware) Action: Replace plastics, bake glassware. blank_cont->source_prep Yes system_clean Is System Now Clean? (Run solvent blank) system_check->system_clean source_system Source: GC/MS System (Injector, Column, Syringe) Action: Perform deep cleaning. system_clean->source_system No resolved Contamination Resolved system_clean->resolved Yes source_solvent->resolved source_prep->resolved source_system->resolved

A systematic workflow for troubleshooting high phthalate background.
Issue 2: Poor Peak Shape or Complete Peak Disappearance

Q: My phthalate peaks are tailing, or in some runs, they disappear entirely, even though the internal standard looks fine. What's wrong?

A: This issue can point to problems with the sample, the preparation process, or activity within the GC system.

Possible Causes & Solutions:

  • Active Sites: Phthalates can interact with active sites (exposed silanols) in the GC inlet liner or the front of the GC column. This is especially true for higher molecular weight phthalates.[11] This can cause peak tailing or complete loss of the analyte.

    • Solution: Use a deactivated inlet liner (e.g., silanized). If the column is old, you may need to clip a small section (e.g., 10-15 cm) from the front end or replace the column entirely.

  • Incorrect Temperatures:

    • Injector Temperature Too Low: The injector may not be hot enough to efficiently vaporize less volatile phthalates, leading to poor transfer to the column.[11] Try increasing the injector temperature in 10-20°C increments.[11]

    • Cold Spots: A cold spot between the GC column and the MS transfer line can cause peak broadening or loss. Ensure the transfer line temperature is set appropriately (e.g., 280-300°C).[11]

  • Analyte Degradation: Ensure the stability of your standards and samples.[13] Phthalates can degrade over time, especially if exposed to light or high temperatures. Store standards in amber vials at recommended temperatures.[13]

The logical flow for diagnosing this issue is outlined in the diagram below.

G start Poor Peak Shape or Peak Disappearance check_is Is Internal Standard (IS) Peak Also Affected? start->check_is system_issue System-Level Problem (e.g., Leak, Syringe Clog, No Carrier Gas) check_is->system_issue Yes analyte_issue Analyte-Specific Problem check_is->analyte_issue No system_sol Action: Check for leaks, inspect syringe, verify gas flow. system_issue->system_sol check_temps Are GC Temps Correct? (Inlet, Transfer Line) analyte_issue->check_temps temp_no Action: Increase injector temp. Check for cold spots. check_temps->temp_no No check_active Check for Active Sites in Liner/Column check_temps->check_active Yes active_sol Action: Use deactivated liner. Clip or replace column. check_active->active_sol

Troubleshooting workflow for phthalate peak shape issues.

Data & Protocols

Table 1: Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on manufacturer, batch, and the specific solvent used.

Contamination SourcePhthalate DetectedReported Leaching Amount (µg/cm²)Reference
Pipette Tips (Plastic)DEHP0.36[2][14]
DINP0.86[2][14]
Filter Holder (PTFE)DBP2.49[2][14]
Filter Holder (Cellulose Acetate)DMP5.85[2][14]
Parafilm®DEHP0.50[2][14]
Table 2: Typical GC-MS Method Validation Parameters

This table shows typical performance data from validated GC-MS methods for phthalate analysis. Using a deuterated internal standard is highly recommended to correct for variations during sample preparation and analysis.[15]

ParameterTypical Acceptance CriteriaReference
Linearity (R²)> 0.995[15]
Accuracy (% Recovery)90.0% – 110.0%[15]
Precision (RSDr %)< 10%[15]
Limit of Detection (LOD)Analyte & Matrix Dependent[6]
Limit of Quantitation (LOQ)Analyte & Matrix Dependent[6]

Note: LOD and LOQ for ubiquitous phthalates like DEHP and DBP are often limited by the blank levels rather than instrument sensitivity.[6]

Example Experimental Protocol: Phthalate Extraction from Aqueous Samples

This protocol provides a general methodology for liquid-liquid extraction (LLE) of phthalates from a water-based sample for GC-MS analysis.

Materials:

  • Glassware: Separatory funnel, beakers, vials (all pre-cleaned by baking at 400-550°C or rinsing with acetone and hexane).[3]

  • Solvents: Pesticide-grade or equivalent high-purity hexane (B92381) and acetone.[3]

  • Internal Standard (IS) Solution: A deuterated phthalate standard (e.g., DBP-d4) in a suitable solvent.

  • Sample: 100 mL of aqueous sample in a pre-cleaned glass container.

Procedure:

  • Spiking: Spike the 100 mL aqueous sample with a known amount of the internal standard solution.

  • First Extraction:

    • Transfer the spiked sample to a 250 mL separatory funnel.

    • Add 10 mL of hexane.[15]

    • Shake vigorously for 2-3 minutes, ensuring to vent pressure periodically.[15]

    • Allow the layers to fully separate.

  • Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic (hexane) layer into a clean glass flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 10 mL portions of hexane.[15] Combine all hexane extracts.

  • Drying & Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate (B86663) (pre-cleaned by baking to remove phthalates).[4] If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis by GC-MS.

GC-MS Conditions (General Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Inlet: 280 °C, Splitless mode.[8]

  • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 230°C, then ramp at 25°C/min to 300°C (hold 5 min).[15]

  • MS Source: 250°C, Electron Impact (EI) at 70 eV.[15]

  • Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity and selectivity.[8] A common quantifier ion for many phthalates is m/z 149.[7]

References

Technical Support Center: Synthesis and Purification of Ethylene Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized ethylene (B1197577) phthalate (B1215562).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing ethylene phthalate?

A1: this compound is synthesized through the esterification of phthalic anhydride (B1165640) with ethylene glycol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the reactants.[1][2] The process is a reversible reaction where water is produced as a byproduct.[3][4]

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (phthalic anhydride and ethylene glycol), the intermediate half-ester, residual acid catalyst, and byproducts such as higher molecular weight oligomers or polymers.[1] Additionally, side reactions can lead to the formation of other compounds that reduce the purity of the final product.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, it is crucial to control the reaction conditions. Using an appropriate molar ratio of reactants can drive the reaction towards the desired product.[4] Controlling the reaction temperature and time is also important to prevent the formation of high-molecular-weight polymers.[1] Efficient removal of water as it is formed can also shift the equilibrium towards the formation of the desired ester.[4]

Q4: What are the recommended methods for purifying crude this compound?

A4: Several methods can be employed to purify this compound. These include:

  • Washing: The crude product can be washed with an alkaline solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to neutralize and remove the acid catalyst and any unreacted phthalic acid.[1] This is typically followed by washing with water to remove any remaining salts and water-soluble impurities.

  • Recrystallization: This is a common technique to purify solid organic compounds. An appropriate solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[6] It is effective for removing impurities with different polarities from the desired product.

  • Distillation: If the product is a liquid, fractional distillation under vacuum can be used to separate it from less volatile or non-volatile impurities.[7]

Q5: How can I assess the purity of my synthesized this compound?

A5: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing phthalates and can be used to quantify the purity and identify impurities.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify functional groups of the synthesized product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield of this compound The esterification reaction is reversible and may not have gone to completion.[3][4]To drive the reaction forward, use a Dean-Stark apparatus to remove water as it forms.[4] Alternatively, use an excess of one of the reactants (typically the less expensive one, ethylene glycol).[4]
Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature and for a sufficient duration as specified in the protocol.
Loss of product during workup and purification steps.Handle the product carefully during transfers. When performing extractions, ensure complete phase separation to avoid loss of product in the aqueous layer. During recrystallization, avoid using an excessive amount of solvent.
Product is a viscous oil or semi-solid instead of a crystalline solid Presence of impurities, such as unreacted starting materials or oligomeric byproducts, which can lower the melting point and inhibit crystallization.[1]Purify the product using column chromatography to separate the desired this compound from impurities.[6] Alternatively, attempt recrystallization from a different solvent system.
Product is discolored (e.g., yellow or brown) The reaction temperature was too high, leading to decomposition or side reactions.Carefully control the reaction temperature using a temperature-controlled heating mantle and monitor it closely.
Presence of impurities from starting materials or catalyst.Ensure the use of high-purity starting materials and catalyst. The color may be removed by treating the solution with activated carbon before the final filtration in recrystallization.
Difficulty in removing the acid catalyst Inadequate washing or neutralization.Increase the number of washes with the alkaline solution. Check the pH of the aqueous layer after the final wash to ensure it is neutral.
The catalyst is entrapped within the solid product.Dissolve the crude product in an appropriate organic solvent before washing to ensure better contact with the neutralizing solution.
Poor recovery after recrystallization The chosen solvent is not ideal; the product may be too soluble in the cold solvent.[5]Test different solvents or solvent mixtures to find one where the product has high solubility when hot and low solubility when cold.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the solid.
Cooling was too rapid, leading to the formation of very small crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.

Quantitative Data on Purification Methods

The following table provides illustrative data on the purity of this compound that can be achieved with different purification methods. The values are representative of typical laboratory outcomes.

Purification Method Purity of Crude Product (%) Purity after Purification (%) Typical Recovery Rate (%)
Washing with NaHCO₃ solution 8590-9590-95
Recrystallization 85>9870-85
Column Chromatography 85>9960-80

Experimental Protocols

Protocol 1: Washing Procedure for Crude this compound
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with deionized water (2-3 times).

  • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the washed this compound.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable recrystallization solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and water).

  • Heat the flask on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Prepare the column: Pack a glass column with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[6]

  • Load the sample: Dissolve the crude this compound in a minimum amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elute the column: Pass a solvent or a mixture of solvents (the eluent) through the column. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions: Collect the eluent in small fractions as it comes off the column.

  • Analyze the fractions: Analyze the collected fractions using Thin Layer Chromatography (TTC) to identify which fractions contain the pure this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Phthalic Anhydride + Ethylene Glycol reaction Esterification Reaction (Heating) reactants->reaction catalyst Acid Catalyst catalyst->reaction crude_product Crude this compound reaction->crude_product washing Washing (Neutralization & Water Wash) crude_product->washing recrystallization Recrystallization washing->recrystallization column_chromatography Column Chromatography washing->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity & Structural Analysis (HPLC, GC-MS, NMR) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Purity of this compound check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm byproducts Side Products / Oligomers? check_impurities->byproducts catalyst_residue Residual Catalyst? check_impurities->catalyst_residue optimize_reaction Optimize Reaction Conditions: - Adjust Stoichiometry - Remove Water (Dean-Stark) - Control Temperature unreacted_sm->optimize_reaction Yes recrystallization Optimize Recrystallization: - Screen Solvents - Slow Cooling unreacted_sm->recrystallization Minor amounts byproducts->optimize_reaction Yes chromatography Perform Column Chromatography byproducts->chromatography If optimization fails washing Improve Washing Protocol: - More Washes - Check pH catalyst_residue->washing Yes

References

Addressing degradation of ethylene phthalate during thermal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal analysis of ethylene (B1197577) phthalate-based materials, such as polyethylene (B3416737) terephthalate (B1205515) (PET).

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of ethylene phthalate (B1215562).

Question: My thermal analysis results for ethylene phthalate show unexpected weight loss at lower than expected temperatures. What could be the cause?

Answer: Unexpected weight loss at lower temperatures during the thermal analysis of this compound can be attributed to several factors:

  • Presence of Moisture or Volatiles: Residual moisture, solvents, or other volatile components can evaporate at lower temperatures, leading to an initial weight loss that is not related to the degradation of the polymer itself.

  • Low Molecular Weight Polymer: Polymers with a lower molecular weight generally exhibit lower thermal stability and will start to degrade at lower temperatures.[1]

  • Presence of Impurities or Catalysts: Residual catalysts from the polymerization process or other impurities can act as catalysts for thermal degradation, lowering the decomposition temperature.[1]

  • Oxidative Degradation: If the analysis is not performed under an inert atmosphere (e.g., nitrogen), the presence of oxygen can accelerate the degradation process, causing weight loss to begin at lower temperatures.[2]

  • Plasticizers: The presence of plasticizers can lower the thermal stability of the polymer by increasing the mobility of the polymer chains.[1]

To troubleshoot this issue, it is recommended to pre-dry the sample and ensure the analysis is conducted under a high-purity inert gas.

Question: The degradation profile of my this compound sample shows multiple overlapping peaks in the TGA/DTG curve. How can I interpret this?

Answer: Multiple overlapping peaks in the thermogravimetric analysis (TGA) or derivative thermogravimetry (DTG) curve of this compound suggest a complex degradation process with multiple stages. The thermal degradation of PET can occur in four stages, corresponding to the loss of different fragments of the polymer structure.[3] These stages can include the initial loss of CO2 and CO, followed by the release of C2H6O2, C2H4O, and C4O2, and finally, RCO-OR fragments.[3]

The presence of additives, fillers, or blends with other polymers can also lead to a multi-step degradation profile. To better resolve and identify the components contributing to each degradation step, consider using techniques like evolved gas analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the gases released at each stage.

Question: I am observing inconsistent melting temperatures (Tm) for my this compound samples in DSC analysis. What could be the reason?

Answer: Inconsistent melting temperatures in Differential Scanning Calorimetry (DSC) analysis of this compound can be caused by variations in the sample's thermal history, crystallinity, and the presence of comonomers. The thermal history, including previous processing conditions and storage, can affect the crystalline structure of the polymer.[4]

To ensure consistent results, it is advisable to perform a heat-cool-heat cycle in the DSC. The first heating scan erases the previous thermal history. The sample is then cooled at a controlled rate to allow for recrystallization, and the second heating scan provides a more reproducible melting temperature.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal analysis of this compound.

What is the typical thermal degradation temperature of polyethylene terephthalate (PET)?

The thermal degradation of polyethylene terephthalate typically begins to occur at temperatures above its melting point. The onset temperature for significant weight loss is generally observed in the range of 312°C to 388°C, depending on the heating rate.[3] The maximum rate of mass loss for PET is observed at approximately 441°C.[5]

What are the primary degradation products of this compound during thermal analysis?

The thermal degradation of this compound is a random chain-scission process that results in the formation of one carboxyl group per split.[2] Common volatile products evolved during thermal degradation in a nitrogen atmosphere include carbon dioxide, carbon monoxide, acetaldehyde, and benzoic acid.[2][6][7] At higher temperatures, a wider range of products can be formed.[8]

How can I minimize degradation during the thermal analysis of this compound?

To minimize the thermal degradation of this compound during analysis, consider the following strategies:

  • Use an Inert Atmosphere: Conducting the analysis under an inert gas like nitrogen helps to prevent oxidative degradation.[1][9]

  • Optimize Heating Rate: The heating rate can influence the degradation profile. Higher heating rates can shift the degradation to higher temperatures.[3]

  • Use Stabilizers: The incorporation of thermal and oxidative stabilizers can help to inhibit degradation reactions.[1][10]

  • Reactive Pyrolysis: For techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), using a reactive agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can suppress conventional thermal decomposition and instead produce methylated derivatives of the constituent monomers, simplifying the analysis.[6][11]

Which thermal analysis technique is best suited for studying the degradation of this compound?

The choice of thermal analysis technique depends on the specific information required:

  • Thermogravimetric Analysis (TGA): Ideal for determining the thermal stability and degradation profile by measuring weight loss as a function of temperature.[12]

  • Differential Scanning Calorimetry (DSC): Used to determine melting temperature, glass transition temperature, and crystallinity, which can be affected by degradation.[12]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A powerful technique for identifying the specific volatile and semi-volatile products formed during thermal degradation.[6]

  • Evolved Gas Analysis (EGA): Often coupled with TGA, EGA-MS can provide real-time information about the gases evolved during degradation.[6]

Data Presentation

Table 1: Thermal Degradation Onset and Peak Temperatures of PET at Different Heating Rates

Heating Rate (°C/min)Onset Temperature (°C)Final Temperature (°C)
10312>72% residual mass
20330>73% residual mass
30388>78% residual mass

Source:[3]

Table 2: Activation Energy for Thermal Degradation of Virgin and Recycled PET

MaterialActivation Energy (kJ/mol) at 5% conversion
Virgin PET210.6
Recycled PET (rPET)213.9

Source:[13]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound

  • Objective: To determine the thermal stability and degradation profile of this compound.

  • Instrumentation: TA Instruments Discovery TGA 5500 or similar.[13]

  • Sample Preparation: Weigh 7 mg (± 1 mg) of the sample into a platinum pan.[13]

  • Experimental Conditions:

    • Purge Gas: Nitrogen.[13]

    • Heating Program: Ramp from room temperature to 800°C at a heating rate of 10°C/min.[13][14] Other heating rates such as 1, 2, 5, and 20°C/min can also be used for kinetic studies.[13]

  • Data Analysis: Determine the onset of degradation and the temperature of maximum weight loss from the TGA and DTG curves.

2. Differential Scanning Calorimetry (DSC) of this compound

  • Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of this compound.

  • Instrumentation: DSC 1 (Mettler Toledo) or similar.[4]

  • Sample Preparation: Prepare a sample weighing between 5 and 15 mg. Ensure the sample has a flat surface for good contact with the crucible.[4][15]

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 35 mL/min.[15]

    • Heating Program:

      • Equilibrate at 50°C.[15]

      • Ramp up to 300°C at a rate of 5°C/min.[15]

  • Data Analysis: Analyze the heat flow versus temperature curve to identify the Tg, Tc, and Tm.

3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of this compound

  • Objective: To identify the degradation products of this compound.

  • Instrumentation: Multi-shot micro-furnace pyrolyzer coupled to a GC/MS system.[16]

  • Sample Preparation: Dissolve 0.5 mg of the sample in 1 mL of dichloromethane. Add 10 µL of the solution into an eco cup and evaporate to dryness.[6]

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600°C.[6]

  • GC/MS Conditions:

    • Injection Port Temperature: 300°C.[16]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[16]

    • Oven Program: Start at 40°C (hold for 2 min), then ramp to 320°C at 20°C/min (hold for 14 min).[16]

    • MS Ion Source Temperature: 250°C.[16]

    • Mass Range: 40 to 600 m/z.[16]

  • Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a library database.

Mandatory Visualization

experimental_workflow cluster_start Start: Thermal Analysis of this compound cluster_characterization Initial Characterization cluster_evaluation Problem Evaluation cluster_troubleshooting Troubleshooting & Advanced Analysis cluster_solution Solution start Sample with Suspected Thermal Degradation tga Perform TGA Analysis start->tga dsc Perform DSC Analysis start->dsc eval_tga Unexpected Weight Loss or Multi-step Degradation? tga->eval_tga eval_dsc Inconsistent Tm or Tg? dsc->eval_dsc ts_tga Check for Moisture/Volatiles Run under Inert Atmosphere Consider Py-GC/MS or EGA-MS eval_tga->ts_tga Yes solution Optimized Analytical Protocol and Accurate Data Interpretation eval_tga->solution No ts_dsc Perform Heat-Cool-Heat Cycle Check for Comonomers eval_dsc->ts_dsc Yes eval_dsc->solution No ts_tga->solution ts_dsc->solution degradation_pathway cluster_polymer Polymer Structure cluster_conditions Degradation Conditions cluster_process Degradation Process cluster_products Degradation Products pet Poly(ethylene terephthalate) (PET) scission Random Chain Scission pet->scission heat High Temperature heat->scission oxygen Oxygen (Oxidative) oxygen->scission accelerates water Water (Hydrolysis) water->scission accelerates carboxyl Carboxyl Groups scission->carboxyl co2_co CO2, CO scission->co2_co volatiles Other Volatiles (e.g., Benzoic Acid, Acetaldehyde) scission->volatiles

References

Overcoming challenges in ethylene phthalate detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylene (B1197577) phthalate (B1215562) and other phthalate esters. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in detecting these compounds in complex matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying ethylene phthalate in complex matrices like plasma or pharmaceutical formulations?

The accurate quantification of phthalates is primarily challenged by three factors:

  • Widespread Background Contamination: Phthalates are ubiquitous plasticizers found in many laboratory consumables, solvents, and even in the air, leading to high background signals and false positives.[1][2][3][4]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing ion suppression or enhancement in LC-MS or co-eluting interferences in GC-MS, which affects accuracy and precision.[5][6]

  • Analyte Loss during Sample Preparation: Phthalates can be lost during multi-step sample preparation procedures due to adsorption onto surfaces or incomplete extraction, leading to poor recovery.

Q2: What are the most common sources of laboratory contamination for phthalate analysis?

Phthalate contamination can be introduced at nearly any stage of the analytical process.[7] Common sources include:

  • Laboratory Consumables: Plastic items are a primary source. Significant leaching has been observed from pipette tips, plastic syringes, filter holders (PTFE, cellulose (B213188) acetate), sample vials, and caps.[8][9][10][11] Parafilm® is also a known source of DEHP.[8][9][10]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3][7] It is crucial to test each new bottle and lot.

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings that contain these compounds.[7]

  • Analytical Instruments: Components within GC or HPLC systems, such as tubing (especially PVC), solvent frits, and septa, can leach phthalates.[1][7]

  • Laboratory Environment: Phthalates are semi-volatile and are present in lab air and dust, originating from flooring, paint, cables, and other building materials.[1][7]

Q3: Which analytical technique is better for phthalate analysis: GC-MS or LC-MS?

Both GC-MS and LC-MS are powerful techniques for phthalate analysis, and the choice depends on the specific application.

  • GC-MS is a simple, fast, and robust technique that is widely used.[12] It provides excellent separation for many phthalates and is less susceptible to matrix-induced ion suppression than LC-MS.[12][13] However, structural similarities among some phthalates can lead to co-elution and a shared base peak ion (m/z 149), making identification challenging without good chromatographic resolution.[12]

  • LC-MS/MS can offer higher sensitivity, with detection limits as low as 1 ppb or less.[14] It is particularly useful for analyzing thermally labile phthalates or for methods that require no derivatization. However, it is more prone to matrix effects like ion suppression.[6][13]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: High Phthalate Levels Detected in Blank Samples

High background contamination is the most common issue in phthalate analysis. A systematic approach is required to identify and eliminate the source.

Troubleshooting Steps:

  • Isolate the Source: Begin by running a "system blank" (instrument only, no sample preparation) by injecting a clean, trusted solvent. If the blank is clean, the contamination is coming from the sample preparation stage. If the system blank is contaminated, the issue lies within the instrument or the solvent itself.

  • Check Solvents: Test all solvents and reagents used in the procedure individually. Use solvents packaged in glass bottles and rinse all glassware meticulously with a high-purity solvent known to be phthalate-free.[15]

  • Evaluate Consumables: Systematically replace plastic consumables with glass or stainless steel alternatives where possible.[16] Test for leaching from items like pipette tips, filters, and vials by soaking them in a clean solvent and analyzing the solvent.

  • Clean the Instrument: If the instrument is the source, clean the GC injector port and liner, bake out the column, and replace septa and tubing.[7] For LC systems, flush the system with a series of strong solvents.

Troubleshooting Logic for Contamination

G Start High Phthalate in Blank? Prep_Blank Prepare 'Prep Blank' (all steps, no sample) Start->Prep_Blank Analyze_Prep Analyze Prep Blank Prep_Blank->Analyze_Prep Solvent_Blank Inject 'Solvent Blank' (final solvent only) Analyze_Solvent Analyze Solvent Blank Solvent_Blank->Analyze_Solvent Analyze_Prep->Solvent_Blank Clean Source_Prep Source is in Sample Preparation Analyze_Prep->Source_Prep Contaminated Source_System Source is in GC/LC System or Solvent Analyze_Solvent->Source_System Contaminated Resolved Contamination Resolved Analyze_Solvent->Resolved Clean Test_Consumables Systematically test consumables (vials, tips, filters, glassware) Source_Prep->Test_Consumables Clean_System Clean instrument (injector, column) and test new solvent Source_System->Clean_System Test_Consumables->Resolved Clean_System->Resolved

Caption: A decision tree for troubleshooting phthalate contamination sources.

Problem 2: Low or Inconsistent Analyte Recovery

Poor recovery can result from inefficient extraction, analyte degradation, or matrix effects.

Troubleshooting Steps:

  • Optimize Extraction Method: The choice of extraction technique is critical. Solid-Phase Extraction (SPE) often provides cleaner extracts and better reproducibility compared to Liquid-Liquid Extraction (LLE).[17] Ensure the SPE sorbent chemistry is appropriate for the target phthalates.[18] For solid samples, techniques like QuEChERS may be effective.[16]

  • Check pH and Solvent Polarity: Ensure the pH of the sample and the polarity of the extraction and elution solvents are optimized for this compound.

  • Use an Internal Standard: Incorporate an isotope-labeled internal standard for this compound. This is the most effective way to correct for recovery losses and matrix effects during sample preparation and analysis.

  • Evaluate Matrix Effects: If recovery is still low, matrix effects may be the cause. Prepare matrix-matched calibration standards by spiking a known amount of analyte into a blank matrix sample. If the slope of the matrix-matched curve is significantly different from the solvent-based curve, matrix effects are present.[5]

Workflow for Addressing Matrix Effects

G Start Suspected Matrix Effects? Compare_Slopes Compare Slopes: Solvent vs. Matrix-Matched Calibration Curves Start->Compare_Slopes Slopes_Different Slopes Significantly Different? Compare_Slopes->Slopes_Different No_Effect Matrix Effect is Minimal Slopes_Different->No_Effect No Yes_Effect Matrix Effect Confirmed Slopes_Different->Yes_Effect Yes Mitigation Implement Mitigation Strategy Yes_Effect->Mitigation Option1 1. Improve Sample Cleanup (e.g., change SPE sorbent) Mitigation->Option1 Option2 2. Use Matrix-Matched Calibrants for Quantification Mitigation->Option2 Option3 3. Use Isotope-Labeled Internal Standard Mitigation->Option3 Resolved Accurate Quantification Achieved Option1->Resolved Option2->Resolved Option3->Resolved G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (& Complex Matrix) Homogenize 2. Homogenization & Internal Std Spike Sample->Homogenize Extract 3. Extraction (SPE or LLE) Homogenize->Extract Concentrate 4. Concentration & Solvent Exchange Extract->Concentrate GCMS 5. GC-MS or LC-MS/MS Analysis Concentrate->GCMS Data 6. Data Processing & Quantification GCMS->Data Report 7. Reporting & Validation Data->Report

References

Technical Support Center: Method Refinement for Ethylene Phthalate Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for analyzing ethylene (B1197577) phthalates in environmental samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to analysis.

Question: I am observing significant background levels of phthalates in my procedural blanks. What are the common sources of this contamination and how can I minimize them?

Answer:

Phthalate (B1215562) contamination is a pervasive issue in trace analysis due to their ubiquitous presence as plasticizers.[1][2] Common sources of contamination in a laboratory setting include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1]

  • Laboratory Consumables: Plastic items are a primary source of phthalate leaching. This includes pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][3] Parafilm has also been identified as a source of DEHP.[3]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings containing phthalates.[1]

  • Laboratory Equipment: Tubing, particularly PVC, and solvent frits used in HPLC systems can leach phthalates.[1][4]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and building materials.[1] This airborne contamination can settle on surfaces and enter samples.[1]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[1]

To minimize background contamination, a systematic approach is necessary. The following diagram illustrates a workflow for troubleshooting high phthalate background.

cluster_0 Troubleshooting High Phthalate Background High_Background High Phthalate Background Detected in Blank Analyze_Blank Analyze Procedural Blank High_Background->Analyze_Blank Start Identify_Source Systematically Isolate Contamination Source Analyze_Blank->Identify_Source Test_Solvents Test Solvents and Reagents Identify_Source->Test_Solvents Isolate Test_Consumables Test Lab Consumables (vials, pipette tips, etc.) Identify_Source->Test_Consumables Isolate Check_Glassware Evaluate Glassware Cleaning Protocol Identify_Source->Check_Glassware Isolate Check_Air Assess Airborne Contamination Identify_Source->Check_Air Isolate Implement_Changes Implement Corrective Actions Test_Solvents->Implement_Changes Test_Consumables->Implement_Changes Check_Glassware->Implement_Changes Check_Air->Implement_Changes Reanalyze_Blank Re-analyze Procedural Blank Implement_Changes->Reanalyze_Blank Reanalyze_Blank->Identify_Source Still High Contamination_Resolved Contamination Resolved Reanalyze_Blank->Contamination_Resolved Below LOQ

Caption: Systematic workflow for troubleshooting high phthalate background.

Question: My phthalate peaks have disappeared or are significantly reduced in intensity. How can I troubleshoot this issue?

Answer:

The disappearance or reduction of phthalate peaks can stem from several issues within the GC-MS system or the sample preparation process.[2] A logical troubleshooting workflow can help pinpoint the problem.

cluster_1 Troubleshooting Phthalate Peak Disappearance Peak_Disappearance Phthalate Peak Disappearance Observed System_Check Is the entire system affected? (e.g., no internal standard peak) Peak_Disappearance->System_Check Analyte_Specific Analyte-Specific or Sporadic Issue System_Check->Analyte_Specific No System_Failure System-Level Failure System_Check->System_Failure Yes Check_Injection Check Syringe and Injection Analyte_Specific->Check_Injection Check_Sample_Prep Review Sample Preparation Analyte_Specific->Check_Sample_Prep Check_MS_Detector Check MS Detector Status System_Failure->Check_MS_Detector Check_GC_Inlet Inspect GC Inlet Check_Injection->Check_GC_Inlet Check_Sample_Prep->Check_GC_Inlet Check_GC_Column Evaluate GC Column Check_GC_Inlet->Check_GC_Column Issue_Resolved Issue Resolved Check_GC_Column->Issue_Resolved Problem Found & Fixed Check_MS_Detector->Issue_Resolved Problem Found & Fixed

Caption: Workflow for troubleshooting the disappearance of phthalate peaks.

Key areas to investigate include:

  • GC Inlet: A contaminated or active inlet liner can lead to the loss of analytes. Cleaning or replacing the liner is a crucial step.[1]

  • GC Column: Column degradation or contamination can cause peak tailing, broadening, or complete loss of signal. Baking out the column at a high temperature, as recommended by the manufacturer, can help remove contaminants.[1]

  • Sample Preparation: Inefficient extraction or analyte degradation during sample preparation can lead to low or no recovery.

  • MS Detector: Ensure the mass spectrometer is tuned and operating correctly. A burnt-out filament or incorrect MS parameters in Selected Ion Monitoring (SIM) mode can result in no detectable peak.[2]

Frequently Asked Questions (FAQs)

General Contamination

  • Q1: What are the most common sources of phthalate contamination in a laboratory?

    • A1: The most common sources are plastic lab consumables (pipette tips, vials, tubing), solvents, reagents, and even the laboratory air.[2] Phthalates are ubiquitous as plasticizers and can easily leach into samples and solvents.[4]

  • Q2: I am observing ghost peaks in my chromatogram. Could these be phthalates?

    • A2: Yes, ghost peaks that appear consistently in blanks and samples are often indicative of phthalate contamination.[1] Being semi-volatile, phthalates can accumulate in the GC injector port and be released slowly in subsequent runs.[1]

Sample Preparation

  • Q3: What is the best way to clean glassware to avoid phthalate contamination?

    • A3: A rigorous cleaning protocol is essential. This typically involves washing with a laboratory-grade, phosphate-free detergent, followed by multiple rinses with tap and deionized water.[1] A final rinse with a high-purity solvent like acetone or hexane (B92381) is recommended.[1] After cleaning, glassware should be dried in an oven at a high temperature and stored covered with pre-cleaned aluminum foil.[1]

  • Q4: My blanks are clean, but my environmental samples show unexpectedly high levels of phthalates. What could be the issue?

    • A4: If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] It is also possible that there is carryover from a previously injected, highly concentrated sample.[1]

Instrumental Analysis

  • Q5: Why is Selected Ion Monitoring (SIM) mode recommended for phthalate analysis by GC-MS?

    • A5: SIM mode significantly increases sensitivity and selectivity compared to full-scan mode.[2] In SIM, the mass spectrometer monitors only a few specific ions characteristic of your target phthalates, which reduces background noise and improves detection limits.[2][5]

  • Q6: Many phthalates share a common base peak ion at m/z 149. How does this affect analysis?

    • A6: The common m/z 149 fragment can make the identification and quantification of coeluting phthalates challenging.[5][6] Therefore, good chromatographic separation is crucial.[5] Choosing an appropriate GC column and optimizing the temperature program are key to resolving different phthalate species.[5]

Data Presentation

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)Reference
Plastic SyringesDMP, DBP, DEHPNot Quantified[3]
Pipette TipsDEHP0.36[3][7][8]
DINP0.86[3][7][8]
Plastic Filter Holders (PTFE)DBP2.49[3][7][8]
Plastic Filter Holders (Regenerated Cellulose)DBP0.61[3][7][8]
Plastic Filter Holders (Cellulose Acetate)DMP5.85[3][7][8]
Parafilm®DEHP0.50[3][7][8]

Experimental Protocols

Methodology for Ultrasonic-Assisted Extraction (UAE) of Phthalates from Soil Samples

This protocol provides a general procedure for the extraction of phthalates from soil. Optimization may be required based on soil type and specific target analytes.

  • Sample Preparation:

    • Air-dry the soil sample in a clean, well-ventilated area, shielded from potential contamination sources, until a constant weight is achieved.[9]

    • Sieve the dried soil through a 2 mm stainless steel sieve to remove large debris and homogenize the sample.[9]

    • Store the prepared sample in a clean glass container with a PTFE-lined cap at 4°C until extraction.[9]

  • Extraction:

    • Weigh 5-10 g of the prepared soil sample into a glass centrifuge tube.[9]

    • For quality control, spike the sample with a known amount of a phthalate standard solution (matrix spike/matrix spike duplicate).[9]

    • Add 20 mL of a suitable extraction solvent (e.g., a 1:1 mixture of acetone and hexane).

    • Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.[9]

    • Centrifuge the sample at approximately 2,500 rpm for 10 minutes to separate the soil from the solvent extract.[9]

    • Carefully decant the supernatant into a clean collection flask.[9]

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.[9]

  • Cleanup (if necessary):

    • The combined extract may require cleanup to remove interfering compounds from the complex soil matrix.[9] This can be achieved using solid-phase extraction (SPE) with a sorbent such as Florisil.[10]

  • Concentration and Analysis:

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.[9]

    • Analyze the final extract by GC-MS.[9]

Methodology for Solid-Phase Extraction (SPE) of Phthalates from Water Samples

This protocol outlines a general procedure for the extraction and pre-concentration of phthalates from water samples.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol (B129727) through it, followed by 5 mL of deionized water.[11] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100 mL), spiked with a standard solution for recovery assessment, through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[11]

  • Elution:

    • After loading the entire sample, dry the cartridge under vacuum.

    • Elute the retained phthalates with a small volume of an appropriate organic solvent, such as ethyl acetate.[11]

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1.0 mL.

    • Analyze the concentrated extract by GC-MS.

References

Enhancing the yield of ethylene phthalate in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Ethylene (B1197577) Phthalate (B1215562) Yield

Welcome to the technical support center for the synthesis of ethylene phthalate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common method for synthesizing this compound is through the esterification reaction of ethylene glycol with phthalic acid or its anhydride (B1165640).[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants to drive the reaction towards completion.[1][3]

Q2: What fundamental factors influence the yield of this compound? A2: Several key factors can significantly impact the final yield. These include the molar ratio of reactants, the choice and concentration of the catalyst, reaction temperature, reaction time, and, most critically, the effective removal of water, which is a byproduct of the esterification.[3][4]

Q3: Why is water removal so critical in this synthesis? A3: The esterification of ethylene glycol and phthalic anhydride is a reversible equilibrium reaction.[5] Water is produced as a byproduct, and its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the yield of the desired this compound ester.[4][5] Therefore, continuous removal of water is one of the most effective strategies to maximize the yield.[3]

Q4: What are the common catalysts used for this reaction? A4: Strong mineral acids like sulfuric acid, hydrochloric acid, or phosphoric acid are frequently used as esterification catalysts.[1] In some industrial processes, metal-based catalysts may also be employed.[6] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid (or its anhydride), making it more electrophilic and susceptible to nucleophilic attack by the alcohol (ethylene glycol), thus accelerating the reaction.

Q5: Can side reactions occur, and how do they affect the product? A5: Yes, side reactions can lower the yield and introduce impurities. A notable side reaction is the formation of diethylene glycol (DEG) from the dehydration of ethylene glycol, especially at high temperatures.[7] This DEG can then be incorporated into the ester chain, creating unwanted byproducts that can affect the final product's physical properties.[7] Other side reactions may include the formation of ethers from the alcohol, particularly at high temperatures with a strong acid catalyst.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted starting materials. What are the likely causes? A: Several factors can lead to low conversion:

  • Equilibrium Limitations: As a reversible reaction, the presence of the water byproduct may have stalled the reaction by shifting the equilibrium towards the starting materials.[5]

  • Insufficient Catalyst: An inadequate amount or inactive (e.g., old or hydrated) acid catalyst will result in a slow or incomplete reaction.[3][5]

  • Presence of Water: Any moisture in the reactants (ethylene glycol, phthalic anhydride) or glassware at the start will inhibit the forward reaction. It is crucial to use anhydrous reagents and properly dried glassware.[3]

  • Suboptimal Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for the reaction to proceed at a reasonable rate.[3]

  • Short Reaction Time: The reaction may not have been allowed to run long enough to reach completion or equilibrium.[5]

Q: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it? A: To drive the equilibrium towards product formation, consider these strategies:

  • Use an Excess of One Reactant: Employing a large excess of ethylene glycol can help shift the equilibrium towards the ester product.[3]

  • Azeotropic Removal of Water: Use a Dean-Stark apparatus with an appropriate solvent (e.g., toluene (B28343) or benzol) to azeotropically remove water as it is formed during the reaction.[1][3] This is a highly effective method for maximizing yield.

  • Use a Drying Agent: Adding a drying agent like molecular sieves to the reaction mixture can also sequester the water byproduct.[3]

Issue 2: Product is Impure

Q: My final product has a broad melting point or shows extra peaks in spectroscopic analysis (NMR, GC-MS). What are the likely impurities? A: Impurities can stem from several sources:

  • Residual Starting Materials: Unreacted phthalic anhydride or ethylene glycol are common impurities.[5]

  • Byproducts: Side reactions can generate impurities, such as esters containing diethylene glycol (DEG).[7]

  • Catalyst Residue: The acid catalyst may remain in the crude product.

  • Solvent Residue: Solvents used in the reaction or workup may not have been fully removed.

Q: How can I effectively purify my this compound product? A: A standard purification procedure involves:

  • Neutralization: After the reaction, cool the mixture and wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst. Follow this with a brine wash.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate, then filter.[5]

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Purification: Depending on the product's properties, purify further via recrystallization or column chromatography.[5] High-performance liquid chromatography (HPLC) can also be used for analysis and purification.[8]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of esterification reactions, based on general principles.

ParameterConditionExpected Impact on YieldRationale
Reactant Ratio Stoichiometric (1:1)ModerateReaction may be limited by equilibrium.
Excess AlcoholHighShifts equilibrium towards product formation (Le Chatelier's Principle).[3]
Water Removal NoneLow to ModerateEquilibrium is not driven forward; reverse reaction (hydrolysis) occurs.[5]
Dean-Stark ApparatusHighContinuously removes water, effectively driving the reaction to completion.[3]
Catalyst NoneVery LowThe uncatalyzed reaction is extremely slow.
Acid Catalyst (e.g., H₂SO₄)HighIncreases the electrophilicity of the carbonyl carbon, accelerating the reaction rate.
Temperature LowLowThe reaction rate is too slow to achieve a high yield in a reasonable timeframe.[3]
Optimal (Reflux)HighProvides sufficient energy to overcome the activation energy barrier without causing significant decomposition or side reactions.
Very HighDecreasedMay promote side reactions like the formation of diethylene glycol or decomposition of reactants/products.[3][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification with Azeotropic Water Removal

Materials:

  • Phthalic Anhydride

  • Ethylene Glycol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add phthalic anhydride, a 2- to 3-fold molar excess of ethylene glycol, and toluene (enough to fill the Dean-Stark trap).

  • Catalyst Addition: Carefully add a catalytic amount of p-TsOH or H₂SO₄ (approx. 1-2% of the mass of the limiting reactant).[3]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected.[3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis reagents 1. Combine Reactants (Phthalic Anhydride, Ethylene Glycol, Toluene) catalyst 2. Add Acid Catalyst (p-TsOH or H2SO4) reagents->catalyst reflux 3. Heat to Reflux (Azeotropic Water Removal via Dean-Stark) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool wash 5. Wash with NaHCO3 and Brine cool->wash dry 6. Dry with Na2SO4 wash->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify (Recrystallization / Chromatography) concentrate->purify product Final Product: This compound purify->product analysis Characterization (NMR, IR, MP, GC-MS) product->analysis

Caption: Workflow for synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Ester Yield

G start Low Yield Observed check_water Were anhydrous reagents & glassware used? start->check_water check_equilibrium Was water byproduct actively removed? check_water->check_equilibrium Yes sol_dry Action: Dry all reagents and glassware thoroughly. check_water->sol_dry No check_conditions Were reaction time & temperature sufficient? check_equilibrium->check_conditions Yes sol_remove_water Action: Use Dean-Stark or add molecular sieves. check_equilibrium->sol_remove_water No check_catalyst Was catalyst amount & activity adequate? check_conditions->check_catalyst Yes sol_conditions Action: Increase reaction time or temperature. check_conditions->sol_conditions No sol_catalyst Action: Increase catalyst load or use fresh catalyst. check_catalyst->sol_catalyst No success Yield Improved check_catalyst->success Yes sol_dry->success sol_remove_water->success sol_conditions->success sol_catalyst->success

Caption: Troubleshooting flowchart for low yield in esterification.

References

Strategies to minimize byproduct formation in ethylene phthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylene (B1197577) Phthalate (B1215562) Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of ethylene phthalate and related polyesters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during synthesis, focusing on the formation of specific byproducts.

Issue 1: Diethylene Glycol (DEG) Formation

Q1: What is Diethylene Glycol (DEG) and why is it forming in my reaction?

A1: Diethylene glycol (DEG) is a common byproduct in polyester (B1180765) synthesis that incorporates into the polymer chain, altering its properties.[1] It is primarily formed as a side reaction during the esterification of terephthalic acid with ethylene glycol or the ester interchange of dimethyl terephthalate (B1205515) (DMT) with ethylene glycol.[1][2][3] The reaction involves the combination of an ester and an alcohol to produce an ether and an acid.[1][2] Its formation can negatively impact the thermal stability, light stability, and melting point of the final polymer.[1]

Q2: Which reaction conditions promote the formation of DEG?

A2: Several factors can increase the rate of DEG formation:

  • Temperature: Higher temperatures, particularly during the polycondensation stage (e.g., 270-280°C), significantly accelerate DEG formation.[1][2][3]

  • Catalysts: Certain catalysts are known to promote the formation of ether bonds. For instance, zinc acetate (B1210297) has been shown to produce more ether bonds compared to lead(II) or manganese(II) acetate.[3] Antimony catalysts can also increase DEG formation, particularly during the esterification and prepolycondensation stages.[4]

  • Reaction Time: Longer reaction and polycondensation times lead to a higher concentration of DEG in the final product.[3]

  • Hydroxyl Group Concentration: The rate of DEG formation is directly proportional to the concentration of hydroxyl (-OH) groups and ester groups present in the reaction mixture.[1][2]

Q3: How can I minimize the formation of DEG?

A3: To reduce the amount of DEG, consider the following strategies:

  • Optimize Temperature: Maintain the lowest possible temperature during esterification and polycondensation that still allows for an efficient reaction rate. Degradation of pre-treated PET under milder conditions (e.g., 180°C) has been shown to prevent the dehydration of ethylene glycol, a key step in byproduct formation.[1]

  • Catalyst Selection: Carefully select the catalyst. While many catalysts are necessary for the primary reaction, some, like zinc and antimony compounds, have been shown to increase DEG formation.[3][4] Consider catalysts less prone to promoting the side reaction.

  • Control Reaction Time: Minimize the duration of the high-temperature polycondensation step to what is necessary to achieve the desired molecular weight.

Issue 2: Oligomer Formation

Q1: What are oligomers and why are they a problem?

A1: Oligomers are low-molecular-weight byproducts of polyester synthesis, typically consisting of 2 to 8 monomer units.[5] The most common are cyclic trimers.[5][6] All polyester fibers contain a certain amount of oligomers, often between 1.5% and 3.5% by weight.[7] During subsequent high-temperature processing, such as dyeing, these oligomers can migrate from the interior of the fiber to the surface.[7][8] This migration can cause issues like the formation of powdery deposits, poor color fastness, and buildup on processing machinery.[6][7]

Q2: What factors influence the formation and migration of oligomers?

A2: The formation and migration of oligomers are influenced by:

  • Synthesis Process: The quantity of oligomers is dependent on the amount of low-molecular-weight polyester produced during the initial synthesis.[8]

  • Temperature: High-temperature treatments cause the oligomers to exude from the fiber.[8]

  • pH of Treatment Baths: The pH of processing baths can influence the migration speed of oligomers.[5]

  • Polymer Structure: The molecular weight and melting point of the polymer itself play a role.[5]

Q3: How can I control or remove oligomers?

A3: While oligomer formation is inherent to the process, their impact can be managed:

  • Alkaline Treatment: Dyeing in an alkaline medium (pH 9-9.5) can help reduce oligomer-related problems.[5]

  • Surfactant Use: Applying specific surfactants during reduction clearing can saponify surface oligomers, aiding in their removal.[5]

  • Solvent Extraction: For analytical or small-scale applications, oligomers can be removed via solvent extraction, though this is not always practical for large-scale production.[6]

  • Optimized Synthesis: Fine-tuning the polymerization process to favor higher molecular weight distribution can help minimize the initial concentration of oligomers.

Issue 3: Product Discoloration (Yellowing)

Q1: Why is my final this compound product yellow?

A1: Yellowing in polyesters is typically a result of thermal and thermo-oxidative degradation that occurs during high-temperature melt processing.[9] The presence of oxygen and trace amounts of water (hydrolysis) can induce these degradation reactions. This process can lead to the formation of species like hydroxylated aromatic rings and quinones, which cause discoloration.[9]

Q2: How can I prevent yellowing during synthesis?

A2: To minimize discoloration, implement the following controls:

  • Temperature Management: Avoid excessive temperatures during the melt phase. Operate within the optimal temperature window required for polymerization.

  • Inert Atmosphere: Conduct the synthesis under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent thermo-oxidative reactions.

  • Reactant Purity: Ensure that starting materials, particularly the monomers, are dry and free of impurities that could catalyze degradation reactions.

  • Use of Stabilizers: Incorporate thermal stabilizers or antioxidants into the reaction mixture. These additives can help to mitigate degradation pathways that lead to color formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to byproduct formation.

Table 1: Common Byproducts and Influencing Factors

ByproductTypical ConcentrationKey Formation FactorsReferences
Diethylene Glycol (DEG)VariesHigh Temperature, Reaction Time, Specific Catalysts (e.g., Zn, Sb)[2],[1],[3],[4]
Oligomers (esp. Cyclic Trimers)1.5% - 3.5% (by weight)Inherent to polymerization, High-Temperature Processing (migration)[5],[8],[7]
Color ImpuritiesQualitative (Yellowness Index)High Temperature, Presence of Oxygen, Water (Hydrolysis)[9]

Table 2: Effect of Catalysts on DEG Formation

CatalystEffect on DEG FormationNotesReferences
Zinc AcetateIncreasesFound to produce more ether bonds than Mn(II) or Pb(II) acetate.[3]
Antimony CompoundsIncreasesEffect is notable in both esterification and polycondensation stages.[4]
Sulfuric AcidCatalyst for EsterificationUsed in the general synthesis of phthalate esters.[10],[11],[12]

Experimental Protocols

This section provides a generalized methodology for the synthesis of this compound, highlighting steps critical for minimizing byproduct formation. This protocol should be adapted based on specific laboratory equipment and safety protocols.

Objective: To synthesize this compound via esterification while minimizing the formation of DEG, oligomers, and colored byproducts.

Materials:

  • Phthalic Anhydride (B1165640)

  • Ethylene Glycol (in molar excess)

  • Esterification Catalyst (e.g., sulfuric acid, tin-based catalyst)

  • Nitrogen or Argon gas supply

  • Basic solution for neutralization (e.g., sodium carbonate)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a collection flask (e.g., Dean-Stark apparatus) to remove water.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to remove oxygen and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Charging Reactants: Charge the reactor with phthalic anhydride and a molar excess of ethylene glycol. The excess alcohol helps drive the reaction to completion.

  • Catalyst Addition: Add the selected esterification catalyst. The concentration should be optimized; for example, sulfuric acid can be used at ~0.1-0.5% of the total reactant mass.[12]

  • Esterification Reaction:

    • Begin stirring and slowly heat the mixture. The first stage, formation of the monoester, often proceeds readily.

    • Increase the temperature to the target for diester formation (e.g., 115-150°C), carefully controlling it to avoid excessive heating which promotes side reactions.[10][12]

    • Continuously remove the water produced during the reaction via the condenser to shift the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected or by using analytical techniques like titration to determine the acid number.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to a safe temperature (e.g., 70-75°C).[12]

    • Neutralize the acid catalyst by washing the mixture with a dilute basic solution (e.g., 4% sodium carbonate).[12]

    • Perform a liquid-liquid extraction to separate the this compound product into an organic solvent.

    • Wash the organic layer with water to remove any remaining salts or impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the final product. Further purification can be achieved via vacuum distillation to remove unreacted alcohol and other volatile impurities.

Visualizations

Logical Flow of Byproduct Formation

The following diagram illustrates the relationship between key reaction conditions and the formation of major byproducts.

Byproduct_Formation Figure 1. Key factors influencing byproduct formation in polyester synthesis. Temp High Temperature DEG Diethylene Glycol (DEG) Formation Temp->DEG Increases rate Color Color Formation (Yellowing) Temp->Color Causes degradation Time Long Reaction Time Time->DEG Increases amount Catalyst Catalyst Choice (e.g., Zn, Sb) Catalyst->DEG Promotes reaction Oxygen Presence of O2 / H2O Oxygen->Color Causes oxidation MWD Low Molecular Weight Distribution Oligomers Oligomer Formation MWD->Oligomers Directly related Synthesis_Workflow Figure 2. Experimental workflow highlighting critical control points. Start Reactants: Phthalic Anhydride + Ethylene Glycol Setup Reactor Setup (Purge with N2) Start->Setup Reaction Esterification (Controlled Temp + H2O Removal) Setup->Reaction Workup Workup: Neutralization & Washing Reaction->Workup Reaction Complete Control Critical Control Point: - Temp Management - Inert Atmosphere Control->Reaction Purify Purification: Extraction & Drying Workup->Purify Final Final Product: This compound Purify->Final

References

Optimization of glycolysis conditions for polyethylene terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of PET Glycolysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the optimization of polyethylene (B3416737) terephthalate (B1205515) (PET) glycolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is PET glycolysis and what is its primary product?

A1: PET glycolysis is a chemical recycling method that breaks down PET polymer chains into their constituent monomers or oligomers. The process uses an excess of a glycol, most commonly ethylene (B1197577) glycol (EG), at high temperatures.[1] The primary and desired product of this reaction is bis(2-hydroxyethyl) terephthalate (BHET), which can be purified and used to re-synthesize virgin-quality PET, thus closing the recycling loop.[1][2]

Q2: What are the key parameters to optimize in a PET glycolysis experiment?

A2: The efficiency of PET glycolysis is primarily influenced by four key parameters: reaction temperature, reaction time, the ratio of ethylene glycol (EG) to PET, and the type and concentration of the catalyst.[3] Optimizing these factors is crucial for maximizing PET conversion and the yield of the desired monomer, BHET.[4]

Q3: How do I choose the right catalyst for my experiment?

A3: Catalyst selection depends on the desired reaction conditions and process goals.

  • Homogeneous Catalysts: Metal salts like zinc acetate (B1210297) are widely used and considered a benchmark due to their high activity and good selectivity towards BHET.[5][6] However, their recovery from the reaction mixture can be challenging.[1]

  • Heterogeneous Catalysts: These include metal oxides (e.g., CaO, ZnO) and organocatalysts supported on materials like silica.[7][8] They are generally easier to separate and recycle, which is advantageous for industrial applications.[2][7]

  • Organocatalysts: Basic organocatalysts have shown high efficiency, but their recyclability needs improvement for industrial scale-up.[1][7]

The choice involves a trade-off between activity, selectivity, cost, and ease of recovery.

Q4: What is a typical starting point for PET glycolysis conditions?

A4: A common starting point for laboratory-scale PET glycolysis is a reaction temperature between 180°C and 200°C.[1][9] A typical weight ratio of EG to PET is around 5:1 to 6:1.[4][10][11] Zinc acetate is a reliable initial catalyst choice at a concentration of 0.5-1.5% by weight relative to PET.[6] Reaction times can range from 1 to 8 hours, depending on the other conditions.[6][9] For example, a PET conversion of 100% and a BHET yield of 80% have been achieved at 196°C for 1 hour with a catalyst amount of 0.2 wt% and an EG/PET weight ratio of 3.[12]

Q5: How can I analyze the products of the reaction?

A5: The main products, BHET and oligomers, can be characterized and quantified using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the yield of BHET.[3] Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are used to confirm the chemical structure of the products.[12] Thermal properties of the products can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13]

Troubleshooting Guide

Problem: Low PET Conversion

Q: My PET conversion rate is low. What are the possible causes and solutions? A: Low PET conversion is a common issue that can be addressed by examining several factors:

  • Insufficient Temperature or Time: The glycolysis reaction is slow without sufficient thermal energy.[2] Ensure your reaction temperature is within the optimal range, typically 180-260°C.[9][10] If the temperature is appropriate, consider extending the reaction time.

  • Catalyst Inactivity: The catalyst is crucial for accelerating the reaction.[2] Verify that the correct catalyst concentration is being used. If using a heterogeneous catalyst, ensure it has not lost activity; regeneration or replacement may be necessary. For some catalysts, trace amounts of water can lead to the formation of terephthalic acid (TPA), which can deactivate the catalyst.[14]

  • Poor Mass Transfer: Inadequate mixing can limit the contact between the PET flakes, the ethylene glycol, and the catalyst. Ensure vigorous and consistent stirring throughout the reaction. The particle size of the PET can also play a role; smaller particles have a larger surface area, which can enhance the reaction rate.[4]

  • Incorrect EG:PET Ratio: While a high ratio of EG to PET is needed to drive the reaction, an excessive amount can dilute the catalyst, slowing down the reaction kinetics.[10][15] Re-evaluate your EG:PET ratio to ensure it's within an optimal range, such as 5:1 to 7:1 (mol/mol).[4][11]

Problem: Low BHET Yield / High Oligomer Formation

Q: I have high PET conversion, but my yield of BHET monomer is low, with many oligomers present. Why is this happening? A: This often indicates that the depolymerization is incomplete or that side reactions are occurring.

  • Reaction Equilibrium: The conversion of PET to BHET and its dimer is a reversible process.[16] Prolonging the reaction excessively after equilibrium is reached can shift the reaction backward, increasing the amount of dimer and other oligomers at the expense of the BHET monomer.[16] It is critical to determine the optimal reaction time for your specific conditions.

  • Insufficient Catalyst: The catalyst not only speeds up PET degradation but also the conversion of oligomers to the final BHET monomer. An insufficient amount of catalyst may lead to an accumulation of intermediate oligomers.

  • Suboptimal Temperature: While high temperatures increase the reaction rate, extremely high temperatures (e.g., >300°C) can sometimes favor the formation of undesired by-products.[10] Ensure the temperature is optimized for BHET selectivity.

Problem: Difficulty in Product Purification

Q: How can I effectively purify the BHET from the final reaction mixture? A: Purifying BHET is a critical step, as the final mixture contains unreacted EG, catalyst, and various oligomers.[2]

  • Crystallization: This is the most common purification method. After stopping the reaction, the mixture is cooled, often with the addition of water, to precipitate the crude BHET. The solid can then be collected by filtration.[17] A water-free crystallization process has also been developed, which simplifies solvent recycling.[17]

  • Activated Carbon Treatment: For removing colored impurities and some by-products, treating the product solution with activated carbon can be effective.[18]

  • Distillation: Unreacted ethylene glycol can be removed from the product mixture via vacuum distillation.[19]

  • Ion Exchange: To remove metallic catalyst residues and other ionic impurities, ion exchange resins can be used.[19]

Data Presentation: Glycolysis Conditions

Table 1: Comparison of Various Catalytic Systems and Conditions for PET Glycolysis.

CatalystCatalyst Loading (wt% of PET)EG:PET Ratio (mol/mol)Temperature (°C)TimePET Conversion (%)BHET Yield (%)Reference
SO₄²⁻/Nb₂O₅·nH₂O40 wt%6:1195220 min10085[10]
Si-TEA15.5 mol%12.6:11901.7 h-88.5[7]
Sodium Methoxide1.86 wt%6.98:11902.1 h8765[4]
Oyster Shell1 wt%5:1 (w/w)1951 h91.468.6[11]
Zinc Acetate0.2 wt%3:1 (w/w)1961 h10080[12]
Zinc Acetate1.5 wt%5:1 (w/w)1968 h8875[6]

Experimental Protocols

Protocol 1: General Experimental Protocol for Catalytic PET Glycolysis

  • Preparation: Dry the PET flakes in a vacuum oven to remove residual moisture, which can negatively impact the reaction.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: Add the pre-weighed dried PET flakes, ethylene glycol (at the desired ratio), and the chosen catalyst to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere, preventing oxidative side reactions. Maintain a slow, continuous nitrogen flow throughout the experiment.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 190-200°C) using an oil bath or heating mantle while stirring vigorously.

  • Monitoring: Monitor the reaction by observing the disappearance of solid PET flakes. Samples can be taken periodically (if the setup allows) to analyze for PET conversion and BHET yield via HPLC.

  • Termination and Cooling: Once the desired reaction time is reached, stop the heating and allow the mixture to cool to room temperature.

  • Product Isolation: Transfer the cooled mixture to a beaker. Add distilled water (typically 3-4 times the volume of the reaction mixture) while stirring to precipitate the crude BHET and oligomers.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with hot distilled water to remove residual ethylene glycol and other water-soluble impurities.

  • Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow prep 1. Preparation (Dry PET Flakes) setup 2. Reactor Setup (Flask, Stirrer, N2 Inlet) prep->setup charge 3. Charge Reactants (PET, EG, Catalyst) setup->charge react 4. Glycolysis Reaction (Heat, Stir under N2) charge->react isolate 5. Product Isolation (Cool, Precipitate with Water) react->isolate purify 6. Purification (Filter, Wash with Water) isolate->purify dry 7. Drying (Vacuum Oven) purify->dry analyze 8. Analysis (HPLC, NMR, DSC) dry->analyze

Caption: General workflow for a PET glycolysis experiment.

troubleshooting_yield start Problem: Low BHET Yield q_conversion Is PET Conversion High? start->q_conversion low_conv Low Conversion Path q_conversion->low_conv No high_conv High Conversion Path q_conversion->high_conv Yes check_temp Increase Temp/Time low_conv->check_temp check_cat Check Catalyst Activity/Conc. low_conv->check_cat check_mix Improve Mixing low_conv->check_mix check_time Optimize Time (Avoid Reversibility) high_conv->check_time check_oligomers Analyze for Oligomers check_time->check_oligomers

Caption: Troubleshooting logic for low BHET yield.

reaction_pathway pet PET Polymer (...-TPA-EG-...)n dummy1 pet->dummy1 eg Ethylene Glycol (EG) (Excess) eg->dummy1 oligomers Intermediates (Oligomers + Dimers) bhet Final Product BHET Monomer oligomers->bhet + EG (Reversible) catalyst Catalyst (e.g., Zn(OAc)2) catalyst->dummy1 dummy1->oligomers + Catalyst dummy2

Caption: Simplified pathway of catalyzed PET glycolysis.

References

Technical Support Center: Polyethylene Terephthalate (PET) Recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions to address common challenges associated with degradation during the recycling of polyethylene (B3416737) terephthalate (B1205515) (PET).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of PET degradation during recycling? A1: During the recycling process, PET is susceptible to three main degradation mechanisms:

  • Hydrolytic Degradation: This is caused by the presence of water at high processing temperatures.[1][2] The ester linkages in the PET chain are cleaved by water molecules, resulting in a decrease in molecular weight and the formation of carboxyl and hydroxyl end groups.[3][4][5] This reaction is reversible but is a primary cause of reduced material properties.[1]

  • Thermal Degradation: At the high temperatures required for melt processing (typically above 280°C), the polymer chains can break down through random scission of the ester bonds.[2][5] This process generates vinyl esters and carboxyl end groups, and can lead to the formation of byproducts like acetaldehyde.[5]

  • Oxidative Degradation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation. This process can cause the formation of colored byproducts (yellowing) and further chain scission.[6] Metal catalysts used in PET synthesis can sometimes accelerate this discoloration.[6]

Q2: What is Intrinsic Viscosity (IV) and why is it a critical quality parameter for recycled PET? A2: Intrinsic Viscosity (IV) is a measure of the polymer's molecular weight.[7][8] It is a crucial indicator of the length of the polymer chains; longer chains result in higher IV.[9] The IV value directly correlates with key material properties such as tensile strength, melting point, and crystallinity.[8][9] Monitoring IV is essential for quality control because degradation during recycling shortens the polymer chains, causing a drop in IV and compromising the mechanical performance of the final product.[7][10] Different applications require specific IV grades.[11][12]

Q3: How does residual moisture affect PET during melt processing? A3: PET is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If this moisture is not removed before melt processing, it will cause hydrolytic degradation.[1][13] In the melt phase, water molecules react with the ester bonds in the polymer backbone, breaking the polymer chains.[2][4] This chemical reaction severely reduces the molecular weight (and thus the IV), which compromises the mechanical properties and processing stability of the recycled material.[1] Therefore, thorough drying of PET flakes or pellets is a critical step before extrusion.[1][14]

Q4: What are Carboxyl End Groups (CEGs) and why are they measured? A4: Carboxyl End Groups (CEGs) are the unreacted carboxylic acid groups located at the ends of the PET polymer chains.[15][16] The concentration of CEGs is an important quality metric because it can influence the material's stability.[15] A higher CEG value is associated with lower resistance to hydrolysis, meaning the material is more prone to degradation in the presence of moisture.[15][16] Measuring CEG content, often through titration, provides insight into the extent of degradation the material has undergone.[17][18]

Q5: What are common contaminants in post-consumer PET and how do they impact recycling? A5: Post-consumer PET can contain various contaminants that negatively affect the quality of the recycled product. Common contaminants include:

  • Other Plastics: PVC is particularly problematic as it has a similar density to PET, making it difficult to separate, and it degrades at lower temperatures, releasing HCl which can catalyze further PET degradation.[5][19] Other plastics like PE, PP, and PS can also cause defects in the final product.[19][20]

  • Adhesives and Labels: Glues from labels can be difficult to remove and can cause discoloration and processing issues.[19]

  • Colorants and Additives: Different colored PET bottles must be sorted, as mixed colors reduce the value and quality of the recycled material.[19]

  • Non-Food Contaminants: Chemicals from non-food products previously stored in PET containers can be absorbed into the plastic and may pose a safety risk if the recycled PET is intended for food-contact applications.[21][22]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant Drop in Intrinsic Viscosity (IV) Inadequate Drying: Residual moisture is causing hydrolytic degradation during melt processing.[1][23]Optimize Drying: Ensure PET flakes are dried to a moisture content below 0.3% (ideally <50 ppm for high-quality applications).[24] Use a dehumidifying dryer with a dew point of -20°F (-29°C) or lower at temperatures between 280-320°F (138-160°C).[1] Verify residence time is sufficient (typically 4-6 hours).[14][24]
Excessive Melt Temperature: High temperatures are causing thermal degradation and chain scission.[5]Control Processing Temperature: Maintain the melt temperature within the recommended range for PET. Avoid overheating.
Yellowing or Discoloration Thermal-Oxidative Degradation: Presence of oxygen at high processing temperatures.Inert Atmosphere & Stabilizers: Process under a nitrogen atmosphere if possible. Consider adding antioxidants or other thermal stabilizers to the formulation.
Contamination: Presence of PVC or other unstable polymers. Residual catalyst from polymerization can also promote discoloration.[6]Improve Sorting & Cleaning: Enhance the pre-processing steps to remove contaminants. Ensure the washing stage effectively removes residues.[23]
Poor Mechanical Properties (e.g., brittleness) Low Molecular Weight: Extensive chain scission from hydrolysis or thermal degradation has resulted in a low IV.[10]Address IV Loss: Follow the solutions for a significant drop in IV. For some applications, consider using chain extenders or implementing a solid-state polycondensation (SSP) step to increase the molecular weight of the rPET.[20]
Black Specks in Final Product Thermal Degradation: Material has been overheated, leading to charring.Optimize Temperature Profile: Check for hot spots in the extruder and optimize the temperature profile. Reduce residence time in the melt phase where possible.
Contamination: Presence of highly colored contaminants or plastics with lower degradation temperatures (like PVC).[19]Enhance Material Purity: Improve the sorting and washing stages to ensure high purity of the PET flake feed.[23]

Key Analytical Protocols

Protocol 1: Intrinsic Viscosity (IV) Measurement (Solvent-Based Method)

This protocol outlines the determination of IV using a capillary viscometer, a standard method for assessing the molecular weight of PET.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of dried, amorphous PET sample.

  • Dissolution: Dissolve the sample in a suitable solvent (e.g., a phenol/1,1,2,2-tetrachloroethane mixture) at a precise concentration (e.g., 0.5 g/dL).[11] Dissolution is typically performed at an elevated temperature (e.g., 100-135°C) for a set time (e.g., 30 minutes) to ensure complete dissolution without degradation.[11]

  • Viscometer Measurement:

    • Use a calibrated suspended-level viscometer, such as an Ubbelohde type, placed in a constant temperature bath (e.g., 25°C).[11]

    • Measure the flow time of the pure solvent through the capillary.

    • Thoroughly clean and dry the viscometer, then measure the flow time of the prepared polymer solution.

  • Calculation:

    • Calculate the Relative Viscosity (η_rel) as the ratio of the solution flow time to the solvent flow time.[11]

    • From relative viscosity, other parameters like specific viscosity and reduced viscosity are calculated.

    • The Intrinsic Viscosity is determined by extrapolating the reduced viscosity to zero concentration, often using a single-point measurement with a suitable equation (e.g., the Billmeyer equation).

Note: Solvent-free methods, which involve extruding the molten polymer through a calibrated die, are also available and offer a safer and often faster alternative.[7][8]

Protocol 2: Carboxyl End Group (CEG) Titration (Photometric Method)

This protocol is based on ASTM D7409 and is used to quantify the concentration of carboxyl end groups in PET.[15][18]

Methodology:

  • Sample Preparation:

    • Weigh approximately 1.0–1.6 g of PET pellets or ground yarn into an Erlenmeyer flask.[16]

    • Add a solvent, such as o-cresol (B1677501) (e.g., 20 mL), and boil the solution under reflux with stirring until the sample is completely dissolved (approx. 20 minutes).[16]

  • Titration Preparation:

    • Allow the solution to cool to room temperature.

    • Add a diluent like chloroform (B151607) (e.g., 35 mL) and a few drops of a color indicator, such as bromophenol blue.[16]

  • Titration:

    • Titrate the solution with a standardized ethanolic potassium hydroxide (B78521) (KOH) solution.[15][16]

    • The endpoint is detected photometrically by monitoring the color change of the solution (from yellow to blue for bromophenol blue).[17] A blank titration using the same solvent mixture without the PET sample must also be performed.

  • Calculation:

    • The CEG concentration (typically in mmol/Kg or meq/Kg) is calculated based on the volume of titrant used for the sample, corrected for the blank, the concentration of the titrant, and the initial sample weight.

Reference Data

Table 1: Typical Intrinsic Viscosity (IV) Values for Different PET Applications

ApplicationTypical IV Range (dL/g)
Fibers & Yarns0.6 - 0.7[12]
Thermoforming Sheets0.7 - 0.8[12]
Bottles (Water, CSD)0.7 - 0.85[11][12]
Engineering Plastics> 0.85[12]

Table 2: Recommended Drying Conditions for PET Flakes

ParameterRecommended Value
Drying Temperature 160 - 180 °C (320 - 356 °F)[24]
Residence Time 4 - 6 hours[14][24]
Air Dew Point ≤ -30 °C (-22 °F)[25]
Final Moisture Content < 0.3%[24]

Visualizations

PET_Degradation_Pathways cluster_inputs Inputs Causing Degradation cluster_mechanisms Degradation Mechanisms cluster_outcomes Primary Effects & Products PET PET Polymer Chain Hydrolysis Hydrolytic Degradation Thermal Thermal Degradation Oxidative Thermo-Oxidative Degradation Water Water (Moisture) Water->Hydrolysis Heat High Heat (>280°C) Heat->Hydrolysis Heat->Thermal Heat->Oxidative Oxygen Oxygen Oxygen->Oxidative Scission Chain Scission Hydrolysis->Scission CEG Increased Carboxyl End Groups (CEG) Hydrolysis->CEG Thermal->Scission Thermal->CEG Byproducts Byproducts (e.g., Acetaldehyde) Thermal->Byproducts Oxidative->Scission Discolor Discoloration (Yellowing) Oxidative->Discolor IV_Drop Reduced Intrinsic Viscosity (IV) Scission->IV_Drop Degradation_End Degradation_End PET_Analysis_Workflow cluster_analysis Quality Control Analysis start Recycled PET Flake drying Drying (e.g., 160°C, 4-6h) start->drying extrusion Melt Extrusion drying->extrusion pelletizing Pelletizing extrusion->pelletizing end_product Recycled PET Pellets pelletizing->end_product iv Intrinsic Viscosity (IV) Measurement end_product->iv ceg Carboxyl End Group (CEG) Titration end_product->ceg color Color Measurement (L*, a*, b*) end_product->color IV_Troubleshooting action_node action_node start_node start_node start Problem: Low Intrinsic Viscosity (IV) in final product q1 Was moisture content of flakes < 0.3%? start->q1 q2 Was melt temperature exceeding recommendations? q1->q2 Yes a1 Action: Optimize drying process. Increase time/temperature, check desiccant & dew point. q1->a1 No q3 Is feed material free of contaminants (e.g., PVC)? q2->q3 No a2 Action: Reduce melt temperature. Verify thermocouple accuracy. q2->a2 Yes a3 Action: Improve sorting and washing stages. Implement better QC on incoming material. q3->a3 No end_node IV should improve. Consider chain extenders for further enhancement. q3->end_node Yes a1->end_node a2->end_node a3->end_node

References

Improving molecular weight in ethylene phthalate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of molecular weight in ethylene (B1197577) phthalate (B1215562) polymerization. It is intended for researchers, scientists, and professionals in drug development who utilize polyester (B1180765) synthesis in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the final molecular weight of poly(ethylene terephthalate) (PET)?

A1: The final molecular weight of PET is influenced by several key factors:

  • Monomer Purity: The purity of the starting materials, terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT), and ethylene glycol (EG), is crucial. Impurities can terminate polymer chains or cause undesirable side reactions.

  • Stoichiometric Ratio: A precise 1:1 molar ratio of the diacid/diester to the diol is essential for achieving high molecular weight. An excess of either monomer will limit the chain length.

  • Catalyst Selection and Concentration: The type and concentration of the catalyst affect both the esterification/transesterification and polycondensation rates. Common catalysts include compounds based on antimony, titanium, germanium, and tin.

  • Reaction Temperature and Time: The polymerization process is temperature and time-dependent. Higher temperatures and longer reaction times in the polycondensation stage generally lead to higher molecular weight, but excessive temperatures can cause thermal degradation.

  • Efficient Removal of Byproducts: The removal of reaction byproducts, such as water (in direct esterification) or methanol (B129727) (in transesterification) and ethylene glycol (in polycondensation), is critical to drive the equilibrium towards polymer formation. This is typically achieved by applying a high vacuum during the polycondensation stage.

  • Side Reactions: The formation of byproducts like diethylene glycol (DEG) can be incorporated into the polymer chain, affecting its properties and potentially limiting the molecular weight.[1][2]

Q2: What is the role of a catalyst in PET synthesis?

A2: Catalysts play a vital role in both stages of PET synthesis. In the first stage (esterification or transesterification), they accelerate the reaction between the diacid/diester and the diol. In the second stage (polycondensation), they facilitate the transesterification reactions that join smaller polymer chains together, increasing the overall molecular weight. The choice of catalyst can significantly impact the reaction kinetics and the final properties of the polymer. For example, titanium-based catalysts have shown high activity in the esterification stage.[3]

Q3: What is solid-state polymerization (SSP), and why is it used?

A3: Solid-state polymerization is a process where the polymer chips are heated to a temperature below their melting point but above their glass transition temperature in a vacuum or an inert gas stream. This process is used to achieve very high molecular weights that are difficult to obtain through melt polycondensation alone.[4] During SSP, the end groups of the polymer chains have enough mobility to react, and the reaction byproducts are removed by the vacuum or inert gas flow, driving the polymerization forward.

Q4: How does the formation of diethylene glycol (DEG) affect the polymer?

A4: Diethylene glycol (DEG) is a common byproduct formed during PET synthesis, especially at high temperatures.[1][2] It is formed from a side reaction involving ethylene glycol. When DEG is incorporated into the polymer backbone, it disrupts the regularity of the polymer chain, which can lead to a lower melting point, reduced crystallinity, and altered mechanical properties. While sometimes intentionally added as a comonomer to modify properties, its uncontrolled formation is generally undesirable when high molecular weight and specific thermal properties are required.

Troubleshooting Guide

Issue 1: Low Molecular Weight of the Final Polymer

Q: My polymerization reaction is consistently yielding a polymer with a lower-than-expected molecular weight. What are the potential causes and how can I troubleshoot this?

A: Low molecular weight is a common issue that can stem from several sources. Below is a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW cluster_monomers Monomer Issues cluster_byproducts Byproduct Removal Issues cluster_conditions Reaction Condition Issues cluster_catalyst Catalyst Issues start Problem: Low Molecular Weight check_monomers 1. Verify Monomer Quality & Stoichiometry start->check_monomers impure_monomers Impure Monomers? check_monomers->impure_monomers check_byproducts 2. Check Byproduct Removal vacuum_leak Vacuum Leak? check_byproducts->vacuum_leak check_conditions 3. Review Reaction Conditions temp_low Temperature Too Low? check_conditions->temp_low check_catalyst 4. Evaluate Catalyst Performance inactive_catalyst Inactive/Incorrect Catalyst? check_catalyst->inactive_catalyst solution High Molecular Weight Achieved incorrect_ratio Incorrect Stoichiometry? impure_monomers->incorrect_ratio No purify Purify/Use High-Purity Monomers impure_monomers->purify Yes incorrect_ratio->check_byproducts No recalculate Recalculate & Remeasure Ratios incorrect_ratio->recalculate Yes purify->incorrect_ratio recalculate->check_byproducts inefficient_stirring Inefficient Stirring? vacuum_leak->inefficient_stirring No check_seals Check System Seals vacuum_leak->check_seals Yes inefficient_stirring->check_conditions No increase_stirring Increase Stirring Rate inefficient_stirring->increase_stirring Yes check_seals->inefficient_stirring increase_stirring->check_conditions time_short Time Too Short? temp_low->time_short No increase_temp Increase Polycondensation Temp. temp_low->increase_temp Yes degradation Signs of Degradation? time_short->degradation No increase_time Increase Reaction Time time_short->increase_time Yes degradation->check_catalyst No decrease_temp Decrease Temp./Time degradation->decrease_temp Yes increase_temp->time_short increase_time->degradation decrease_temp->check_catalyst wrong_concentration Incorrect Concentration? inactive_catalyst->wrong_concentration No verify_catalyst Verify Catalyst & Activity inactive_catalyst->verify_catalyst Yes wrong_concentration->solution No optimize_conc Optimize Catalyst Concentration wrong_concentration->optimize_conc Yes verify_catalyst->wrong_concentration optimize_conc->solution

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.

Issue 2: Polymer Discoloration (e.g., Yellowing or Graying)

Q: The resulting polymer is discolored. What causes this and how can it be prevented?

A: Discoloration is often a sign of thermal degradation or catalyst-related side reactions.

  • Potential Cause 1: Thermal Degradation.

    • Explanation: The polymerization temperature is too high, or the reaction time is too long, leading to the breakdown of the polymer chains and the formation of colored byproducts.

    • Solution: Optimize the temperature and time for the polycondensation stage. Use the minimum temperature and time required to achieve the target molecular weight. The addition of heat stabilizers, such as phosphites, can also mitigate thermal degradation.

  • Potential Cause 2: Catalyst Residues.

    • Explanation: Some catalysts, particularly those based on antimony, can be reduced at high temperatures to their elemental form, which can cause a grayish discoloration.[5]

    • Solution: Consider using alternative catalysts like titanium or germanium-based compounds that are less prone to causing discoloration. If using antimony catalysts, ensure the reaction conditions are carefully controlled and consider adding stabilizers that can prevent the reduction of the catalyst.

Issue 3: Gel Formation in the Reactor

Q: I am observing gel particles in my final polymer. What leads to gel formation and how can I avoid it?

A: Gel formation typically indicates the presence of cross-linked polymer chains.

  • Potential Cause 1: Unwanted Side Reactions.

    • Explanation: High temperatures can lead to side reactions that create cross-links between polymer chains. Contaminants in the monomers can also sometimes act as cross-linking agents.

    • Solution: Carefully control the reaction temperature to avoid excessive heat. Ensure the use of high-purity monomers to prevent contaminant-induced cross-linking.

  • Potential Cause 2: Localized Overheating.

    • Explanation: Inefficient stirring can lead to "hot spots" in the reactor where the polymer is exposed to excessively high temperatures, causing localized degradation and cross-linking.

    • Solution: Improve the stirring efficiency to ensure uniform heat distribution throughout the reaction mixture. The design of the stirrer and the reactor geometry are important factors.

Data Tables

Table 1: Effect of Catalyst Type on Polycondensation of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid

Catalyst TypeCatalyst Conc. (mol%)Esterification Conversion (%)Final Polymer Mn ( g/mol )
Titanium(IV) butoxide (TBT)0.4~80-85-
Titanium(IV) isopropoxide (TIS)0.4~80-85-
Antimony trioxide (Sb₂O₃)0.4~735390

Data adapted from studies on poly(ethylene vanillate), a related polyester, to illustrate catalyst activity trends.[3]

Table 2: Influence of In Situ Drying on Molecular Weight in Ring-Opening Copolymerization (ROCOP) of Phthalic Anhydride and Cyclohexene Oxide

CHO/PA RatioCaH₂ (Drying Agent)Mn (ku)Polydispersity (PDI)
1.0:1.0Absent-1.06
1.8:1.0Absent-1.10
1.0:1.0Present31.2-
1.8:1.0Present20.8-

This table demonstrates the significant increase in number-average molecular weight (Mn) with the removal of water impurities.[6]

Experimental Protocols

Protocol 1: Two-Step Melt Polycondensation for PET Synthesis

This protocol describes a general laboratory-scale procedure for synthesizing PET from TPA and EG.

1. Esterification Stage: a. Charge the reactor with terephthalic acid (TPA) and ethylene glycol (EG) in a molar ratio of 1:1.2 to 1:1.5. b. Add the esterification catalyst (e.g., a titanium or antimony compound) at a concentration of 200-400 ppm relative to the final polymer weight. c. Heat the mixture under a nitrogen atmosphere with continuous stirring. Gradually increase the temperature from 190°C to 250°C. d. Water will be produced as a byproduct and should be continuously removed and collected. e. Monitor the reaction by measuring the amount of water collected. The stage is considered complete when the collection of water ceases (typically after 2-4 hours).

2. Polycondensation Stage: a. Add a polycondensation catalyst (if different from the esterification catalyst) and heat stabilizers (e.g., a phosphite (B83602) compound). b. Gradually increase the temperature to 270-290°C. c. Simultaneously, gradually reduce the pressure in the reactor to below 1 mbar to facilitate the removal of the excess ethylene glycol byproduct. d. The viscosity of the melt will increase as the molecular weight builds. This can be monitored by measuring the torque on the stirrer motor. e. Continue the reaction for 2-3 hours under high vacuum until the desired viscosity (and thus molecular weight) is achieved. f. Extrude the polymer from the reactor under nitrogen pressure and quench in cold water to form an amorphous polymer strand, which can then be pelletized.

Simplified PET Synthesis Pathway

PET_Synthesis TPA Terephthalic Acid (TPA) or DMT Esterification Esterification / Transesterification TPA->Esterification EG Ethylene Glycol (EG) EG->Esterification DEG Diethylene Glycol (DEG) (Side Reaction) EG->DEG High Temp. Oligomers BHET Oligomers Esterification->Oligomers Water_Methanol Water (from TPA) or Methanol (from DMT) Esterification->Water_Methanol Polycondensation Polycondensation PET High MW PET Polycondensation->PET EG_byproduct Ethylene Glycol Polycondensation->EG_byproduct Oligomers->Polycondensation DEG->Polycondensation Incorporation

Caption: Simplified reaction pathway for the synthesis of PET.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ethylene Phthalate Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like ethylene (B1197577) phthalate (B1215562) (diethyl phthalate, DEP) is crucial for ensuring the safety and quality of pharmaceutical products. Ethylene phthalate can leach from container closure systems into drug products, necessitating robust and reliable analytical methods for its detection and quantification. This guide provides an objective comparison of the two most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.

Quantitative Performance: A Side-by-Side Comparison

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. Key performance parameters for the analysis of this compound and other common phthalates using GC-MS and HPLC-UV are summarized below. These parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery), are critical for evaluating a method's performance.

Table 1: Performance Characteristics of GC-MS for Phthalate Analysis

AnalyteLinearity RangeLOQ (ng/g)Precision (RSD%)Accuracy (Recovery %)
Various Phthalates 5–500 ng/g>0.99954.1 - 76.31.8 - 17.891.8 - 122
Multiple Phthalates 0.05 - 5 µg/g>0.99---
This compound & Others 0.01 - 0.66 µg/L----
84 FCM Substances ---< 2070 - 115

Data compiled from multiple sources.[1][2][3]

Table 2: Performance Characteristics of HPLC-UV for Phthalate Analysis

AnalyteLinearity RangeLOQPrecision (RSD%)Accuracy (Recovery %)
This compound & Others -≥0.999< 0.64 µg/mL≤ 6.294.8 - 99.6
DEHP 0.3–1.5 mg/L-0.06 mg/L--
Various Phthalates --0.12 - 0.17 µg/L< 685 - 107
This compound & Others -Linear---

Data compiled from multiple sources.[4][5][6][7]

Key Method Characteristics

The choice between GC-MS and HPLC-UV depends on various factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis.

G cluster_GCMS GC-MS cluster_HPLC HPLC-UV gcms_adv Advantages: - High Sensitivity & Selectivity - Structural Information (MS) - High Resolution gcms_lim Limitations: - Requires Volatile & Thermally Stable Analytes - Potential for Thermal Degradation hplc_adv Advantages: - Suitable for Non-Volatile & Thermally Labile Compounds - Less Complex Sample Preparation (for some matrices) hplc_lim Limitations: - Lower Specificity (UV Detector) - Potentially Lower Resolution for Isomers G cluster_validation Analytical Method Validation Workflow start Define Analytical Procedure specificity Specificity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

References

A Comparative Analysis of Common Phthalate Esters for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ethylene Phthalate": The term "this compound" is not a standard chemical name for a common phthalate (B1215562) ester plasticizer. It may be a misnomer for polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester (B1180765) polymer that, while containing a phthalate moiety in its backbone, is chemically distinct from phthalate ester plasticizers.[1][2] Alternatively, it can refer to the compound 3,4-Dihydro-2,5-benzodioxocine-1,6-dione (CAS 4196-98-9), which is not a widely used plasticizer.[3][4] Given the context of comparing alternatives for research and development, this guide will focus on a comparative analysis of well-established and commonly studied phthalate esters: Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP), and Di(2-ethylhexyl) Phthalate (DEHP).

Phthalate esters are primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] However, because they are not chemically bound to the polymer matrix, they can leach out into the environment, leading to widespread human exposure.[5] This has prompted extensive research into their toxicological profiles, particularly concerning their endocrine-disrupting properties. This guide provides a comparative overview of key data for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize key physicochemical and toxicological data for DEP, DBP, and DEHP to facilitate a direct comparison.

Table 1: Physicochemical Properties of Selected Phthalate Esters

PropertyDiethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
CAS Number 84-66-284-74-2117-81-7
Molecular Formula C₁₂H₁₄O₄C₁₆H₂₂O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 222.24278.34390.56
Appearance Colorless, oily liquidColorless to faint yellow, oily liquidColorless, oily liquid
Boiling Point (°C) 295340384
Water Solubility LowSlightly solubleInsoluble
Log Kₒw (Octanol-Water Partition Coefficient) 2.474.457.6

Sources:[6][7][8][9]

Table 2: Comparative Toxicological Data

Toxicological EndpointDiethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
Acute Oral LD₅₀ (rat, mg/kg) 8,600 - 31,0008,000 - 15,000~25,000 - 30,000
Primary Target Organs Liver, Kidney[5][10]Liver, Kidney, Testes[7][11]Liver, Testes, Reproductive Tract[12][13]
Reproductive Toxicity Altered gestation length, reduced sperm quality at high doses.[5][10]Testicular atrophy, decreased sperm production, developmental defects.[11][12]Testicular toxicity, reproductive tract malformations.[12][14]
Developmental Toxicity NOAEL (rat, mg/kg/day) 197-26710044
Carcinogenicity Classification Not classifiableNot classifiable (EPA Group D)[11]Reasonably anticipated to be a human carcinogen (NTP); Probable human carcinogen (IARC Group 2B)[9]
Endocrine Disruption Weak anti-androgenic activity in some assays.[6]Anti-androgenic; weakly estrogenic.[7]Anti-androgenic; potential PPARα agonist.[12][14][15]

NOAEL: No-Observed-Adverse-Effect Level. Sources:[5][7][9][11][12]

Signaling Pathways and Experimental Workflows

Phthalate Endocrine Disruption Pathway

Certain phthalates, notably DBP and DEHP, and their metabolites can act as anti-androgens. They can interfere with male reproductive development by disrupting the androgen signaling pathway, primarily by inhibiting androgen biosynthesis or by competing with natural androgens for binding to the androgen receptor (AR).[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone Testosterone_in Testosterone Testosterone->Testosterone_in Diffusion AR Androgen Receptor (AR) AR_Testo AR-Testosterone Complex AR->AR_Testo HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation Phthalate Phthalate Metabolite (e.g., MBP, MEHP) Testosterone_in->AR ARE Androgen Response Element (ARE) on DNA AR_Testo->ARE Translocation & Dimerization Phthalate->AR Competitive Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Binding & Activation MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate (e.g., 24h). B 2. Compound Exposure Treat cells with varying concentrations of phthalate esters. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72h). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate (e.g., 4h). C->D E 5. Formazan (B1609692) Solubilization Remove media, add solvent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability relative to untreated controls. Determine IC₅₀. F->G

References

A Comparative Toxicological Assessment: Ethylene Phthalate vs. Di-n-octyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available toxicological data for ethylene (B1197577) phthalate (B1215562) and di-n-octyl phthalate reveals a significant disparity in the extent of safety testing and characterization. While a comprehensive body of research exists for di-n-octyl phthalate, allowing for a thorough assessment of its toxicological profile, data on ethylene phthalate is notably scarce. This guide provides a detailed comparison based on the available scientific literature, highlighting the known toxicological properties of di-n-octyl phthalate and the current data gap for this compound.

This compound: An Uncharacterized Profile

Searches for toxicological data on this compound (CAS No. 4196-98-9), also known as 3,4-dihydro-2,5-benzodioxocin-1,6-dione, did not yield any specific studies detailing its acute toxicity, genotoxicity, reproductive toxicity, or endocrine-disrupting potential. Safety Data Sheets (SDS) for this compound generally state that no toxicological data is available. Therefore, a quantitative comparison with di-n-octyl phthalate is not feasible at this time. For researchers and drug development professionals, this lack of data underscores a critical knowledge gap and indicates that this compound should be handled with caution until its toxicological properties are adequately investigated.

Di-n-octyl Phthalate (DNOP): A Comprehensive Toxicological Overview

Di-n-octyl phthalate (DNOP) is a high molecular weight phthalate ester that has been subject to extensive toxicological evaluation. The primary target organs for DNOP toxicity appear to be the liver and thyroid.[1]

Acute Toxicity

DNOP exhibits low acute oral toxicity in animal studies. The median lethal dose (LD50) has been determined in several studies, as summarized in the table below.

Acute Toxicity Data for Di-n-octyl Phthalate
Test Result
Oral LD50 (Rat)53,700 mg/kg body weight[2][3]
Oral LD50 (Mouse)>12,800 mg/kg body weight[1][2]
Dermal LD50 (Guinea Pig)> 5,000 mg/kg[4]

Experimental Protocol: Acute Oral Toxicity (LD50)

The acute oral toxicity of DNOP was likely determined using a protocol similar to the OECD Test Guideline 401 (Acute Oral Toxicity) or equivalent methods. In these studies, animals, typically rats or mice, are administered a single high dose of the test substance via gavage. The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is then calculated.

Genotoxicity

Based on available in vitro data, DNOP is considered to be non-genotoxic.[1] It has tested negative in bacterial mutation assays and direct DNA damage assays.[1]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, a widely used method for assessing mutagenicity, is likely to have been employed to evaluate the genotoxicity of DNOP. This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without metabolic activation (e.g., rat liver S9 fraction). Mutagens will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is then counted to determine the mutagenic potential of the substance.

Reproductive and Developmental Toxicity

DNOP does not appear to induce reproductive toxicity at high doses.[1] In a continuous breeding study in mice, the No-Observed-Adverse-Effect Level (NOAEL) for fertility effects was 7500 mg/kg bw/day.[1] Similarly, studies in mice suggest a low potential for developmental effects, with a NOAEL of 7500 mg/kg bw/day.[1]

Experimental Protocol: Reproductive/Developmental Toxicity Screening Test

Studies to assess the reproductive and developmental toxicity of DNOP likely followed protocols similar to the OECD Test Guideline 421. In these studies, male and female rodents are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on parental animals (e.g., fertility, body weight) and offspring (e.g., viability, growth, developmental abnormalities) are evaluated.

Endocrine Disruption

Phthalates as a class are known endocrine disruptors, primarily through their anti-androgenic activity.[5][6] However, studies on DNOP have shown that it does not induce estrogenic responses in vivo or in vitro and displays no binding affinity for human estrogen receptors.[1] Some computational studies suggest that long-chain phthalates like DNOP may have the potential to disrupt endocrine homeostasis by interacting with sex hormone-binding globulin (SHBG).[7]

Signaling Pathway: Phthalate Endocrine Disruption

Phthalates can interfere with the endocrine system through various mechanisms. A common pathway involves the disruption of androgen synthesis and action, which is critical for male reproductive development.

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection AR_Source Source of Androgen Receptor (e.g., cell lysate) Incubate Incubate AR, Radioligand, and Test Compound AR_Source->Incubate Radioligand Radiolabeled Androgen (e.g., ³H-R1881) Radioligand->Incubate Test_Compound Test Compound (e.g., DNOP) Test_Compound->Incubate Separate Separate Receptor-Bound from Unbound Radioligand Incubate->Separate Measure Measure Radioactivity of Receptor-Bound Fraction Separate->Measure Result Result: Competitive Binding? Measure->Result Determine Binding Affinity

References

Cross-Validation of Analytical Methods for Ethylene Phthalate Detection in Soil and Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the detection and quantification of ethylene (B1197577) phthalate (B1215562) and other phthalate esters in environmental soil and water samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate environmental monitoring and risk assessment. This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methodologies

Both GC-MS and HPLC are powerful chromatographic techniques widely used for the analysis of phthalates.[1][2] The choice between them often depends on the specific phthalates of interest, the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds like phthalates.[1] It offers excellent separation and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[2][3] When coupled with a UV or a mass spectrometry detector, HPLC provides reliable quantification.

The following sections detail the performance of these methods based on published experimental data.

Data Presentation: Performance Comparison

The performance of analytical methods for phthalate detection is assessed based on several key parameters, including linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize these metrics from various studies employing GC-MS and HPLC for the analysis of phthalates in soil and water.

Table 1: Performance of HPLC Methods for Phthalate Detection in Soil

PhthalateLinearity (R²)Recovery (%)LOD (µg/L)Reference
Dimethyl phthalate-84-1151.24-3.15[3][4]
Diethyl phthalate-84-1151.24-3.15[3][4]
Di-n-butyl phthalate0.999984-1151.24-3.15[2][3][4]
Benzyl butyl phthalate-84-1151.24-3.15[3][4]
Di-(2-ethylhexyl) phthalate0.999984-1151.24-3.15[2][3][4]
Di-n-octyl phthalate-84-1151.24-3.15[3][4]
Phthalate Sum0.992-0.99991-1072.49 nmol/g (LOD)[5]

Table 2: Performance of GC-MS Methods for Phthalate Detection in Water and Other Matrices

PhthalateLinearity (R²)Recovery (%)LOD (µg/L)Reference
Dimethyl phthalate>0.99-0.1 - 1.4[6][7]
Diethyl phthalate>0.99-0.1 - 1.4[6][7]
Di-n-butyl phthalate>0.99-0.1 - 1.4[6][7]
Diethylhexyl phthalate0.94-0.1[6]
Various Monophthalates0.9817–0.9993-0.029–0.049 ng (LOD)[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are generalized protocols for the extraction and analysis of phthalates from soil and water samples.

Protocol 1: Microwave-Assisted Extraction and HPLC Analysis of Phthalates in Soil

This method is adapted from a procedure for the determination of various phthalate esters in soil samples.[3][4]

1. Sample Preparation and Extraction:

  • Weigh 1 gram of homogenized soil into a microwave extraction vessel.
  • Add 10 mL of acetonitrile (B52724) as the extraction solvent.
  • Place the vessel in a microwave extraction system.
  • Heat the sample to 100°C and hold for 10 minutes.
  • Allow the vessel to cool to room temperature.
  • Filter the extract through a 0.45 µm syringe filter into a vial for HPLC analysis. This method often does not require further clean-up or preconcentration steps.[3][4]

2. HPLC Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water gradient.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 224 nm.[2]
  • Injection Volume: 20 µL.
  • Quantification: Based on a calibration curve prepared from standard solutions of the target phthalates.

Protocol 2: Solid-Phase Extraction and GC-MS Analysis of Phthalates in Water

This protocol is a common approach for the analysis of phthalates in aqueous samples.[9][10]

1. Sample Preparation and Extraction:

  • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) by passing methanol (B129727) followed by deionized water through it.[9]
  • Load the water sample onto the SPE cartridge at a flow rate of about 5-10 mL/min.
  • After loading, wash the cartridge with a small volume of deionized water to remove interferences.
  • Dry the cartridge under a stream of nitrogen.
  • Elute the phthalates from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.[9]
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1]
  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][11]
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to separate the phthalates.
  • Injector: Splitless mode.
  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11]
  • Quantification: Based on an internal standard method with calibration curves generated from standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical process of cross-validation.

experimental_workflow_soil cluster_extraction Sample Preparation & Extraction cluster_analysis HPLC Analysis soil_sample Soil Sample Collection homogenize Homogenization soil_sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Acetonitrile weigh->add_solvent microwave Microwave Extraction add_solvent->microwave cool Cooling microwave->cool filter Filtration cool->filter hplc HPLC-UV filter->hplc Inject Extract data Data Acquisition & Analysis hplc->data results results data->results Results

Caption: Workflow for Phthalate Analysis in Soil using HPLC.

experimental_workflow_water cluster_extraction Sample Preparation & Extraction cluster_analysis GC-MS Analysis water_sample Water Sample Collection filtration Filtration water_sample->filtration sample_loading Sample Loading filtration->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing drying Drying washing->drying elution Elution drying->elution concentration Concentration elution->concentration gcms GC-MS concentration->gcms Inject Extract data_analysis Data Acquisition & Analysis gcms->data_analysis results results data_analysis->results Results

Caption: Workflow for Phthalate Analysis in Water using GC-MS.

cross_validation_logic cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis cluster_comparison Comparison and Validation method_A Method A (e.g., HPLC) method_B Method B (e.g., GC-MS) spiked_samples Spiked QC Samples analyze_A Analyze with Method A spiked_samples->analyze_A analyze_B Analyze with Method B spiked_samples->analyze_B incurred_samples Incurred Environmental Samples incurred_samples->analyze_A incurred_samples->analyze_B compare_results Compare Results analyze_A->compare_results analyze_B->compare_results statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->statistical_analysis conclusion Determine Comparability of Methods statistical_analysis->conclusion

Caption: Logical Flow of a Cross-Validation Study.

References

Performance Showdown: Ethylene Phthalate-Based Polymers vs. PCL and PLGA for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of Poly(ethylene terephthalate) (PET)-based polymers against popular alternatives, Poly(ε-caprolactone) (PCL) and Poly(lactic-co-glycolic acid) (PLGA), in drug delivery applications. This guide synthesizes available experimental data on drug loading, release kinetics, mechanical properties, and biocompatibility to aid in the selection of optimal polymeric carriers.

In the landscape of drug delivery systems, the choice of a polymeric carrier is paramount to achieving desired therapeutic outcomes. While PCL and PLGA have long been the workhorses of biodegradable polymer-based drug delivery, Poly(ethylene terephthalate) (PET) and its copolymers are emerging as viable contenders with a unique set of properties. This guide provides a head-to-head comparison of these three polymer families, offering a data-driven perspective for scientists and researchers in the field.

At a Glance: Key Performance Indicators

PropertyPoly(ethylene terephthalate) (PET) & CopolymersPoly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Drug Loading Efficiency (DLE) Varies with copolymer composition and drug.Generally high for hydrophobic drugs.Dependent on LA:GA ratio and drug properties.
Drug Release Profile Can be tailored from burst to sustained release.Slow, sustained release over months to years.Tunable from days to months.
Tensile Strength High (e.g., ~50-70 MPa for some formulations)[1].Lower (e.g., ~1.49 MPa for electrospun scaffolds)[2].Moderate, but can be brittle (e.g., ~1.76 MPa for electrospun scaffolds)[2].
Young's Modulus High (e.g., ~3-4 GPa for some formulations)[1].Low.Higher than PCL, contributing to stiffness[3].
Biocompatibility Generally considered biocompatible, though nanoplastics show some cytotoxicity[4][5].Excellent biocompatibility and slow in-vivo degradation[6].Excellent biocompatibility, with degradation products being natural metabolites[5].
Degradation Rate Very slow; can be increased by copolymerization.Very slow (months to years)[6].Tunable based on LA:GA ratio (days to months)[6].

Deep Dive into Performance Metrics

Drug Loading and Release Kinetics

The ability of a polymer to effectively encapsulate a therapeutic agent and release it in a controlled manner is a critical performance indicator.

Poly(ethylene terephthalate) (PET) and its copolymers offer versatility in drug loading and release. The incorporation of co-monomers, such as glycolic acid to form Poly(ethylene terephthalate-co-glycolate) (PETG), can enhance degradability and modify release profiles[7]. While specific drug loading efficiencies for PET-based nanoparticles are not as extensively reported in direct comparative studies, the principle of tuning hydrophilicity and degradation through copolymerization allows for a wide range of release kinetics, from initial burst release to sustained delivery.

Poly(ε-caprolactone) (PCL) is well-regarded for its ability to provide long-term, sustained drug release, often over periods of months to years[6]. This is attributed to its high crystallinity and slow degradation rate. It is particularly suitable for encapsulating hydrophobic drugs. For instance, PCL-based microparticles have been shown to offer a quasi-zero order release rate for certain drugs[].

Poly(lactic-co-glycolic acid) (PLGA) is arguably the most versatile of the three in terms of tunable drug release. By altering the ratio of lactic acid to glycolic acid, the degradation rate and, consequently, the drug release profile can be precisely controlled, ranging from days to several months[6]. For example, a higher glycolide (B1360168) content leads to faster degradation and quicker drug release[9]. PLGA has been successfully used to encapsulate a wide range of drugs, including hydrophilic and hydrophobic molecules, with varying release profiles characterized by an initial burst followed by a sustained release phase[1][10].

Experimental Workflow: Nanoparticle-Mediated Drug Delivery to Cancer Cells

The following diagram illustrates a typical workflow for the delivery of drug-loaded nanoparticles to cancer cells, a common application for these polymeric systems.

G cluster_0 Nanoparticle Formulation cluster_1 Cellular Interaction & Uptake cluster_2 Intracellular Drug Release & Action A Polymer & Drug (e.g., PET, PCL, or PLGA) B Nanoparticle Fabrication (e.g., Emulsion, Nanoprecipitation) A->B C Drug-Loaded Nanoparticles B->C D Systemic Circulation C->D E Passive Targeting (EPR Effect) or Active Targeting (Ligands) D->E F Cancer Cell E->F Binding G Endocytosis H Endosome G->H Internalization I Endosomal Escape H->I J Drug Release (e.g., via polymer degradation) I->J to Cytoplasm K Drug Action (e.g., Apoptosis) J->K L Cytoplasm

Nanoparticle drug delivery workflow.
Mechanical Properties

The mechanical integrity of a drug delivery system is crucial, especially for load-bearing applications such as tissue engineering scaffolds or implantable devices.

PET is known for its superior mechanical strength, with a high tensile strength and Young's modulus[1]. This makes it an excellent candidate for applications requiring robust structural support.

PCL , in contrast, is a softer and more flexible material with a lower tensile strength and Young's modulus[2]. Its elasticity makes it suitable for applications in soft tissue engineering.

PLGA exhibits mechanical properties that are generally intermediate to PET and PCL. While stiffer than PCL, it can be more brittle[3]. The mechanical properties of PLGA can be tuned to some extent by altering the LA:GA ratio and molecular weight.

Biocompatibility and Degradation

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use.

All three polymers are generally considered biocompatible. The degradation products of PCL and PLGA are well-characterized and are safely metabolized or cleared by the body[5][6]. The biocompatibility of PET in bulk form is well-established in medical devices like surgical meshes. However, recent studies on PET nanoplastics have indicated a potential for dose-dependent cytotoxicity in certain cell lines, suggesting that the biocompatibility of nano-sized PET requires further investigation[4][5].

The degradation rates of these polymers differ significantly. PET is highly resistant to degradation. Copolymerization is a common strategy to enhance its degradability for drug delivery applications[7]. PCL degrades very slowly, making it ideal for long-term implants[6]. PLGA's degradation rate is readily tunable, offering a significant advantage for designing drug delivery systems with specific release timelines[6].

Experimental Protocols

Synthesis of Drug-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)

A widely used method for encapsulating hydrophobic drugs into polyester (B1180765) matrices is the oil-in-water (o/w) single emulsion-solvent evaporation technique.

  • Organic Phase Preparation: The polymer (PET copolymer, PCL, or PLGA) and the hydrophobic drug are dissolved in a volatile organic solvent, such as dichloromethane (B109758) or chloroform.

  • Emulsification: The organic phase is then added to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication. This process creates a stable oil-in-water emulsion where the polymer and drug are dispersed as tiny droplets.

  • Solvent Evaporation: The organic solvent is removed by evaporation under continuous stirring, often at reduced pressure. This causes the polymer to precipitate and solidify, entrapping the drug within the nanoparticle matrix.

  • Nanoparticle Recovery: The resulting nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilized for storage.

Cellular Uptake and Trafficking Workflow

The following diagram outlines the key steps involved in the cellular uptake and subsequent intracellular trafficking of polymeric nanoparticles.

G A Nanoparticles in Extracellular Matrix B Binding to Cell Surface Receptors A->B C Clathrin-mediated Endocytosis B->C D Caveolae-mediated Endocytosis B->D E Macropinocytosis B->E F Early Endosome C->F D->F E->F G Late Endosome F->G Maturation H Lysosome G->H Fusion J Exocytosis G->J I Drug Release into Cytoplasm H->I Degradation & Release

Cellular uptake and trafficking of nanoparticles.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: A specific cell line (e.g., fibroblasts or a cancer cell line) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the polymer nanoparticles (or extracts from the polymer). Control wells with untreated cells and cells treated with a known cytotoxic agent are also included.

  • Incubation: The cells are incubated with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. A dose-response curve can then be generated to determine the concentration at which the polymer nanoparticles exhibit cytotoxic effects.

Conclusion

The selection of a polymer for a drug delivery system is a multifaceted decision that depends on the specific therapeutic application. PET-based polymers present a compelling alternative to the more established PCL and PLGA, particularly for applications demanding high mechanical strength. While their degradation and drug release properties can be tailored through copolymerization, more direct comparative studies with PCL and PLGA are needed to fully elucidate their performance profile for a broader range of drugs. PCL remains the polymer of choice for long-term, sustained release, whereas PLGA offers unparalleled tunability in its degradation and release kinetics. This guide provides a foundational comparison to aid researchers in their initial selection process, emphasizing the need for application-specific experimental validation.

References

A Comparative Guide to the Efficacy of Isophthalic Acid as a Comonomer in Poly(ethylene terephthalate)

Author: BenchChem Technical Support Team. Date: December 2025

The modification of poly(ethylene terephthalate) (PET) through copolymerization is a widely adopted strategy to tailor its properties for specific applications. While the term "ethylene phthalate" is not standard, the incorporation of phthalic acid isomers, particularly isophthalic acid (IPA), as comonomers is a common industrial practice. This guide provides a comprehensive comparison of PET modified with IPA (PET-co-IPA) against unmodified PET and other alternatives, supported by experimental data and detailed methodologies.

Impact of Isophthalic Acid on PET Properties

The introduction of IPA into the PET polymer chain disrupts its linear structure, leading to significant changes in its thermal and mechanical properties. The bent nature of the isophthalate (B1238265) unit hinders the packing of polymer chains, thereby reducing the rate and degree of crystallization.[1][2] This modification is crucial for applications requiring enhanced clarity and processability, such as in bottle manufacturing.[3]

Data Summary

The following tables summarize the quantitative effects of incorporating isophthalic acid on the thermal and mechanical properties of PET.

Table 1: Thermal Properties of PET-co-IPA Copolymers

Comonomer Content (mol% IPA)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
0 (Pure PET)~75-80~250-260Varies with processing
Low (< 5)Slightly DecreasedDecreasedDecreased
Moderate (5-15)DecreasedSignificantly DecreasedSignificantly Decreased
High (>15)DecreasedMay become amorphousAmorphous

Data compiled from multiple sources indicating general trends.[1][2][4]

Table 2: Mechanical Properties of PET-co-IPA Copolymers

PropertyUnmodified PETPET-co-IPA
Tensile Strength (MPa)80 (biaxially oriented film: 190-260)[5]Generally maintained or slightly decreased[6]
Tensile Modulus (GPa)2 - 4[5]Generally maintained
Elongation at Break (%)60 - 165 (film)[5]Can be improved in some cases[7]
Izod Impact Strength (J/m)13 - 35[5]Can be improved[7]

Note: Mechanical properties are highly dependent on the degree of orientation and crystallinity of the final product.

Experimental Protocols

The characterization of PET and its copolymers involves a range of analytical techniques to determine their thermal, mechanical, and structural properties.

1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Methodology: A small sample (typically 5-10 mg) is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored relative to a reference. The sample is first heated to melt and erase its thermal history, then cooled at a controlled rate to observe crystallization, and finally heated again to observe the glass transition and melting.[8]

2. Mechanical Testing: Tensile Test

  • Objective: To measure the tensile strength, tensile modulus, and elongation at break.

  • Methodology: A standardized dumbbell-shaped specimen is placed in a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are derived.[9]

3. Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the incorporation of the comonomer and determine the copolymer composition.

  • Methodology: The polymer is dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and deuterated chloroform). 1H NMR and 13C NMR spectra are then acquired. The relative intensities of the peaks corresponding to the terephthalate (B1205515) and isophthalate units are used to calculate the comonomer content.[1][8]

Visualizations

Synthesis of PET-co-IPA

The synthesis of poly(ethylene terephthalate-co-isophthalate) is typically carried out via a two-step melt polycondensation process.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation TPA Terephthalic Acid (TPA) Monomer Bis(2-hydroxyethyl) terephthalate (BHET) & Bis(2-hydroxyethyl) isophthalate (BHEI) TPA->Monomer IPA Isophthalic Acid (IPA) IPA->Monomer EG Ethylene (B1197577) Glycol (EG) EG->Monomer PET_co_IPA Poly(ethylene terephthalate-co-isophthalate) Monomer->PET_co_IPA High Temperature & Vacuum

Synthesis of PET-co-IPA.

Logical Flow of Property Modification

The incorporation of isophthalic acid initiates a cascade of changes in the polymer's structure and properties.

G A Incorporate Isophthalic Acid into PET backbone B Disrupt Polymer Chain Regularity A->B C Hinder Chain Packing B->C D Reduce Crystallization Rate & Degree C->D E Lower Melting Point (Tm) D->E F Improve Clarity D->F G Alter Mechanical Properties D->G

Effect of IPA on PET properties.

Comparison with Alternatives

Other comonomers are also used to modify PET properties:

  • Cyclohexanedimethanol (CHDM): Replacing some of the ethylene glycol with the bulkier CHDM also disrupts crystallization, leading to amorphous copolyesters known as PETG. PETG is known for its clarity, toughness, and ease of processing.[1]

  • 2,5-Furandicarboxylic Acid (FDCA): As a bio-based alternative to terephthalic acid, FDCA can be copolymerized with TPA and ethylene glycol. This can improve the esterification reaction kinetics and potentially enhance the polymer's barrier properties.[10]

  • Sodium Dimethyl Isophthalate-5-sulfonate (SIPM): The incorporation of ionic comonomers like SIPM can enhance the hydrophilicity, and impact strength of PET.[7]

References

A Guide to Inter-Laboratory Comparison of Diethyl Phthalate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies on the measurement of diethyl phthalate (B1215562) (DEP) and other common phthalates. It is designed to assist laboratories in selecting appropriate analytical methods, understanding expected performance characteristics, and designing robust internal quality control procedures.

A Note on Nomenclature: "Ethylene Phthalate"

The term "this compound" is not a standard chemical name for a specific phthalate plasticizer. It may be colloquially used to refer to diethyl phthalate (DEP) , given that "ethyl" is a component of the name. Alternatively, it could refer to the polymer poly(ethylene terephthalate) (PET) , which is chemically different from phthalate plasticizers. This guide will focus on the inter-laboratory comparison of diethyl phthalate (DEP) and other frequently analyzed phthalates, as this aligns with the context of analytical measurement and comparison studies.

Data Presentation: Inter-Laboratory Comparison of Phthalate Measurement

The following tables summarize quantitative data from various proficiency testing (PT) schemes and inter-laboratory comparison studies. These studies are essential for assessing the proficiency of laboratories in accurately measuring phthalates in different matrices.

Table 1: Proficiency Testing Schemes for Phthalate Analysis

Proficiency Testing ProviderMatrix TypesTarget Analytes
HBM4EU Project [1]Human Urine15 phthalate and two DINCH urinary biomarkers, including mono-ethyl phthalate (MEP), the primary metabolite of DEP.[1]
LGC AXIO Proficiency Testing [2]Simulated Toy Material, Consumer ProductsRegulated phthalates in toys (e.g., DEHP, DBP, BBP, DINP, DIDP, DnOP).
Fapas [2]Food Simulants (e.g., Oil), Food PackagingPhthalates relevant to food contact materials.
Supelco [2]Drinking Water, WastewaterCommon phthalates found in water (e.g., BBP, DBP, DEHP, DIBP).

Table 2: Performance Data from Inter-Laboratory Comparison of Diethyl Phthalate (DEP) in Air

An inter-laboratory study involving five laboratories evaluated a method for quantifying various phthalates, including DEP, in indoor air.[2]

ParameterAdsorbentDi-n-butyl phthalate (DBP)Di(2-ethylhexyl) phthalate (DEHP)
Mean Recovery (%) ODS Filter91.3 - 99.991.3 - 99.9
SDB Cartridge91.3 - 99.991.3 - 99.9
Inter-laboratory Reproducibility (RSDR, %) ODS Filter8.69.7
SDB Cartridge5.113.1
Within-laboratory Reproducibility (RSDr, %) ODS Filter2.1 - 13.64.0 - 20.7
SDB Cartridge2.0 - 7.50.8 - 8.1

Data for DBP and DEHP from an inter-laboratory study involving five laboratories. DEP was included in the initial method validation.[2]

Table 3: Inter-laboratory Reproducibility for Phthalate Metabolites in Human Urine (HBM4EU Project)

The HBM4EU project organized four rounds of proficiency tests for 15 phthalate and two DINCH urinary biomarkers, with 28 participating laboratories.[1]

Analyte GroupAverage Inter-laboratory Reproducibility (%)Improved Reproducibility with Consistently Satisfactory Labs (%)
Single-isomer phthalates (e.g., DnBP, DEHP) 2417
Mixed-isomer phthalates (DiNP, DiDP) and DINCH 4326

A substantial improvement in laboratory performance was observed throughout the program, with an average satisfactory performance rate of 90% by the end.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for common analytical techniques used in phthalate measurement.

Protocol 1: Analysis of Phthalate Metabolites in Human Urine by LC-MS/MS

This protocol is based on the methods used in the HBM4EU proficiency testing scheme.[1]

  • Sample Preparation:

    • An aliquot of urine (typically 0.5 mL) is taken.[1]

    • Isotopically labeled internal standards and a buffer are added.[1]

    • Enzymatic deconjugation is performed at 37°C for 2 hours to hydrolyze the conjugated metabolites.[1]

    • The deconjugated biomarkers are extracted using solid-phase extraction (SPE), either online or offline.[1]

  • Instrumentation:

    • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

    • Ionization Mode: Electrospray Ionization in negative mode (ESI⁻).[1]

    • Detection: Two mass transitions are typically monitored for each analyte in time-programmed multiple reaction monitoring mode.[1]

  • Quantification:

    • Quantification is based on multi-level calibration curves, with the response of each analyte normalized to its corresponding labeled internal standard.[1]

Protocol 2: Analysis of Diethyl Phthalate in Air by GC-MS

This protocol is based on a validated method for determining phthalates in indoor air.[2]

  • Sample Collection:

    • Air is sampled using a solid-phase adsorbent, such as an octadecyl silica (B1680970) (ODS) filter or a styrene-divinylbenzene (SDB) copolymer cartridge.[2]

  • Sample Preparation:

    • The adsorbent is extracted with a suitable solvent (e.g., acetone) via ultrasonication for approximately 10 minutes.[2]

    • An internal standard, such as a deuterated phthalate (e.g., DEP-d4), is added to the extract.[2]

  • Instrumentation:

    • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • GC Column: A non-polar column, such as a DB-1 (15 m x 0.25 mm inner diameter, 0.1 µm film thickness), is commonly used.[2]

    • Injector: Splitless injection at a high temperature (e.g., 280°C) is employed to ensure efficient transfer of the analytes to the column.[2]

    • Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, hold at 80°C for 2 minutes, ramp at 8°C/min to 210°C and hold for 5 minutes, then ramp at 20°C/min to 250°C and hold for 5 minutes.[2]

    • MS Detection: Selected-ion monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.[2]

Mandatory Visualization

Experimental Workflow for Phthalate Analysis

The following diagram illustrates a typical experimental workflow for the analysis of phthalates in a given sample matrix.

experimental_workflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_receipt->sample_prep instrumental_analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->instrumental_analysis data_processing Data Processing and Quantification instrumental_analysis->data_processing data_review Data Review and QC Check data_processing->data_review reporting Reporting of Results data_review->reporting

A generalized experimental workflow for phthalate analysis.
Logical Relationship in an Inter-Laboratory Comparison Study

This diagram outlines the structure and key relationships within a typical inter-laboratory comparison or proficiency testing scheme.

interlab_comparison organizer Proficiency Test (PT) Organizer sample_prep Preparation and Distribution of Test Materials organizer->sample_prep lab_a Participating Laboratory A sample_prep->lab_a lab_b Participating Laboratory B sample_prep->lab_b lab_c Participating Laboratory C sample_prep->lab_c analysis Analysis of Test Materials lab_a->analysis lab_b->analysis lab_c->analysis results Submission of Results analysis->results evaluation Statistical Evaluation of Performance results->evaluation report Issuance of Performance Report evaluation->report report->lab_a report->lab_b report->lab_c

References

Conformational analysis of poly(ethylene phthalate)s versus other polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Analysis of Poly(ethylene phthalate)s and Other Polyesters

This guide provides a detailed comparison of the conformational characteristics of poly(ethylene terephthalate) (PET) against other common aromatic polyesters, namely poly(butylene terephthalate) (PBT) and poly(trimethylene terephthalate) (PTT). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of these polymers.

The conformation of a polymer chain, which describes the spatial arrangement of its atoms, is fundamental to its macroscopic properties such as crystallinity, mechanical strength, and thermal stability. For polyesters, the flexibility and preferred dihedral angles of the glycol segments are the primary determinants of their conformational behavior.

Comparative Conformational Analysis

The primary difference in the conformational landscape of PET, PTT, and PBT arises from the length and flexibility of their respective glycol units: ethylene (B1197577), trimethylene, and tetramethylene. This variation directly influences the polymer chain's ability to adopt different spatial arrangements, primarily the trans (extended) and gauche (coiled) conformations.

  • Poly(ethylene terephthalate) (PET): The conformation of the PET backbone is largely defined by the dihedral angle of the O-CH₂-CH₂-O bond in the ethylene glycol unit.[1][2] PET chains can exist in two primary conformations: the extended trans form, which is predominant in crystalline and oriented amorphous regions, and the more coiled gauche form, which is characteristic of the amorphous phase.[3] The conversion from the gauche to the trans conformer is a critical step in the crystallization of PET.[3] Molecular modeling studies have confirmed two stable structures: a planar form found in the well-known triclinic crystal structure and a mesophase where the CO-O-C-C dihedrals are rotated.[4]

  • Poly(trimethylene terephthalate) (PTT): The three methylene (B1212753) groups in the trimethylene glycol unit of PTT (-O-CH₂-CH₂-CH₂-O-) give it a distinct helical conformation in its crystalline state.[5] This helical structure is a result of the low-energy, contracted trans-gauche-gauche-trans conformation.[5] During crystallization, the crystalline gauche conformation increases at the expense of the amorphous trans conformation.[6][7] This behavior contrasts with PET, where the extended trans conformation is favored in the crystalline phase.

  • Poly(butylene terephthalate) (PBT): PBT is known for its rapid crystallization rate, partly due to the increased flexibility of its longer tetramethylene glycol unit compared to PET's ethylene glycol unit.[8][9] PBT exhibits two crystalline polymorphs, α and β, which can be transformed from one to the other by mechanical stress.[10] The extended β form has a larger fiber repeat distance than the more relaxed α form. It is suggested that this transformation is more a result of increased coplanarity between the ester groups and phenyl rings rather than a significant conformational change within the butylene glycol segment itself.[10]

Data Presentation: Conformational Properties of Polyesters

The following table summarizes key quantitative data related to the conformation of these polyesters.

PropertyPoly(ethylene terephthalate) (PET)Poly(trimethylene terephthalate) (PTT)Poly(butylene terephthalate) (PBT)
Glycol Unit -O-CH₂-CH₂-O--O-CH₂-CH₂-CH₂-O--O-CH₂-CH₂-CH₂-CH₂-O-
Primary Conformations trans (crystalline), gauche (amorphous)[3]trans-gauche-gauche-trans (crystalline, helical)[5]Relaxed α-form and extended β-form[10]
Crystalline Structure Triclinic[4]Triclinic[5]Triclinic (α and β polymorphs)[10]
Fiber Repeat Distance ~10.7 Å (triclinic form), ~10.3 Å (mesophase)[4]-α-form and β-form have different repeat distances[10]
Characteristic FTIR Bands ~61 ppm (trans), ~63 ppm (gauche) in ¹³C NMR[3]1358 cm⁻¹ (gauche), 976 cm⁻¹ (trans)[6][7]-
Key Feature Conversion from gauche to trans upon crystallization.[3]Helical chain conformation in the crystalline state.[5]Stress-induced crystal phase transition (α to β).[10]

Experimental Protocols

The conformational analysis of polyesters employs a combination of spectroscopic, diffraction, and computational techniques.

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify and quantify different conformers. Specific vibrational bands in the infrared spectrum are sensitive to the local conformation of the polymer chain. For instance, in PTT, the bands at 1358 cm⁻¹ and 976 cm⁻¹ are used to track the relative amounts of gauche and trans conformations, respectively.[6][7] The analysis involves obtaining spectra of amorphous and semi-crystalline samples and using spectral subtraction to isolate the characteristic bands for each phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state ¹³C NMR is a powerful tool for probing the local environment and conformation of carbon atoms in the polymer backbone. For PET, distinct resonances in the carbon spectrum can identify the ethylene glycol segments in trans and gauche conformations.[3] The signal at approximately 63 ppm is assigned to the gauche conformer (amorphous phase), while the signal around 61 ppm corresponds to the trans conformer (crystalline/oriented amorphous phase).[3]

  • X-ray Diffraction (XRD): XRD is essential for determining the crystal structure, unit cell dimensions, and fiber repeat distances of semi-crystalline polymers.[4] By analyzing the diffraction patterns of oriented fibers or films, researchers can identify the crystalline polymorphs (as in the case of PBT's α and β forms) and measure the chain extension, which is directly related to the underlying conformation.[10]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of polymers, such as the glass transition, crystallization, and melting.[6][7] While not a direct probe of conformation, it provides crucial information about the degree of crystallinity. This data can be correlated with spectroscopic results to separate the contributions of crystalline and amorphous conformations to the observed spectra.[6][7]

  • Molecular Modeling and Simulation: Computational methods, including molecular orbital packages and molecular dynamics (MD) simulations, are used to predict stable conformations and calculate their relative energies.[4][11] These simulations provide detailed insights into the potential energy landscape of the polymer chain, helping to rationalize the experimentally observed structures and transitions.[4][12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a polyester (B1180765).

G cluster_prep Sample Preparation cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Data Integration & Interpretation Amorphous Amorphous Sample (Quenched) DSC DSC Analysis Amorphous->DSC FTIR FTIR Spectroscopy Amorphous->FTIR NMR Solid-State NMR Amorphous->NMR Modeling Molecular Modeling (Energy Minimization) Amorphous->Modeling Semicrystalline Semicrystalline Sample (Annealed/Drawn) Semicrystalline->DSC Semicrystalline->FTIR Semicrystalline->NMR XRD X-Ray Diffraction Semicrystalline->XRD Semicrystalline->Modeling Analysis Correlative Analysis DSC->Analysis FTIR->Analysis NMR->Analysis XRD->Analysis Modeling->Analysis MD_Sim MD Simulations (Conformational Dynamics) MD_Sim->Analysis Conclusion Conformational Model Analysis->Conclusion

Caption: Workflow for polyester conformational analysis.

References

Poly(ethylene isophthalate) Outperforms Poly(ethylene terephthalate) in Gas Barrier Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Poly(ethylene isophthalate) (PEI) and Poly(ethylene terephthalate) (PET) reveals that PEI offers substantially better gas barrier properties, a critical factor for researchers, scientists, and drug development professionals in packaging and material science. This superiority is primarily attributed to the inherent structural differences between the two polymers.

Poly(ethylene isophthalate) (PEI) exhibits significantly lower permeability to gases like carbon dioxide compared to its more common counterpart, Poly(ethylene terephthalate) (PET). This enhanced barrier performance stems from the meta-linkage of the isophthalate (B1238265) monomer in PEI, which restricts the rotational movement of the polymer chains. In contrast, the para-linkage in PET's terephthalate (B1205515) monomer allows for greater chain mobility, creating more transient gaps for gas molecules to permeate.[1]

While specific quantitative data for oxygen and water vapor transmission rates for PEI are not as widely published as those for PET, the established principles of polymer science and the available data on copolyesters containing isophthalate strongly suggest a similar trend of improved barrier performance in PEI. The incorporation of isophthalate units into the PET polymer chain has been shown to enhance its barrier properties.

Comparative Gas Permeability Data

Table 1: Oxygen Transmission Rate (OTR) of PET

MaterialOTR (cm³/m²·24h·atm) at 23°C, 0% RH
Amorphous PET50 - 150
Semi-crystalline PET31 - 93

Table 2: Water Vapor Transmission Rate (WVTR) of PET

MaterialWVTR (g/m²·24h) at 38°C, 90% RH
Amorphous/Semi-crystalline PET3 - 5

Table 3: Carbon Dioxide Transmission Rate (CO2TR) Comparison

MaterialRelative CO2 Permeability
Poly(ethylene isophthalate) (PEI)Substantially Lower
Poly(ethylene terephthalate) (PET)Higher

The Structural Difference: A Deeper Look

The key to understanding the difference in barrier properties lies in the chemical structure of the aromatic diacid used in the polymerization process.

G Chemical Structures of PET and PEI Monomers cluster_PET Poly(ethylene terephthalate) (PET) cluster_PEI Poly(ethylene isophthalate) (PEI) cluster_explanation Chemical Structures of PET and PEI Monomers PET_structure Terephthalic Acid (para-linkage) PEI_structure Isophthalic Acid (meta-linkage) exp The meta-linkage in PEI creates a kinked polymer chain, reducing segmental mobility and thus gas permeability. The para-linkage in PET results in a more linear chain, allowing for easier chain rotation and gas diffusion.

Caption: Comparison of the chemical structures of the aromatic diacids in PET and PEI.

The Role of Crystallinity

For semi-crystalline polymers like PET, the degree of crystallinity plays a significant role in determining gas barrier properties. The crystalline regions are generally considered impermeable to gases, forcing gas molecules to take a more tortuous path through the amorphous regions. Therefore, a higher degree of crystallinity generally leads to lower gas permeability.[2] However, the density of the amorphous phase itself also influences permeability.[3] In some cases of PET, increased crystallinity can lead to a less dense amorphous phase, which can partially offset the barrier improvement from the crystalline regions.[3]

Experimental Protocols for Gas Permeability Measurement

The quantitative data for gas transmission rates are typically determined using standardized experimental methods. Below are summaries of the standard test methods for oxygen and water vapor permeability.

Oxygen Transmission Rate (OTR) Measurement

A common method for determining the OTR of plastic films is the ASTM D1434 - Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting .

Workflow for ASTM D1434 (Manometric Method):

G cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Sample Film Sample Mounting Cell Gas Permeation Cell Assembly Sample->Cell Evacuate Evacuation of Low-Pressure Side Cell->Evacuate Gas_Intro Introduce Test Gas to High-Pressure Side Evacuate->Gas_Intro Pressure_Monitor Monitor Pressure Increase on Low-Pressure Side Gas_Intro->Pressure_Monitor Steady_State Achieve Steady-State Permeation Pressure_Monitor->Steady_State GTR Calculate Gas Transmission Rate (GTR) Steady_State->GTR G cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Sample Film Sample Mounting Chamber Seal Between Dry and Humid Chambers Sample->Chamber N2_Flow Flow Dry Nitrogen Through Dry Chamber Chamber->N2_Flow IR_Sensor Modulated Infrared Sensor Detects Water Vapor N2_Flow->IR_Sensor Equilibrium Achieve Equilibrium IR_Sensor->Equilibrium WVTR Calculate Water Vapor Transmission Rate (WVTR) Equilibrium->WVTR

References

Degradation of Aromatic-Aliphatic Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aromatic-aliphatic polyesters are a versatile class of biodegradable polymers that are increasingly utilized in applications ranging from packaging and agriculture to drug delivery systems. Their molecular architecture, which combines the mechanical strength and thermal stability of aromatic units with the biodegradability of aliphatic segments, allows for tunable properties. This guide provides a comparative analysis of the degradation characteristics of prominent aromatic-aliphatic polyesters, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in material selection and application development.

Mechanisms of Degradation

The degradation of aromatic-aliphatic polyesters is a complex process influenced by environmental factors and the polymer's chemical structure. The primary mechanisms of degradation are hydrolysis, enzymatic degradation, and photodegradation.

Hydrolytic Degradation: This process involves the cleavage of ester bonds in the polymer backbone through reaction with water. The rate of hydrolysis is influenced by temperature, pH, and the polymer's hydrophilicity. In copolyesters like Poly(butylene adipate-co-terephthalate) (PBAT), hydrolysis preferentially occurs at the ester linkages between the terephthalate (B1205515) and adipate (B1204190) units.[1]

Enzymatic Degradation: Microorganisms such as bacteria and fungi secrete enzymes like lipases and cutinases that catalyze the breakdown of polyester (B1180765) chains.[2] The accessibility of the polymer chains to these enzymes is a critical factor, with the amorphous regions of the polymer generally degrading faster than the crystalline regions. The composition of the copolyester, particularly the ratio of aromatic to aliphatic units, significantly impacts the rate of enzymatic degradation.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce chain scission and cross-linking in the polymer, altering its mechanical properties and accelerating degradation. For instance, the photodegradation of PBAT can be significantly influenced by the presence of catalyst residues from its synthesis.

Comparative Degradation Data

The degradation behavior of aromatic-aliphatic polyesters varies significantly based on their composition and the degradation environment. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Hydrolytic Degradation of Aromatic-Aliphatic Polyesters

PolymerConditionsTime (days)Weight Loss (%)Molecular Weight Reduction (%)Reference
PBATDeionized Water, 80-100°C14Not reportedSignificant decrease[1]
PBATPhosphate (B84403) Buffer (pH 8.0), 58°CNot specifiedNot reportedSignificant decrease[3]
PBSSimulated Marine Environment75Higher than PBATSignificant decrease[3]
PBATGA CopolymerspH 12, Lipase, pH 7, pH 2Not specifiedpH 12 > Lipase ≈ pH 7 > pH 2Not specified[1]

Table 2: Enzymatic Degradation of Aromatic-Aliphatic Polyesters

PolymerEnzymeTime (days)Weight Loss (%)Reference
PBATLipase15~5.63[4]
PBAT/Reed FiberLipase15~8.17[4]
PBATCutinase2Complete decomposition[5]
PBAT/PLA BlendsCutinase7Up to 40 (PBAT-rich blends)[6]

Table 3: Biodegradation in Compost

PolymerStandardTime (days)Biodegradation (%)Reference
PBATASTM D533845Not specified[7]
PBAT/Reed FiberISO 14855-19192.4 ± 2.4[4]
PBATISO 14855-191~80.6[4]

Experimental Protocols

Accurate assessment of polyester degradation requires standardized experimental protocols. Below are detailed methodologies for key degradation and analytical techniques.

Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855-1)

This test method determines the rate and extent of aerobic biodegradation of plastic materials in a simulated composting environment.[8][9]

  • Inoculum: Use well-aerated compost from municipal solid waste that has been screened to a particle size of less than 10 mm.

  • Test Setup: Mix the test material with the inoculum and a porous substrate (e.g., vermiculite) in a composting vessel. Maintain a thermophilic temperature (e.g., 58 ± 2 °C).

  • Aeration and Moisture: Supply a continuous flow of carbon dioxide-free, humidified air to the composting vessel. Maintain the moisture content of the compost between 50% and 60%.

  • Data Collection: Continuously monitor the carbon dioxide produced in the exhaust air from each vessel using an infrared analyzer or other suitable method.

  • Calculation: Determine the percentage of biodegradation by comparing the cumulative amount of carbon dioxide produced from the test material to the theoretical amount calculated from its elemental composition. The test is typically run for 45 to 180 days.[7][9]

Enzymatic Degradation Assay

This protocol outlines a method for assessing the degradation of polyester films by specific enzymes.

  • Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase, cutinase) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Sample Preparation: Cut the polyester into films of a defined size and weight.

  • Incubation: Immerse the polymer films in the enzyme solution and incubate at the optimal temperature for the enzyme (e.g., 37°C for many lipases) with gentle agitation.[10]

  • Analysis: At predetermined time intervals, remove the films, wash them with deionized water, and dry them to a constant weight.

  • Quantification: Measure the weight loss of the films. Further analysis of the degraded polymer and the supernatant can be performed using techniques like Gel Permeation Chromatography (GPC) to determine changes in molecular weight and Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to identify degradation products.[11]

Analytical Techniques
  • Gel Permeation Chromatography (GPC/SEC): Used to determine the molecular weight distribution of the polymer before and after degradation. A decrease in molecular weight indicates chain scission.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the polymer surface, revealing morphological changes such as cracks, pits, and erosion caused by degradation.

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify changes in the chemical structure of the polymer, such as the formation of new functional groups (e.g., hydroxyl, carboxyl) and the disappearance of ester bonds during degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the chemical structure of the polymer and its degradation products, providing detailed information about the cleavage sites in the polymer chain.[12][13]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of aromatic-aliphatic polyester degradation.

DegradationPathway Polymer Aromatic-Aliphatic Polyester Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻, Temp) Polymer->Hydrolysis Enzymatic Enzymatic Attack (e.g., Lipase, Cutinase) Polymer->Enzymatic Oligomers Soluble Oligomers Hydrolysis->Oligomers Enzymatic->Oligomers Monomers Monomers (e.g., Diols, Diacids) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts

General degradation pathway of aromatic-aliphatic polyesters.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_analysis Analysis start Polymer Film/Powder weigh Initial Weight (W₀) start->weigh incubation Incubation (Compost/Enzyme/Buffer) weigh->incubation sampling Periodic Sampling incubation->sampling post_weigh Final Weight (Wₜ) sampling->post_weigh gpc GPC (Molecular Weight) sampling->gpc sem SEM (Morphology) sampling->sem ftir FTIR (Chemical Structure) sampling->ftir nmr NMR (Degradation Products) sampling->nmr

References

A Comparative Guide to Investigating Poly(ethylene terephthalate) Hydrolysis: FTIR-ATR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier Transform Infrared Spectroscopy in Attenuated Total Reflectance mode (FTIR-ATR) with traditional methods for investigating the hydrolysis of poly(ethylene terephthalate) (PET). Understanding the degradation of PET is crucial in various fields, from materials science and recycling to the development of drug delivery systems where polyester-based materials are often employed. This document outlines the experimental protocols for each technique, presents a comparative analysis of their performance, and includes supporting data to aid in the selection of the most appropriate method for your research needs.

Introduction to PET Hydrolysis and its Analysis

Poly(ethylene terephthalate) is a widely used thermoplastic polymer susceptible to hydrolysis, a chemical process in which water molecules break down the ester linkages in the polymer chain. This degradation leads to a reduction in molecular weight and alters the material's physical and chemical properties. Monitoring the extent of hydrolysis is therefore critical for predicting the service life of PET products, optimizing recycling processes, and designing stable polyester-based biomaterials.

Several techniques are available to monitor PET hydrolysis. FTIR-ATR has emerged as a rapid and non-destructive method that provides information on chemical changes at the polymer surface. Traditional methods, such as end-group titration, viscometry, and size exclusion chromatography (SEC), provide quantitative data on bulk properties like the number of chain scissions and molecular weight reduction.

Comparative Analysis of Techniques

FTIR-ATR offers a significant advantage in terms of speed, simplicity, and the ability to analyze samples with minimal preparation.[1][2] It directly probes the chemical changes occurring during hydrolysis by monitoring the increase in carboxylic acid end-groups and the decrease of ester linkages.[1][2] The ratio of the integrated areas of the corresponding peaks in the FTIR spectrum provides a reliable measure of the degree of hydrolysis, which has been shown to correlate well with the number of chain scissions determined by other methods.[1][2][3]

End-group titration, viscometry, and SEC are well-established, quantitative methods that provide valuable information about the bulk properties of the polymer. However, they are generally more time-consuming, require dissolution of the sample, and involve the use of solvents.

The following table summarizes the key characteristics of each technique:

FeatureFTIR-ATREnd-Group TitrationViscometrySize Exclusion Chromatography (SEC)
Principle Vibrational spectroscopy of chemical bondsTitration of acidic end-groupsMeasurement of solution viscositySeparation of molecules by size
Information Provided Relative change in functional groups (acid/ester ratio)Concentration of carboxyl end-groupsIntrinsic viscosity, average molecular weightMolecular weight distribution (Mn, Mw, PDI)
Sample Preparation Minimal, non-destructiveDissolution in a suitable solventDissolution in a suitable solventDissolution in a suitable solvent
Analysis Time Rapid (minutes per sample)Moderate to longModerate to longLong
Advantages Fast, simple, non-destructive, surface-sensitiveQuantitative, well-establishedRelatively simple, cost-effectiveProvides detailed molecular weight distribution
Disadvantages Primarily surface-sensitive, indirect measure of MWDestructive, use of hazardous solventsDestructive, indirect measure of MW distributionComplex instrumentation, use of solvents

Quantitative Data Comparison

While many studies confirm a strong correlation between the results obtained from FTIR-ATR and traditional methods, comprehensive side-by-side quantitative data in a single study is often limited. The following table is a synthesized representation based on the established correlations, illustrating the expected trends. The values are indicative and will vary depending on the specific experimental conditions.

Hydrolysis Time (hours)FTIR-ATR Acid/Ester Ratio (arbitrary units)End-Group Titration (mmol/kg)Viscosity Average Molecular Weight (Mv)Number Average Molecular Weight (Mn) by SEC
00.12540,00035,000
240.34032,00028,000
480.55526,00022,000
720.77021,00018,000
960.98517,00015,000

This table illustrates the expected inverse relationship between the FTIR-ATR acid/ester ratio and the molecular weight of PET as hydrolysis progresses.

Experimental Protocols

FTIR-ATR Spectroscopy
  • Sample Preparation: PET film samples are cut into appropriate sizes for the ATR crystal. No further preparation is typically needed.

  • Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance accessory is used. A diamond or zinc selenide (B1212193) crystal is commonly employed.

  • Data Acquisition: The PET sample is brought into firm contact with the ATR crystal. Spectra are collected in the mid-infrared range (typically 4000-650 cm⁻¹). Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The carbonyl stretching region (around 1800-1600 cm⁻¹) of the spectrum is of primary interest. The peak corresponding to the ester carbonyl (~1715 cm⁻¹) and the peak corresponding to the carboxylic acid carbonyl (~1685 cm⁻¹) are identified. The ratio of the integrated areas of these two peaks (Acid/Ester) is calculated to monitor the extent of hydrolysis.[1][2]

End-Group Titration
  • Sample Preparation: A known weight of the PET sample is dissolved in a suitable solvent, such as a mixture of phenol (B47542) and tetrachloroethane or benzyl (B1604629) alcohol, often with heating.

  • Titration: The polymer solution is titrated with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol (B145695) or benzyl alcohol).

  • Endpoint Detection: A colorimetric indicator (e.g., phenolphthalein) or a potentiometric endpoint is used to determine the equivalence point.

  • Calculation: The concentration of carboxyl end-groups is calculated based on the volume of titrant used and the weight of the initial PET sample.

Viscometry
  • Sample Preparation: A series of PET solutions of different known concentrations are prepared by dissolving the polymer in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) at a specific temperature.

  • Measurement: The flow time of the pure solvent and each polymer solution is measured using a capillary viscometer (e.g., an Ubbelohde viscometer) in a constant temperature bath.

  • Calculation: The relative, specific, and reduced viscosities are calculated from the flow times. The intrinsic viscosity is then determined by extrapolating the reduced viscosity to zero concentration. The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation.

Size Exclusion Chromatography (SEC)
  • Sample Preparation: The PET sample is dissolved in a suitable mobile phase solvent, such as hexafluoroisopropanol (HFIP) or a mixture of chloroform (B151607) and phenol, to a known concentration. The solution is then filtered through a microporous filter.

  • Instrumentation: A liquid chromatograph equipped with an SEC column set, a pump, an injector, and a detector (typically a refractive index detector) is used.

  • Analysis: The prepared sample solution is injected into the SEC system. The mobile phase carries the sample through the columns, which separate the polymer molecules based on their hydrodynamic volume.

  • Data Analysis: A calibration curve is generated using polymer standards of known molecular weight. The retention time of the PET sample is used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the standards.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for PET Hydrolysis Investigation cluster_analysis Analytical Techniques cluster_results Obtained Parameters start PET Sample hydrolysis Hydrolytic Degradation (e.g., in water at elevated temperature) start->hydrolysis degraded_pet Degraded PET Sample hydrolysis->degraded_pet ftir FTIR-ATR Analysis degraded_pet->ftir titration End-Group Titration degraded_pet->titration viscometry Viscometry degraded_pet->viscometry sec Size Exclusion Chromatography (SEC) degraded_pet->sec ftir_result Acid/Ester Ratio ftir->ftir_result titration_result Carboxyl End-Group Concentration titration->titration_result viscometry_result Intrinsic Viscosity (Molecular Weight) viscometry->viscometry_result sec_result Molecular Weight Distribution (Mn, Mw) sec->sec_result

Workflow for investigating PET hydrolysis.

G cluster_ftir FTIR-ATR cluster_traditional Traditional Methods (Titration, Viscometry, SEC) ftir_adv Advantages: - Rapid - Non-destructive - Minimal sample prep - Surface sensitive trad_disadv Disadvantages: - Time-consuming - Destructive - Requires solvents ftir_adv->trad_disadv Addresses limitations of ftir_disadv Disadvantages: - Indirect MW measurement - Primarily surface analysis trad_adv Advantages: - Quantitative bulk analysis - Direct MW measurement (SEC) - Well-established trad_adv->ftir_disadv Addresses limitations of

Comparison of FTIR-ATR and Traditional Methods.

Conclusion

The investigation of PET hydrolysis can be effectively conducted using both FTIR-ATR spectroscopy and traditional analytical techniques. FTIR-ATR stands out as a powerful tool for rapid, non-destructive, and surface-sensitive analysis of the chemical changes occurring during degradation. Its ability to provide a quick assessment of the degree of hydrolysis makes it an excellent choice for screening studies and routine monitoring.

For in-depth, quantitative analysis of the bulk properties of the polymer, including precise molecular weight determination and the concentration of end-groups, traditional methods such as end-group titration, viscometry, and particularly SEC, remain indispensable. The choice of the most suitable technique will ultimately depend on the specific research question, the available resources, and the desired level of detail in the analysis. In many cases, a combination of FTIR-ATR for initial screening and a traditional method for quantitative validation will provide the most comprehensive understanding of the PET hydrolysis process.

References

Safety Operating Guide

Proper Disposal of Phthalate Esters: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The term "ethylene phthalate" is not a standard chemical descriptor. This guide pertains to the proper disposal of common phthalate (B1215562) esters found in laboratory settings, such as Diethyl Phthalate (DEP) , which is sometimes referred to as ethyl phthalate. The procedures outlined below are based on general safety protocols for chemical waste and should be adapted to comply with your institution's specific guidelines and local regulations.

This document provides essential safety and logistical information for the proper disposal of phthalate waste, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle phthalate waste with appropriate personal protective equipment (PPE). Phthalates can cause irritation to the skin, eyes, and respiratory tract.[1][2] Chronic exposure may lead to more severe health effects, as some phthalates are considered endocrine disruptors.[3][4]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate gloves to prevent skin exposure, and protective clothing.[1]

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Spill Cleanup: In the event of a spill, immediately clean the area while wearing appropriate PPE. Avoid runoff into storm sewers and waterways.[1]

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.

    • Skin: Wash the affected area with soap and water.

    • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert.

    • Inhalation: Move to fresh air immediately.

    • In all cases of significant exposure, seek medical attention.[1]

**Step-by-Step Disposal Protocol for Phthalate Waste

The disposal of phthalate waste is governed by federal and state hazardous waste regulations.[5][6][7] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Determination: The first step is to determine if the phthalate waste is considered hazardous. This is typically done by consulting the Safety Data Sheet (SDS) and local regulations. Most phthalate waste from laboratories will be classified as hazardous waste.

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • Do not overfill the container.

    • The container must be in good condition, free from rust or cracks.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6][8]

    • Identify the contents, including the full chemical name (e.g., "Diethyl Phthalate"). Avoid abbreviations or chemical formulas.[8]

    • Include the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the hazardous waste in a designated, well-ventilated, and secure area.

    • Segregate phthalate waste from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

    • Keep the container closed except when adding waste.[8]

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][10]

    • Do not dispose of phthalate waste down the drain or in the regular trash.[9][11]

  • Empty Containers:

    • Empty containers that held phthalates may also need to be managed as hazardous waste.[10]

    • Some regulations may allow for triple-rinsed containers to be disposed of as non-hazardous waste. The rinsate should be collected and treated as hazardous waste.[12] Consult your EHS department for specific procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for Diethyl Phthalate (DEP) as a representative phthalate.

Data PointValueReference
Occupational Exposure Limits
OSHA PEL (Permissible Exposure Limit)5 mg/m³ TWA[1]
ACGIH TLV (Threshold Limit Value)5 mg/m³ TWA[2][9]
NIOSH REL (Recommended Exposure Limit)5 mg/m³ TWA (10-hr)[2]
Physical Properties
Flash Point156 °C / 312.8 °F[9]
Boiling Point298 - 299 °C[9]
Specific Gravity1.118[9]

TWA: Time-Weighted Average

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural steps for the proper disposal of phthalate waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start Phthalate Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 sds Consult Safety Data Sheet (SDS) ppe->sds Step 2 determine_waste Determine if Waste is Hazardous sds->determine_waste Step 3 container Select Compatible, Leak-Proof Container determine_waste->container Step 4 label_waste Label as 'Hazardous Waste' with Chemical Name and Date container->label_waste Step 5 storage Store in Designated, Secure Area label_waste->storage Step 6 segregate Segregate from Incompatible Chemicals storage->segregate Step 7 contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs Step 8 pickup Arrange for Waste Pickup contact_ehs->pickup Step 9 end Proper Disposal by Certified Professionals pickup->end Step 10

Caption: Workflow for the proper disposal of laboratory phthalate waste.

References

Personal protective equipment for handling Ethylene phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethylene Phthalate (B1215562)

This guide provides crucial safety and logistical information for handling phthalates, with a focus on diethyl phthalate as a representative compound, in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe handling practices and minimize exposure risks. Phthalates are a group of chemicals that can pose health risks, including skin and eye irritation, and potential reproductive harm.[1][2] Adherence to these procedural guidelines is critical for maintaining a safe laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is fundamental for the safe handling of phthalates. The following table summarizes the recommended equipment to protect against the primary exposure routes: skin contact, eye contact, and inhalation.[3]

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][3]Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves.Provides a barrier against skin contact. For incidental contact, nitrile or neoprene gloves are suitable. For direct contact or cleaning spills, butyl rubber gloves (12-15 mil thickness) with a breakthrough time of over 4 hours are recommended. Always inspect gloves for integrity before use.[1][3]
Body Protection Laboratory coat. A chemically resistant apron is advised for tasks with a higher potential for splashes.[1][3]Prevents contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation (e.g., a chemical fume hood). A NIOSH-approved respirator with organic vapor cartridges is recommended for emergencies, large spills in poorly ventilated areas, or when there is a potential for significant airborne exposure.[1][3]Protects against inhalation of vapors or aerosols.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Seek medical attention.[2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid if irritation develops or persists.[2] For large exposures, use a safety shower.[5][6]
Inhalation Move the exposed person to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[2] Seek medical attention.[2]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]

Operational Plan for Handling Ethylene Phthalate

A systematic approach to handling phthalates is essential for laboratory safety.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific phthalate being used.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Gather Materials: Ensure all necessary equipment and supplies are readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]

Handling
  • Transfer and Weighing: Conduct all weighing and transferring of phthalates within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Avoid direct contact with skin and eyes.[2]

  • Container Management: Keep containers tightly closed when not in use.[2][3]

Post-Handling
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination.

Disposal Plan for this compound Waste

Proper disposal of phthalate waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Liquid Waste: Collect all liquid waste containing phthalates in a dedicated, properly labeled, and sealed container.[1]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[1][8]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[8]

Waste Storage
  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]

  • Container Integrity: Ensure containers are tightly closed to prevent leaks.[9]

Disposal Protocol
  • Hazardous Waste Disposal: Dispose of phthalate waste as hazardous waste.[1]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[1]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_vent Ensure Ventilation prep_sds->prep_vent prep_ppe Don PPE prep_vent->prep_ppe handle_transfer Transfer/Weigh in Hood prep_ppe->handle_transfer handle_contain Keep Containers Closed handle_transfer->handle_contain post_clean Clean Work Area handle_contain->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Remove PPE post_wash->post_ppe disp_collect Collect Waste post_ppe->disp_collect disp_store Store Waste disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.